4-Bromo-2-ethoxy-1-methylbenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-ethoxy-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMPDBGMEITHKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702385 | |
| Record name | 4-Bromo-2-ethoxy-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871888-83-4 | |
| Record name | 4-Bromo-2-ethoxy-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-ethoxy-1-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-2-ethoxy-1-methylbenzene (CAS No. 871888-83-4). As a substituted aromatic ether, this compound presents a unique combination of functional groups that influence its behavior in chemical and biological systems. This document is intended to be a vital resource for researchers in medicinal chemistry, organic synthesis, and materials science, offering a detailed exploration of its structural and chemical characteristics. Due to the limited availability of experimental data for this specific isomer, this guide integrates predicted properties from validated computational models with established experimental protocols for its synthesis and characterization.
Introduction
This compound is a halogenated aromatic ether with a molecular structure that suggests its potential as a versatile intermediate in organic synthesis. The presence of a bromine atom offers a reactive site for cross-coupling reactions, while the ethoxy and methyl groups modulate the electronic and steric properties of the benzene ring. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in the design and development of novel chemical entities, including active pharmaceutical ingredients (APIs). This guide provides a detailed examination of these properties, offering both predicted data and robust experimental methodologies for their validation.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical compound is the cornerstone of reproducible scientific research. The structural and molecular details of this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 871888-83-4 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| SMILES | CCOC1=C(C=CC(=C1)Br)C | [1] |
Molecular Structure:
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide reliable estimations of key physicochemical properties. The following data has been predicted using established algorithms and should be considered as a baseline for experimental validation.
| Property | Predicted Value | Method/Software |
| Melting Point | Not available (likely a liquid at room temp.) | - |
| Boiling Point | 243.3 ± 20.0 °C | Prediction based on related structures[2] |
| Density | 1.324 ± 0.06 g/cm³ | Prediction based on related structures[2] |
| LogP (Octanol-Water Partition Coefficient) | 3.7 | XLogP3 |
| Water Solubility | Low | Based on LogP and molecular structure |
| Polar Surface Area (PSA) | 9.23 Ų | - |
Proposed Synthesis: Williamson Ether Synthesis
A plausible and efficient route for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed synthesis, 4-bromo-3-methylphenol would be deprotonated with a strong base to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethyl halide.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol for Synthesis
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-3-methylphenol (1 equivalent) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise over 15 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectral Data Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group, and the methyl group.
-
Aromatic Protons (δ 6.8-7.4 ppm): The three protons on the benzene ring will appear in this region. Their splitting pattern will be complex due to their different chemical environments and coupling with each other. The proton ortho to the bromine will likely be the most downfield.
-
Ethoxy Protons (δ 4.0-4.2 ppm, quartet; δ 1.3-1.5 ppm, triplet): The methylene protons (-OCH₂-) will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethoxy group will appear as a triplet.
-
Methyl Protons (δ 2.2-2.4 ppm, singlet): The methyl group attached to the benzene ring will appear as a singlet as it has no adjacent protons to couple with.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon attached to the bromine atom will be shifted upfield due to the "heavy atom effect".[3] The carbons attached to the oxygen and methyl groups will also have characteristic shifts.
-
Ethoxy Carbons (δ 60-70 ppm, -OCH₂-; δ 14-16 ppm, -CH₃): The two carbons of the ethoxy group will appear in the aliphatic region of the spectrum.
-
Methyl Carbon (δ 15-20 ppm): The carbon of the methyl group on the ring will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2980 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹[4]
-
C-O stretching (aryl ether): Strong absorption around 1250 cm⁻¹[3][5]
-
C-Br stretching: ~500-600 cm⁻¹
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 214 and 216 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.[6]
-
Major Fragments: Fragmentation will likely involve the loss of the ethyl group from the ethoxy moiety and cleavage of the ether bond.
Experimental Protocols for Physicochemical Property Determination
The following are standard protocols for the experimental determination of the key physicochemical properties of this compound.
Workflow for Property Determination
Caption: Experimental workflow for physicochemical characterization.
Boiling Point Determination (Distillation Method)
-
Apparatus Setup: Assemble a simple distillation apparatus with a small distilling flask, a condenser, a thermometer, and a receiving flask.
-
Sample Addition: Place a small volume of the purified compound into the distilling flask along with a few boiling chips.
-
Heating: Gently heat the flask.
-
Data Recording: Record the temperature at which the liquid is actively boiling and condensing, and the first drop of distillate is collected. This temperature is the boiling point.
Density Measurement
-
Tare Pycnometer: Accurately weigh a clean, dry pycnometer.
-
Fill with Sample: Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.
-
Weigh Filled Pycnometer: Weigh the filled pycnometer.
-
Calculate Density: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare a series of vials containing a known volume of various solvents (e.g., water, ethanol, acetone, hexane).
-
Addition of Solute: Add a small, accurately weighed amount of this compound to each vial.
-
Equilibration: Shake the vials at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Analysis: After allowing any undissolved solid to settle, analyze the concentration of the solute in the supernatant using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
Safety and Handling
Based on the hazard statements for this compound, appropriate safety precautions must be taken.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a significant portion of the data presented is based on computational predictions due to the limited availability of experimental results, this guide offers a robust framework for its synthesis and experimental characterization. The detailed protocols and predicted spectral data serve as a valuable starting point for researchers, enabling the confident use of this compound in further scientific endeavors. It is strongly recommended that the predicted values be experimentally verified to build a more complete and accurate profile of this versatile chemical intermediate.
References
- 1. achmem.com [achmem.com]
- 2. 2-Bromo-4-ethoxy-1-methylbenzene CAS#: 1445601-62-6 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. savemyexams.com [savemyexams.com]
4-Bromo-2-ethoxy-1-methylbenzene CAS number and registry information
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
4-Bromo-2-ethoxy-1-methylbenzene, a halogenated aromatic ether, is a versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern—a bromine atom, an ethoxy group, and a methyl group on a benzene ring—provides multiple reactive sites for the construction of more complex molecular architectures. This guide offers a comprehensive overview of its chemical identity, properties, synthesis, and handling, providing researchers and drug development professionals with the critical information needed to effectively utilize this compound in their work.
Section 1: Core Registry and Chemical Identity
Correctly identifying a chemical compound is the foundation of sound scientific research. This compound is registered under the CAS number 871888-83-4 .[1][2] It is crucial to distinguish this compound from its isomers, such as 4-Bromo-1-ethoxy-2-methylbenzene (CAS No. 79636-93-4), as the differing positions of the functional groups can lead to vastly different chemical reactivity and biological activity.[3]
Molecular Structure and Properties
The structure of this compound is fundamental to understanding its reactivity. The electron-donating nature of the ethoxy and methyl groups influences the electron density of the aromatic ring, while the bromine atom serves as a key functional handle for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 871888-83-4 | [1][2] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | CCOC1=C(C=CC(=C1)Br)C | [1] |
| Physical State | Not experimentally verified; likely a liquid or low-melting solid | |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Structural Visualization
The following diagram illustrates the molecular structure of this compound, highlighting the spatial arrangement of its functional groups.
Caption: Molecular structure of this compound.
Section 2: Synthesis and Reactivity
Plausible Synthetic Pathway
A logical synthetic route would involve the Williamson ether synthesis, a robust and widely used method for preparing ethers.
Caption: A plausible synthetic workflow for this compound.
Key Reactions and Mechanistic Insights
The bromine atom on the aromatic ring is a versatile functional group that can participate in a wide array of cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds, which are prevalent in many pharmaceutical compounds.
Potential transformations of this compound include:
-
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond.
-
Heck Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.
-
Sonogashira Coupling: Palladium and copper-catalyzed reaction with a terminal alkyne to create a C-C bond.
The ethoxy and methyl groups, being electron-donating, activate the benzene ring towards electrophilic aromatic substitution, although the steric hindrance they provide, along with the directing effect of the bromine, will influence the regioselectivity of such reactions.
Section 3: Applications in Research and Drug Development
Halogenated aromatic compounds are invaluable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural motifs are present in various compounds of medicinal interest. Its utility lies in its ability to serve as a scaffold upon which molecular complexity can be built through the aforementioned cross-coupling reactions. For instance, the related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes.[4][5] This highlights the potential of such brominated ethers in the development of novel therapeutics.
Section 4: Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions are paramount when handling this compound. While a comprehensive, experimentally verified Material Safety Data Sheet (MSDS) for this specific compound is not widely available, information from suppliers and data for structurally similar compounds can provide guidance.
Hazard Identification
Based on supplier information, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this compound is "Warning".[1]
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
-
Disposal: Dispose of this material and its container through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.
Section 5: Conclusion and Future Outlook
This compound represents a valuable, albeit currently under-documented, synthetic intermediate. Its structural features make it an attractive starting material for the synthesis of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. Further research into its synthesis, reactivity, and applications is warranted to fully unlock its potential. This guide provides a foundational understanding of this compound, empowering researchers to incorporate it into their synthetic strategies with a strong awareness of its chemical properties and the necessary safety precautions.
References
- 1. achmem.com [achmem.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. 4-Bromo-1-ethoxy-2-methylbenzene,(CAS# 79636-93-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 5. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
Spectroscopic Characterization of 4-Bromo-2-ethoxy-1-methylbenzene: A Technical Guide
Molecular Structure and Spectroscopic Overview
The structure of 4-Bromo-2-ethoxy-1-methylbenzene features a benzene ring with three substituents: a bromine atom, an ethoxy group, and a methyl group. The relative positions of these groups dictate the electronic environment of each atom, which in turn governs the appearance of its NMR, IR, and mass spectra.
¹H NMR Spectroscopy: Probing the Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the ethoxy group protons, and the methyl group protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic H (position 3) | ~ 6.8 | d | ~ 8.0 | 1H |
| Aromatic H (position 5) | ~ 7.2 | dd | ~ 8.0, ~ 2.0 | 1H |
| Aromatic H (position 6) | ~ 7.3 | d | ~ 2.0 | 1H |
| Methylene (-OCH₂CH₃) | ~ 4.0 | q | ~ 7.0 | 2H |
| Methyl (Aromatic-CH₃) | ~ 2.2 | s | - | 3H |
| Methyl (-OCH₂CH₃) | ~ 1.4 | t | ~ 7.0 | 3H |
Rationale for Predicted Chemical Shifts and Multiplicities
-
Aromatic Protons: The ethoxy group is an activating, ortho-, para-directing group due to the resonance effect of the oxygen lone pairs, which shields the ortho and para protons, shifting them upfield. The methyl group is also weakly activating and ortho-, para-directing. Conversely, the bromine atom is a deactivating, ortho-, para-directing group, with its inductive electron-withdrawing effect generally outweighing its resonance-donating effect. The interplay of these effects leads to the predicted chemical shifts. The proton at position 3 is ortho to the strongly donating ethoxy group and is expected to be the most shielded. The proton at position 5 will be split by the protons at positions 3 and 6, resulting in a doublet of doublets. The proton at position 6 will appear as a doublet due to coupling with the proton at position 5.
-
Ethoxy Group: The methylene protons (-OCH₂-) are adjacent to an electronegative oxygen atom, which deshields them, causing a downfield shift to around 4.0 ppm. They are split by the three neighboring methyl protons into a quartet. The terminal methyl protons (-CH₃) of the ethoxy group are further from the oxygen and thus appear more upfield, around 1.4 ppm, and are split into a triplet by the two methylene protons.
-
Methyl Group: The methyl group attached to the aromatic ring is relatively shielded and is expected to appear as a singlet around 2.2 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C-CH₃) | ~ 125 |
| C2 (C-OCH₂CH₃) | ~ 155 |
| C3 (C-H) | ~ 115 |
| C4 (C-Br) | ~ 118 |
| C5 (C-H) | ~ 132 |
| C6 (C-H) | ~ 130 |
| Methylene (-OCH₂CH₃) | ~ 64 |
| Methyl (Aromatic-CH₃) | ~ 16 |
| Methyl (-OCH₂CH₃) | ~ 15 |
Justification for Predicted Chemical Shifts
-
Aromatic Carbons: The carbon atom attached to the ethoxy group (C2) is expected to be the most downfield due to the strong deshielding effect of the oxygen atom. The carbon bearing the bromine atom (C4) will be shifted upfield due to the "heavy atom effect" of bromine, a phenomenon where the large electron cloud of the halogen provides shielding.[1][2] The other aromatic carbon signals are influenced by the combined electronic effects of the substituents.
-
Alkyl Carbons: The methylene carbon of the ethoxy group is directly attached to oxygen and will be significantly deshielded. The two methyl carbons will appear at the most upfield region of the spectrum.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch | 3000 - 2850 |
| Aromatic C=C stretch | 1600 - 1450 |
| C-O stretch (Aryl ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |
| C-Br stretch | 600 - 500 |
Interpretation of Predicted IR Spectrum
The IR spectrum will provide clear evidence for the key functional groups. The presence of both aromatic and aliphatic C-H stretches will be observed. The characteristic aromatic C=C stretching bands will confirm the presence of the benzene ring. Strong absorptions corresponding to the aryl ether C-O stretching will be a key indicator of the ethoxy group. Finally, a band in the low-frequency region will be indicative of the C-Br bond. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of molecular ion peaks of approximately equal intensity at m/z = 214 and 216, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Major Fragments:
-
m/z = 185/187: Loss of an ethyl group (-C₂H₅) from the molecular ion.
-
m/z = 171/173: Loss of an ethoxy radical (-OC₂H₅) from the molecular ion.
-
m/z = 106: Loss of a bromine radical from the fragment at m/z = 185/187.
-
Fragmentation Pathway
Under electron ionization (EI), the this compound molecule will be ionized to form the molecular ion. This ion can then undergo fragmentation through various pathways, with the most common being the cleavage of the bonds adjacent to the oxygen atom and the aromatic ring.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By combining the information from these complementary analytical techniques, a complete and unambiguous structural elucidation can be achieved. The predicted data serves as a reliable benchmark for researchers working with this compound or structurally related molecules. The outlined experimental protocols represent standard practices in the field, ensuring the acquisition of high-quality data for confident analysis.
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-Bromo-2-ethoxy-1-methylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, understanding the crystal structure of a compound is paramount for rational drug design, polymorphism screening, and intellectual property protection. This in-depth technical guide focuses on the crystallographic analysis of 4-Bromo-2-ethoxy-1-methylbenzene derivatives, a class of compounds with potential applications in medicinal chemistry. By dissecting the synthesis, single-crystal X-ray diffraction analysis, and supramolecular features of a representative derivative, this guide provides a comprehensive framework for researchers working with halogenated aromatic compounds. We will explore the causal relationships behind experimental choices and underscore the self-validating nature of crystallographic protocols, offering field-proven insights for both novice and experienced scientists.
Introduction: The Significance of Crystal Structure in Drug Discovery
The journey of a drug from a laboratory curiosity to a clinical candidate is paved with meticulous characterization. Among the most crucial of these characterization techniques is single-crystal X-ray diffraction (XRD), which provides an unambiguous determination of a molecule's solid-state structure.[1] This knowledge is not merely academic; it directly impacts:
-
Structure-Activity Relationships (SAR): A definitive crystal structure illuminates the spatial orientation of functional groups, enabling researchers to understand how a molecule interacts with its biological target. This is the cornerstone of rational drug design and lead optimization.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphs, can have profound implications for a drug's solubility, bioavailability, and stability. Crystallographic analysis is essential for identifying and characterizing these different forms.
-
Intellectual Property: A solved crystal structure provides a unique and defensible fingerprint of a new chemical entity, strengthening patent claims.
This guide will use a specific derivative, 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene, as a case study to illustrate the principles and practices of crystal structure determination.[2][3]
Synthesis and Crystallization: The Gateway to a High-Resolution Structure
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The synthesis of this compound derivatives often involves multi-step reaction sequences.
General Synthetic Strategies
The synthesis of polysubstituted benzenes, such as the title compound class, requires careful consideration of the directing effects of existing substituents on the aromatic ring.[4] Common synthetic routes may involve:
-
Friedel-Crafts Alkylation/Acylation: To introduce alkyl or acyl groups onto the benzene ring.
-
Bromination: Electrophilic aromatic substitution with reagents like Br₂/FeBr₃ to install the bromine atom.[4]
-
Williamson Ether Synthesis: To form the ethoxy group from a corresponding phenol.
A plausible synthetic pathway for a derivative like 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene would involve the coupling of substituted aromatic precursors. The specific route taken is dictated by the desired substitution pattern and the reactivity of the starting materials.
Experimental Protocol: Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered molecular packing. A common and effective method is slow evaporation:
-
Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., chloroform and petroleum ether) to the point of saturation.[5] The choice of solvent is critical as it can influence the resulting crystal packing and even the polymorphic form.
-
Evaporation: Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystal Harvesting: Carefully select a well-formed, transparent crystal of appropriate size (typically 0.1-0.3 mm in each dimension) for mounting.[2]
Caption: Workflow for growing single crystals via slow evaporation.
Single-Crystal X-ray Diffraction: Deciphering the Molecular Blueprint
X-ray crystallography is a powerful analytical technique that leverages the diffraction of X-rays by the ordered arrangement of atoms in a crystal to determine the precise location of each atom in three-dimensional space.[1]
The Underlying Principles
When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, leading to a unique diffraction pattern of constructive interference (spots) and destructive interference (dark areas). The geometry and intensity of these diffracted beams are governed by Bragg's Law. By measuring the positions and intensities of a vast number of these diffraction spots, a three-dimensional electron density map of the unit cell can be reconstructed.
Experimental Workflow
The process of determining a crystal structure via single-crystal XRD follows a well-defined, self-validating workflow:
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
-
Data Collection: A mounted crystal is placed in a diffractometer and irradiated with X-rays. The crystal is rotated, and the diffraction pattern is recorded at various orientations. For the derivative 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene, data was collected on a Rigaku Saturn diffractometer.[2]
-
Data Reduction and Integration: The raw diffraction images are processed to determine the intensity and position of each reflection. An absorption correction is applied to account for the absorption of X-rays by the crystal itself.[2]
-
Structure Solution: This is the most critical step, where the "phase problem" is solved to generate an initial electron density map. Modern direct methods or Patterson methods are typically employed.
-
Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process minimizes the R-factor, a measure of the goodness of fit.
-
Validation and Analysis: The final structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility. The resulting structural information, including bond lengths, bond angles, and torsion angles, is then analyzed.
Crystal Structure Analysis of 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene
The crystallographic data for this derivative provides a wealth of information about its molecular and supramolecular structure.[2][3]
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₈H₂₁BrO |
| Molecular Weight | 333.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 11.164 (2) Å |
| b | 9.5142 (19) Å |
| c | 16.135 (3) Å |
| β | 110.21 (3)° |
| Volume | 1608.2 (6) ų |
| Z | 4 |
| Temperature | 293 K |
| R-factor | 0.051 |
Data sourced from Li et al. (2010).[2][3]
Molecular Conformation
The analysis of the crystal structure of 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene reveals a non-planar conformation. The dihedral angle between the two aromatic rings is a significant 85.72°.[2][3] This twisted arrangement is a consequence of steric hindrance between the bulky substituents on the benzene rings.
Supramolecular Interactions and Crystal Packing
In the absence of strong hydrogen bond donors and acceptors, the crystal packing of this derivative is primarily governed by weaker van der Waals forces.[2][3] This is a common feature in many organic molecules. The bromine atom, with its large and polarizable electron cloud, can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing. While not explicitly mentioned as the dominant force in this particular structure, the potential for Br···O or Br···π interactions should be considered in related derivatives. The study of these weak interactions is crucial for understanding polymorphism and crystal engineering.
Implications for Drug Development
The detailed structural information obtained from crystallographic studies of this compound derivatives has several key implications for drug development:
-
Pharmacophore Modeling: The precise conformation of the molecule provides a template for pharmacophore modeling and virtual screening to identify other compounds with similar binding properties.
-
Analogue Design: Understanding the steric and electronic effects of the bromo and ethoxy substituents can guide the design of new analogues with improved potency, selectivity, or pharmacokinetic properties.
-
Solid-State Characterization: The crystallographic data serves as a benchmark for the solid-state characterization of the active pharmaceutical ingredient (API), which is a regulatory requirement.
Conclusion
The determination of the crystal structure of this compound derivatives, as exemplified by 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene, is a powerful tool for elucidating their molecular architecture. This knowledge, derived from a rigorous and self-validating experimental workflow, provides invaluable insights for medicinal chemists and drug development professionals. From guiding synthetic strategies to informing rational drug design and ensuring the solid-state integrity of an API, single-crystal X-ray diffraction remains an indispensable technique in the modern pharmaceutical sciences.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-[1-(4-eth-oxy-phen-yl)-1-methyl-eth-yl]-1-methyl-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
Solubility characteristics of 4-Bromo-2-ethoxy-1-methylbenzene in organic solvents
An In-depth Technical Guide to the Solubility Characteristics of 4-Bromo-2-ethoxy-1-methylbenzene in Organic Solvents
Authored by: Your Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It delves into the predicted solubility based on the compound's physicochemical properties, outlines detailed experimental protocols for solubility determination, and discusses the critical factors influencing solubility. Safety and handling precautions are also provided to ensure safe laboratory practices.
Introduction to this compound
This compound is an aromatic organic compound with the molecular formula C9H11BrO. Its structure consists of a benzene ring substituted with a bromine atom, an ethoxy group, and a methyl group. This substitution pattern imparts specific physicochemical properties that govern its behavior in various solvents. Understanding its solubility is crucial for a wide range of applications, including organic synthesis, reaction kinetics, purification processes like recrystallization, and formulation development in the pharmaceutical industry. The efficiency of a chemical reaction, the ease of product isolation, and the bioavailability of a potential drug candidate can all be significantly influenced by the solubility of the starting materials and intermediates.
Physicochemical Properties
| Property | Predicted/Inferred Value | Source/Rationale |
| Molecular Formula | C9H11BrO | Based on chemical structure[1][2] |
| Molecular Weight | 215.09 g/mol | Calculated from the molecular formula[1][2] |
| Appearance | Likely a liquid or low-melting solid | Inferred from similar structures like 4-bromoanisole (melts at 9-10°C)[3][4] |
| Boiling Point | Predicted to be around 238.7°C | Supplier data |
| Polarity | Moderately polar | Due to the presence of the polar C-O-C ether linkage and the C-Br bond, but also the nonpolar benzene ring and alkyl groups. |
The presence of both polar (ethoxy, bromo) and nonpolar (methyl, benzene ring) groups suggests that this compound will exhibit intermediate polarity. This structural aspect is the primary determinant of its solubility in various organic solvents, based on the principle of "like dissolves like".[5][6]
Theoretical Solubility Profile
The adage "like dissolves like" is the foundational principle for predicting solubility.[5][6] This means that a solute will dissolve best in a solvent that has a similar polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Given the significant nonpolar character of the benzene ring and methyl group, this compound is expected to be readily soluble in nonpolar organic solvents.[7] These solvents can effectively solvate the nonpolar regions of the molecule through van der Waals interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments and can engage in dipole-dipole interactions with the polar ether and bromo groups of the solute. Therefore, good solubility is anticipated in these solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents are polar, their primary mode of interaction is hydrogen bonding. Since this compound does not have hydrogen bond-donating capabilities, its solubility in protic solvents might be slightly less than in aprotic solvents of similar polarity. However, the oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, which should still allow for considerable solubility.
-
Aqueous Solubility: Due to its predominantly nonpolar, hydrophobic structure, this compound is expected to be insoluble or immiscible in water.[6]
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is necessary. The following protocols describe standard methods for qualitative and quantitative solubility assessment.
Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Protocol:
-
Add approximately 20-30 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube in 0.25 mL increments.
-
After each addition, cap the test tube and vortex or shake vigorously for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solute.
-
If the solute completely dissolves, it is considered "soluble." If some but not all of the solute dissolves, it is "partially soluble." If no significant amount of the solute dissolves, it is "insoluble."
-
Record the observations for each solvent tested.
Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound at a specific temperature.
Protocol:
-
Prepare a series of vials for each solvent to be tested.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Add a known volume of the solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
After reaching equilibrium, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.
-
Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved solid.
-
Dilute the filtered sample with a suitable solvent to a concentration within the analytical range.
-
Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculate the original solubility in units such as mg/mL or mol/L.
Diagram: Experimental Workflow for Quantitative Solubility Determination
References
- 1. achmem.com [achmem.com]
- 2. 4-Bromo-1-ethoxy-2-methylbenzene,(CAS# 79636-93-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.fr [fishersci.fr]
- 5. chem.ws [chem.ws]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Quantum Chemical-Guided Analysis of 4-Bromo-2-ethoxy-1-methylbenzene: A Technical Guide for Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical guide for performing quantum chemical calculations on 4-Bromo-2-ethoxy-1-methylbenzene, a molecule of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) and Hartree-Fock (HF) methods to elucidate this compound's electronic structure, reactivity, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular design and analysis. We offer a self-validating protocol, from geometry optimization to the prediction of key molecular descriptors, including Mulliken charges, HOMO-LUMO energy gaps, and vibrational frequencies. All methodologies are grounded in authoritative scientific literature, ensuring technical accuracy and reproducibility.
Introduction: The Significance of In Silico Analysis for Substituted Benzenes
This compound belongs to the class of halogenated aromatic compounds, which are pivotal scaffolds in the development of novel therapeutic agents and functional materials.[1][2] The precise arrangement of its substituents—a bromine atom, an ethoxy group, and a methyl group on a benzene ring—governs its physicochemical properties and biological activity. Understanding the intricate interplay of these functional groups at a quantum mechanical level is paramount for predicting molecular behavior and designing next-generation analogues with enhanced efficacy and safety profiles.
Quantum chemical calculations offer a powerful and cost-effective avenue to explore the molecular landscape, providing insights that are often challenging to obtain through experimental methods alone. By solving the Schrödinger equation, or a simplified form of it, we can determine a molecule's electronic structure, which in turn dictates its geometry, reactivity, and spectroscopic signatures. This in silico approach allows for the rapid screening of virtual compounds, prioritization of synthetic targets, and a deeper understanding of structure-activity relationships (SAR).
This guide will focus on two of the most widely used quantum chemical methods: Density Functional Theory (DFT) and Hartree-Fock (HF) theory.[3][4][5][6] We will employ the versatile and powerful Gaussian software package to perform these calculations.[7][8][9][10][11]
Theoretical Framework: A Tale of Two Methodologies
The choice of a computational method is a critical decision that balances accuracy with computational cost. For a molecule like this compound, both DFT and HF offer reliable results, each with its own strengths.
2.1. Hartree-Fock (HF) Theory: The Foundational Approach
Hartree-Fock theory is a cornerstone of quantum chemistry.[3][4][5][6] It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. While this mean-field approximation neglects electron correlation, it provides a qualitatively correct description of the electronic structure for many closed-shell molecules. For substituted benzenes, HF calculations can yield valuable information about molecular orbitals and charge distributions.[3]
2.2. Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory has emerged as the most popular method for quantum chemical calculations due to its excellent balance of accuracy and computational efficiency.[12][13] Instead of the complex many-electron wavefunction, DFT focuses on the much simpler electron density to determine the energy of the system. The accuracy of a DFT calculation is determined by the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. For halogenated aromatic compounds, hybrid functionals like B3LYP have demonstrated excellent performance.[14][15][16]
2.3. The Importance of the Basis Set
The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set significantly impacts the accuracy of the calculation. For molecules containing heavier elements like bromine, it is crucial to use a basis set that can adequately describe the core and valence electrons. Pople-style basis sets, such as 6-311+G(d,p), are a common and reliable choice.[15][16] For even greater accuracy, especially when investigating properties sensitive to electron correlation, Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) or basis sets incorporating effective core potentials (ECPs) for the bromine atom can be employed.[17][18][19][20]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the systematic procedure for performing quantum chemical calculations on this compound using the Gaussian software suite.[7][8][9]
3.1. Step 1: Molecular Structure Input
The initial step involves creating a 3D model of this compound. This can be accomplished using a molecular builder within a graphical user interface like GaussView or by providing the Cartesian coordinates of each atom in the input file.
3.2. Step 2: Geometry Optimization
The initial molecular structure is typically not at its lowest energy conformation. A geometry optimization calculation is performed to find the equilibrium structure of the molecule. This is a crucial step as many molecular properties are sensitive to the geometry.
-
Methodology:
-
Select a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Specify the Opt keyword in the Gaussian input file.
-
Run the calculation.
-
Verify that the optimization has converged to a true minimum by performing a subsequent frequency calculation. A true minimum will have no imaginary frequencies.
-
3.3. Step 3: Vibrational Frequency Analysis
A frequency calculation serves two primary purposes: to confirm that the optimized geometry is a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra of the molecule.[21][22][23][24][25]
-
Methodology:
-
Use the optimized geometry from the previous step.
-
Specify the Freq keyword in the Gaussian input file at the same level of theory used for the optimization.
-
Analyze the output to ensure the absence of imaginary frequencies.
-
The calculated vibrational frequencies can be compared with experimental IR spectra for validation.
-
3.4. Step 4: Electronic Structure and Property Calculations
Once the optimized geometry is obtained, a single-point energy calculation can be performed to compute various electronic properties.
-
Methodology:
Computational Workflow Diagram
Caption: A schematic of the computational workflow.
Data Presentation and Analysis: Unveiling Molecular Insights
The output of these calculations provides a wealth of quantitative data that can be used to understand the properties of this compound.
4.1. Optimized Geometry
The geometry optimization yields the precise bond lengths and angles of the molecule in its lowest energy state. This information is fundamental for understanding steric effects and conformational preferences.
Table 1: Predicted Geometric Parameters for this compound (B3LYP/6-311+G(d,p))
| Parameter | Value (Å or °) |
| C-Br Bond Length | Value |
| C-O (ethoxy) Bond Length | Value |
| C-C (aromatic) Bond Lengths | Range of Values |
| C-C-C Bond Angles | Range of Values |
| (Note: Actual values would be populated from the Gaussian output file.) |
4.2. Mulliken Population Analysis
Mulliken population analysis provides a way to estimate the partial atomic charges on each atom in the molecule.[26][27][28][29][30] This is invaluable for understanding the electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack.
Table 2: Calculated Mulliken Atomic Charges (B3LYP/6-311+G(d,p))
| Atom | Charge (e) |
| Br | Value |
| O (ethoxy) | Value |
| C (attached to Br) | Value |
| C (attached to O) | Value |
| C (attached to methyl) | Value |
| (Note: Actual values would be populated from the Gaussian output file.) |
4.3. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[14][15][16][31][32] A smaller gap suggests higher reactivity.[32]
Table 3: Frontier Molecular Orbital Energies (B3LYP/6-311+G(d,p))
| Orbital | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
| (Note: Actual values would be populated from the Gaussian output file.) |
Molecular Orbital Relationship Diagram
Caption: Relationship between HOMO, LUMO, and the energy gap.
Conclusion: From Calculation to Application
This technical guide has provided a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound. By following the outlined protocols, researchers can gain deep insights into the electronic structure, reactivity, and spectroscopic properties of this important molecule. These in silico-derived parameters are invaluable for guiding synthetic efforts, interpreting experimental data, and ultimately accelerating the drug discovery and development process. The principles and methodologies described herein are broadly applicable to a wide range of organic molecules, empowering scientists to harness the predictive power of computational chemistry in their research endeavors.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. research.wur.nl [research.wur.nl]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coupled Hartree-Fock calculations of nuclear magnetic resonance carbon-carbon coupling constants in substituted benzenes | Scilit [scilit.com]
- 6. Uncoupled Hartree-Fock calculation of ring currents in substituted benzenes [iris.unimore.it]
- 7. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 8. ritme.com [ritme.com]
- 9. gaussian.com [gaussian.com]
- 10. GAMESS, Gaussian - software for Quantum Chemistry [biomolecular-modeling.com]
- 11. Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | ヒューリンクス - Powered by ipros [pr.mono.ipros.com]
- 12. researchgate.net [researchgate.net]
- 13. ymerdigital.com [ymerdigital.com]
- 14. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
- 15. HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. echemi.com [echemi.com]
- 19. youtube.com [youtube.com]
- 20. Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 22. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. annualreviews.org [annualreviews.org]
- 25. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MullikenPopulation — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]
- 27. Calculating the Mulliken population [gqcg.github.io]
- 28. m.youtube.com [m.youtube.com]
- 29. Mulliken population analysis in CASTEP [tcm.phy.cam.ac.uk]
- 30. Mulliken [cup.uni-muenchen.de]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 4-Bromo-2-ethoxy-1-methylbenzene as a Versatile Building Block in Modern Organic Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 4-Bromo-2-ethoxy-1-methylbenzene. This versatile aryl bromide serves as a pivotal building block for constructing complex molecular architectures, primarily through its participation in a variety of powerful cross-coupling reactions and organometallic transformations. We will explore its reactivity, provide in-depth, field-proven protocols for key synthetic transformations, and explain the mechanistic rationale behind experimental choices to ensure reproducible and high-yielding outcomes.
Introduction: The Strategic Value of this compound
This compound is a substituted aromatic compound whose synthetic utility is anchored in its distinct structural features. The presence of a bromine atom on the aromatic ring renders it an excellent electrophilic partner in a multitude of transition metal-catalyzed cross-coupling reactions.[1][2] The electron-donating ethoxy and methyl groups influence the electronic properties of the benzene ring, affecting the reactivity of the C-Br bond and providing steric and electronic handles for directing subsequent synthetic steps.
Its structure is particularly valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[2][3] For instance, structurally related scaffolds are crucial intermediates in the synthesis of SGLT2 inhibitors like Dapagliflozin, highlighting the importance of this substitution pattern in medicinal chemistry.[3][4] This guide focuses on harnessing the reactivity of the C-Br bond for the construction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Appearance | Solid or liquid |
| CAS Number | 79636-93-4 |
| Purity | ≥98% (typical) |
| Storage | Sealed in a dry environment at room temperature. |
Core Applications & Synthetic Strategies
The bromine atom of this compound is the primary reactive site, enabling its use in several cornerstone reactions of modern organic synthesis. The general workflow involves transforming the C-Br bond into a more complex functional group or using it as a handle for creating new bonds.
Figure 1: Key synthetic pathways utilizing this compound.
Palladium-Catalyzed Cross-Coupling: A Gateway to Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools in organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[5][6][7] The general mechanism for these reactions involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8]
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures by coupling an aryl halide with an organoboron species, such as a boronic acid or ester.[9][10][11] This reaction is prized for its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[12][13]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required to initiate the catalytic cycle. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands is commonly used.
-
Base: A base is crucial for the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transfer of the organic group to the palladium center.[11][13] Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are frequently employed.
-
Solvent: A mixture of an organic solvent (like toluene or dioxane) and an aqueous solution of the base is often used to ensure both the organic and inorganic reagents are sufficiently soluble.
Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[14][15][16] This reaction overcomes the limitations of classical methods, which often require harsh conditions and have limited scope.[14]
Causality Behind Experimental Choices:
-
Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential.[17] They promote the crucial reductive elimination step to form the C-N bond and prevent catalyst decomposition.[17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common choice, although weaker bases like carbonates can be used with more reactive systems.
-
Inert Atmosphere: The Pd(0) catalyst and the electron-rich phosphine ligands are sensitive to oxidation. Therefore, the reaction must be rigorously performed under an inert atmosphere (e.g., nitrogen or argon).[15]
Figure 3: Catalytic Cycle of Buchwald-Hartwig Amination.
Grignard Reagent Formation: Reversing Polarity
The transformation of the electrophilic aryl bromide into a nucleophilic organometallic species via Grignard reagent formation is a classic and powerful strategy.[18][19] This reaction, known as "umpolung" or reversal of polarity, generates a potent carbon nucleophile capable of attacking a wide range of electrophiles, such as aldehydes, ketones, and esters.[19][20]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly quenched by protic sources, including water.[18][20] Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[19][21]
-
Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide.[19] This layer must be disrupted to initiate the reaction. Methods include crushing the magnesium turnings, adding a small crystal of iodine, or using a chemical activator like 1,2-dibromoethane.[18][19]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents should be handled according to their specific safety data sheets (SDS).
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes the synthesis of 2-ethoxy-4-phenyl-1-methylbenzene, a biaryl compound, via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Table 2: Reagents for Suzuki-Miyaura Coupling
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 215.09 | 430 mg | 2.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 293 mg | 2.4 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 116 mg | 0.1 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 636 mg | 6.0 | 3.0 |
| Toluene | - | 15 mL | - | - |
| Water | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (430 mg, 2.0 mmol), phenylboronic acid (293 mg, 2.4 mmol), and Tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol).
-
Solvent and Base Addition: Add toluene (15 mL) to the flask. In a separate beaker, dissolve sodium carbonate (636 mg, 6.0 mmol) in water (5 mL). Add the aqueous solution to the reaction flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to create an inert atmosphere. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The biphasic mixture should be stirred efficiently to ensure good mixing between the organic and aqueous layers.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting aryl bromide spot indicates reaction completion (typically 4-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Add 20 mL of ethyl acetate and 20 mL of water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 20 mL of brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (e.g., using a gradient of 1-5% ethyl acetate in hexane) to afford the pure biaryl product.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol details the synthesis of 4-(2-ethoxy-4-methylphenyl)morpholine, a tertiary aryl amine, demonstrating a C-N bond formation.
Table 3: Reagents for Buchwald-Hartwig Amination
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 215.09 | 430 mg | 2.0 | 1.0 |
| Morpholine | 87.12 | 209 mg (0.21 mL) | 2.4 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.01 |
| XPhos | 476.65 | 28.6 mg | 0.06 | 0.03 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 269 mg | 2.8 | 1.4 |
| Toluene (Anhydrous) | - | 10 mL | - | - |
Step-by-Step Methodology:
-
Catalyst Pre-formation (Glovebox Recommended): In a glovebox, add Tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (269 mg, 2.8 mmol) to an oven-dried Schlenk flask with a stir bar.
-
Reagent Addition: Remove the flask from the glovebox. Add this compound (430 mg, 2.0 mmol) to the flask.
-
Solvent and Amine Addition: Under a positive pressure of argon, add anhydrous toluene (10 mL) via syringe, followed by morpholine (0.21 mL, 2.4 mmol).
-
Reaction: Seal the Schlenk flask and heat the mixture to 100 °C in an oil bath with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter and concentrate the solution in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexane) to yield the desired aryl amine.
References
- 1. 1-Bromo-4-((2-bromoethoxy)methyl)benzene | 103061-55-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. apicule.com [apicule.com]
- 4. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. fiveable.me [fiveable.me]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. nobelprize.org [nobelprize.org]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. adichemistry.com [adichemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
The Strategic deployment of 4-Bromo-2-ethoxy-1-methylbenzene in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. 4-Bromo-2-ethoxy-1-methylbenzene emerges as a key intermediate, offering a synthetically tractable scaffold for the construction of complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry, with a focus on palladium-catalyzed cross-coupling reactions.
The unique substitution pattern of this compound—featuring a reactive bromine atom, an electron-donating ethoxy group, and a methyl group—renders it a valuable synthon for introducing a substituted phenyl moiety into target molecules. The bromine atom serves as a prime handle for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of a vast array of pharmacologically active compounds.
Core Applications in Medicinal Chemistry: A Focus on Cross-Coupling Reactions
The primary utility of this compound in medicinal chemistry lies in its participation in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient construction of complex molecules.[1] Two of the most powerful and widely employed cross-coupling reactions for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[2][3] This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[2] For this compound, the Suzuki coupling enables the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position, paving the way for the synthesis of biaryl and styrenyl compounds, which are common motifs in pharmaceutical agents.[4]
The success of a Suzuki-Miyaura coupling reaction is contingent on the careful selection of the catalyst, ligand, base, and solvent.
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical.[2] Electron-rich and sterically hindered phosphine ligands, such as those of the biarylphosphine class, often enhance the efficiency of the catalytic cycle by promoting the oxidative addition and reductive elimination steps.
-
Base: A base is required to activate the boronic acid for transmetalation.[2] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction yield and should be chosen based on the stability of the substrates and the desired reaction kinetics.
-
Solvent: The solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water, must be capable of dissolving both the organic and inorganic reaction components to facilitate the reaction.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
In a separate vial, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand pre-mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 90 | 18 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 24 |
This table presents typical starting conditions for optimization. Actual conditions may vary depending on the specific arylboronic acid used.
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[1][6] This reaction is of immense importance in medicinal chemistry as the resulting arylamine and heteroarylamine moieties are present in a vast number of bioactive molecules.[1] The use of this compound in this reaction allows for the introduction of a wide range of primary and secondary amines, as well as other nitrogen-containing functional groups, to the aromatic ring.
The key to a successful Buchwald-Hartwig amination lies in the judicious choice of the catalytic system and reaction conditions.
-
Catalyst and Ligand: Similar to the Suzuki coupling, the choice of palladium precursor and ligand is crucial.[6] Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[1][7] The development of "generations" of catalyst systems has expanded the scope of this reaction to include a wide variety of amines and aryl halides.[1]
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine, allowing it to coordinate to the palladium center.[6] Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base must be compatible with the functional groups present in the substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used to prevent quenching of the strong base.[7]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst (e.g., G3-XPhos) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Add this compound and the amine to the flask.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 110 | 16 |
| 2 | G3-XPhos (1) | - | LHMDS (1.2) | THF | 80 | 12 |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 24 |
This table presents typical starting conditions for optimization. Actual conditions may vary depending on the specific amine used.
Visualization of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
This compound represents a strategically valuable and versatile building block for medicinal chemistry. Its utility is primarily harnessed through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which enable the efficient construction of diverse and complex molecular scaffolds. The protocols and principles outlined in this document provide a solid foundation for the successful application of this intermediate in the synthesis of novel drug candidates. As with any synthetic endeavor, careful optimization of reaction conditions is crucial to achieving high yields and purity, ultimately accelerating the drug discovery process.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: Strategic Implementation of Suzuki Coupling Reactions with 4-Bromo-2-ethoxy-1-methylbenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist
Foreword: The Strategic Value of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed transformation is a cornerstone in the synthesis of biaryl and substituted aryl structures, which are privileged motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6][7][8]
This guide focuses on a specific, yet versatile, building block: 4-Bromo-2-ethoxy-1-methylbenzene . The electronic nature of this substrate—an aryl bromide rendered electron-rich by its ortho-ethoxy and para-methyl substituents—presents unique considerations for reaction optimization. Understanding these nuances is key to unlocking its synthetic potential and efficiently constructing complex molecular architectures. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer expert insights to ensure reproducible and high-yielding outcomes.
The Engine of Creation: The Suzuki-Miyaura Catalytic Cycle
A successful Suzuki coupling is contingent on the smooth operation of a three-step catalytic cycle.[9][10][11] Mastery of the reaction requires an appreciation for the function and interplay of each component within this cycle.
-
Step 1: Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of this compound. This is often the rate-determining step.[9] The electron-donating nature of the ethoxy and methyl groups on our substrate can slow this step compared to electron-deficient aryl halides.[12][13]
-
Step 2: Transmetalation: This crucial step involves the transfer of the organic moiety from the boron atom of the organoboron reagent to the palladium(II) center. This process is not spontaneous; it requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily undergoes ligand exchange at the palladium center.[1][14][15][16]
-
Step 3: Reductive Elimination: In the final step, the two organic partners—the residue from our aryl bromide and the group from the organoboron reagent—couple and are expelled from the palladium center. This forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Action: Rationale-Driven Selection of Reagents
Simply following a recipe is insufficient for robust synthesis. A senior scientist understands the why behind each choice. The electron-rich nature of this compound informs our strategy.
Catalyst System: Palladium Source and Ligand
The combination of a palladium precursor and a supporting ligand dictates the catalyst's activity and stability.
-
Palladium Precursors: Standard precursors like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are effective.[9][12] The choice often comes down to air stability and cost, with Pd(OAc)₂ and Pd₂(dba)₃ requiring the addition of a supporting ligand to form the active Pd(0) species in situ.
-
Ligand Selection: The ligand is arguably the most critical variable. Its electronic and steric properties directly influence the rates of oxidative addition and reductive elimination.[1][9]
-
Rationale: For an electron-rich aryl bromide like our substrate, the oxidative addition step is often sluggish. To overcome this, we employ ligands that are both electron-rich and bulky . Electron-rich ligands (e.g., alkylphosphines) increase the electron density on the palladium center, promoting its insertion into the C-Br bond.[12] Bulky ligands (e.g., those with tert-butyl or cyclohexyl groups) accelerate the final reductive elimination step.[9]
-
Recommendations: While triphenylphosphine (PPh₃) can work, modern dialkylbiaryl phosphines are vastly superior for this substrate class. Consider ligands from the Buchwald family, such as SPhos or XPhos , which are designed for challenging couplings.[10][17] N-heterocyclic carbenes (NHCs) are also excellent, highly electron-donating alternatives.[1][16]
-
The Role of the Base
The base is not a mere pH adjuster; it is an active participant in the catalytic cycle.[14] Its primary role is to activate the boronic acid for transmetalation.[1][15][18]
-
Common Choices: Inorganic bases are prevalent.
-
Potassium Carbonate (K₂CO₃): A cost-effective and widely used base.
-
Cesium Carbonate (Cs₂CO₃): More expensive, but its higher solubility in organic solvents can sometimes accelerate the reaction.
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often an excellent choice for a wide range of substrates, including those sensitive to hydrolysis.[14]
-
-
Rationale: The choice depends on the stability of the functional groups on both coupling partners and the solvent system. For general purposes with this compound, K₃PO₄ provides a robust starting point. If one of the coupling partners contains a base-sensitive group (like an ester), a milder base such as potassium fluoride (KF) might be necessary, though this can lead to slower reaction rates.[16][19]
Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Common Systems: Aprotic solvents, often with water as a co-solvent, are standard.[1][12]
-
Toluene/H₂O
-
1,4-Dioxane/H₂O
-
Tetrahydrofuran (THF)/H₂O
-
-
Rationale: A biphasic system is highly effective. The organic reactants and catalyst reside primarily in the organic phase, while the inorganic base is dissolved in the aqueous phase. The reaction is believed to occur at the interface or be facilitated by phase-transfer effects. The choice of organic solvent also determines the accessible temperature range for the reaction.
Field-Validated Protocol: Suzuki Coupling of this compound
This protocol describes a general procedure for coupling this compound with a generic arylboronic acid (e.g., Phenylboronic Acid).
Reaction Data and Stoichiometry
| Component | Formula | M.W. | Amount | Mmol | Equivalents |
| This compound | C₉H₁₁BrO | 215.09 | 215 mg | 1.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.5 | 2.2 mg | 0.01 | 0.01 (1 mol%) |
| SPhos | C₂₇H₃₃O₂P | 410.5 | 8.2 mg | 0.02 | 0.02 (2 mol%) |
| K₃PO₄ | K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |
| Toluene | C₇H₈ | - | 4.0 mL | - | - |
| Water (degassed) | H₂O | - | 1.0 mL | - | - |
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki coupling protocol.
Step-by-Step Methodology
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL round-bottom flask or reaction vial. Oven-dry the flask and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Charging Reactants: To the flask, add this compound (215 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Solvent Addition: Add toluene (4.0 mL) and water (1.0 mL).
-
Degassing: Seal the flask with a rubber septum and sparge the stirred mixture with Argon gas for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.[20]
-
Catalyst Addition: Briefly remove the argon inlet and, under a positive pressure of argon, add the palladium acetate (2.2 mg, 0.01 mmol) and SPhos ligand (8.2 mg, 0.02 mmol).
-
Reaction: Securely clamp the flask in a heating mantle or oil bath. Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or GC-MS, checking for the consumption of the starting aryl bromide.
-
Workup: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Troubleshooting and Field Insights
Even with a robust protocol, challenges can arise. Here are common issues and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen contamination). 2. Insufficiently active catalyst system. 3. Low reaction temperature. | 1. Ensure rigorous degassing of the solvent and reaction mixture.[19] 2. Switch to a more electron-rich and bulky ligand (e.g., XPhos) or a pre-formed catalyst (e.g., XPhos Pd G3/G4).[17] 3. Increase temperature to 100-110 °C (if using a higher-boiling solvent like dioxane). |
| Protodeborylation | The boronic acid is unstable under the reaction conditions and is replaced by a proton from the solvent.[12] | 1. Use the corresponding pinacol boronate ester (Bpin), which is more stable. 2. Use a different base (e.g., K₂CO₃). 3. Add the boronic acid in portions throughout the reaction. |
| Homocoupling of Boronic Acid | Caused by oxygen or an excess of Pd(II) at the start of the reaction.[12] | 1. Improve inert atmosphere techniques. 2. Ensure the use of a ligand that promotes rapid reduction of Pd(II) to Pd(0). |
| Formation of Phenol Byproduct | Hydrolysis of the aryl bromide, though less common for bromides than for chlorides or triflates. | Use a less aqueous solvent system or a non-hydroxide base like K₃PO₄ or Cs₂CO₃. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for accessing a diverse range of substituted biaryl compounds. Success hinges on a rational approach to reaction design, specifically by selecting a catalyst system—a bulky, electron-rich ligand—capable of overcoming the higher activation barrier for oxidative addition associated with this electron-rich substrate. By implementing the robust protocols and troubleshooting guidance provided herein, researchers can confidently leverage this versatile building block to advance projects in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajabs.org [ajabs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. reddit.com [reddit.com]
- 18. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
Formation of (2-Ethoxy-4-methylphenyl)magnesium Bromide: An In-Depth Technical Guide
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of the Grignard reagent, (2-ethoxy-4-methylphenyl)magnesium bromide, from its corresponding aryl halide, 4-Bromo-2-ethoxy-1-methylbenzene. Grignard reagents are potent organometallic nucleophiles, indispensable for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] This guide elucidates the underlying reaction mechanism, provides a meticulously detailed experimental protocol, discusses potential side reactions, and outlines critical reaction parameters and characterization techniques.
Introduction: The Significance of Aryl Grignard Reagents
Grignard reagents, organomagnesium halides (R-Mg-X), were first discovered by François Auguste Victor Grignard, a feat that earned him the Nobel Prize in Chemistry in 1912.[1] Their remarkable ability to act as strong nucleophiles and bases has cemented their status as one of the most versatile classes of reagents in synthetic organic chemistry.[1][2] The formation of a Grignard reagent involves an oxidative insertion of magnesium metal into a carbon-halogen bond, which ingeniously reverses the polarity of the carbon atom from electrophilic to nucleophilic, a concept known as "umpolung".[1]
The specific Grignard reagent derived from this compound is a valuable intermediate for introducing the 2-ethoxy-4-methylphenyl moiety into a wide array of molecules. This structural motif is of interest in the development of novel pharmaceuticals and functional materials. This guide provides researchers, scientists, and drug development professionals with a robust and reliable protocol for the preparation and characterization of this important synthetic building block.
Reaction Mechanism and Core Principles
The synthesis of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. While the exact mechanism is still a subject of some discussion, it is widely believed to proceed through a radical pathway.[3]
The overall transformation is as follows:
Ar-Br + Mg → Ar-Mg-Br
where Ar = 2-ethoxy-4-methylphenyl
A critical requirement for the successful formation of a Grignard reagent is the complete exclusion of protic substances, such as water, alcohols, or even acidic protons on the starting material. Grignard reagents are highly basic and will be rapidly quenched by any available proton source.[3] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be employed. The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent reaction with atmospheric oxygen and moisture.
Ethereal solvents, most commonly diethyl ether (Et₂O) or tetrahydrofuran (THF), are essential for Grignard reagent formation.[1] These solvents serve a dual purpose: they are aprotic and thus do not react with the Grignard reagent, and their lone pairs of electrons on the oxygen atom coordinate with the magnesium, solvating and stabilizing the organomagnesium species.[3]
Visualizing the Grignard Formation Mechanism
Caption: A simplified representation of the radical mechanism for Grignard reagent formation on the magnesium surface.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of aryl Grignard reagents.[4][5]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | (Typical Supplier) | Should be free of moisture. |
| Magnesium Turnings | >99.5% | (Typical Supplier) | For Grignard synthesis. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | (Typical Supplier) | Inhibitor-free. Freshly distilled from sodium/benzophenone is ideal. |
| Iodine | Crystal, ACS Reagent | (Typical Supplier) | For magnesium activation. |
| 1,2-Dibromoethane | >99% | (Typical Supplier) | Optional, for magnesium activation. |
| Argon or Nitrogen Gas | High Purity | (Typical Supplier) | For maintaining an inert atmosphere. |
Equipment
-
Three-necked round-bottom flask (flame-dried)
-
Reflux condenser (flame-dried)
-
Pressure-equalizing dropping funnel (flame-dried)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
-
Syringes and needles (oven-dried)
Step-by-Step Procedure
-
Preparation and Magnesium Activation:
-
Assemble the flame-dried glassware (three-necked flask, reflux condenser, and dropping funnel) and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
To the reaction flask, add magnesium turnings (1.2 equivalents).
-
Place a small crystal of iodine in the flask.[3]
-
Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. This process etches the passivating magnesium oxide layer on the surface of the turnings.[3]
-
Allow the flask to cool to room temperature. The disappearance of the iodine color upon addition of the aryl halide solution will be an indicator of reaction initiation.
-
-
Reaction Initiation:
-
Add a portion of the anhydrous THF (approximately 10-15% of the total volume) to the flask containing the activated magnesium.
-
Prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF in the dropping funnel.
-
Add a small amount (approximately 10%) of the aryl bromide solution from the dropping funnel to the magnesium suspension.
-
Observe the reaction mixture closely. Successful initiation is typically indicated by a gentle bubbling from the magnesium surface, the disappearance of the iodine color, the formation of a cloudy/turbid greyish solution, and a mild exotherm causing the solvent to gently reflux.[6]
-
If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane may be necessary to initiate the process.[3]
-
-
Addition and Reflux:
-
Once the reaction has been successfully initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux.
-
If the reaction becomes too vigorous, the addition rate should be slowed, and if necessary, the flask can be cooled with a water bath.
-
After the addition is complete, the reaction mixture is typically heated to reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.[6]
-
-
Completion and Use:
-
The reaction is considered complete when most of the magnesium metal has been consumed.
-
The resulting dark grey or brownish solution is the Grignard reagent, (2-ethoxy-4-methylphenyl)magnesium bromide.
-
It is recommended to use the freshly prepared Grignard reagent immediately in the subsequent synthetic step. If storage is necessary, it should be kept under an inert atmosphere.
-
Visualizing the Experimental Workflow
Caption: A flowchart outlining the key steps in the preparation of the Grignard reagent.
Characterization: Titration of the Grignard Reagent
It is crucial to determine the exact concentration of the freshly prepared Grignard reagent before its use in subsequent reactions, as the yield of its formation is rarely quantitative. Titration is a reliable method for this purpose. Several methods exist, with the titration against a solution of iodine in the presence of lithium chloride being a common and accurate technique.
Titration Protocol (Iodine Method)
-
Prepare the Titration Solution: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in a known volume (e.g., 1.0 mL) of a 0.5 M solution of anhydrous lithium chloride in dry THF.
-
Titration: Cool the dark brown iodine solution to 0 °C. Slowly add the prepared Grignard reagent dropwise via a syringe with vigorous stirring.
-
Endpoint: The endpoint is reached when the dark brown/purple color of the iodine just disappears, and the solution becomes colorless or pale yellow.
-
Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known amount of iodine (1 mole of Grignard reagent reacts with 1 mole of I₂).
Troubleshooting and Side Reactions
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer) | Re-activate the magnesium with iodine and gentle heating. Add a few drops of 1,2-dibromoethane. Crush some of the magnesium turnings with a dry glass rod. |
| Wet reagents or glassware | Ensure all glassware is rigorously flame-dried and cooled under an inert atmosphere. Use freshly opened or distilled anhydrous solvents. | |
| Low yield of Grignard reagent | Wurtz coupling (Ar-Br + Ar-Mg-Br → Ar-Ar + MgBr₂) | Add the aryl bromide solution slowly and maintain a gentle reflux to keep the concentration of the aryl bromide low. |
| Reaction with atmospheric moisture or oxygen | Ensure a positive pressure of inert gas is maintained throughout the reaction. | |
| Dark brown or black solution | Overheating leading to decomposition | Control the rate of addition and use external cooling if necessary. |
Conclusion
The protocol described herein provides a reliable and robust method for the preparation of (2-ethoxy-4-methylphenyl)magnesium bromide. By adhering to the principles of anhydrous reaction conditions, proper magnesium activation, and controlled reaction parameters, researchers can successfully synthesize this valuable Grignard reagent for use in a wide range of synthetic applications. Accurate determination of the reagent's concentration via titration is essential for achieving reproducible results in subsequent reactions.
References
Palladium-catalyzed cross-coupling of 4-Bromo-2-ethoxy-1-methylbenzene
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-ethoxy-1-methylbenzene
Introduction: Unlocking Molecular Complexity
In the landscape of modern synthetic chemistry, the ability to forge carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, having revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide focuses on a particularly versatile building block: this compound. Its unique substitution pattern—an activating ethoxy group, a directing methyl group, and a reactive bromine atom—makes it an ideal substrate for a range of powerful transformations.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistically-grounded understanding of how to successfully employ this compound in three key palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Part 1: The Engine of Innovation - The Palladium Catalytic Cycle
At the heart of these transformations is a well-defined catalytic cycle, a sequence of elementary steps that continuously regenerates the active catalyst.[1][2] Understanding this cycle is not merely academic; it is the key to rational troubleshooting and optimization. The process universally involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[3][4]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) complex. This is often the rate-determining step of the overall reaction.[5][6]
-
Transmetalation (or Amine Coordination/Deprotonation): In Suzuki and Sonogashira couplings, an organometallic reagent (organoboron or copper acetylide, respectively) transfers its organic group to the palladium center.[2][5] In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[6][7]
-
Reductive Elimination: The two organic fragments coupled to the palladium center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]
Caption: General Palladium-Catalyzed Cross-Coupling Cycle.
The Critical Players: Catalyst, Ligand, and Base
Success in cross-coupling hinges on the judicious selection of three components:
-
Palladium Source: While Pd(0) is the active catalyst, more stable and air-tolerant Pd(II) precursors like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are often used. These are reduced in situ to Pd(0).[8] Modern, well-defined "precatalysts" have been designed for more reliable activation.[9]
-
Ligands: The ligand is arguably the most critical variable. It stabilizes the palladium center, prevents decomposition, and crucially, tunes the catalyst's reactivity.[10][11] Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) accelerate the oxidative addition and reductive elimination steps, which is essential for coupling less reactive aryl bromides.[10][11]
-
Base: The base plays a distinct role in each reaction. In Suzuki coupling, it activates the boronic acid to form a more nucleophilic boronate species.[12] In Buchwald-Hartwig amination, it deprotonates the amine precursor.[7] In Sonogashira coupling, it deprotonates the terminal alkyne.[13]
Part 2: Application Protocol - Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.[14] It is valued for its mild conditions and the low toxicity of its boron-based reagents.[1]
Mechanistic Rationale
The cycle follows the general pathway, with the key transmetalation step involving a boronate species, formed by the reaction of the boronic acid with the base. This boronate is sufficiently nucleophilic to transfer its organic group to the Pd(II) center.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of 2-Ethoxy-1-methyl-4-phenylbenzene
This protocol details the coupling of this compound with phenylboronic acid.
Reagent Table:
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmoles | Equivalents |
|---|---|---|---|---|
| This compound | 215.09 | 215 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 | 3.0 | 3.0 |
| Toluene | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure:
-
Glassware Preparation: Oven-dry all glassware (a 25 mL Schlenk flask and magnetic stir bar) and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the Schlenk flask, add this compound (215 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Catalyst Addition: Briefly remove the stopper and add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol).
-
Solvent Addition & Degassing: Add toluene (8 mL) and water (2 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously overnight (12-16 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Part 3: Application Protocol - Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a transformative method for constructing C-N bonds, providing access to aryl amines that are fundamental components of countless pharmaceuticals.[4][6][9] The reaction's success is highly dependent on the ligand and base combination.[7][15]
Mechanistic Rationale
Unlike the Suzuki coupling, this reaction does not involve a transmetalation step in the traditional sense. After oxidative addition, the amine coordinates to the palladium(II) complex. The base then facilitates the deprotonation of the coordinated amine, forming a palladium-amido intermediate. This intermediate undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6][7]
Caption: The Catalytic Cycle of Buchwald-Hartwig Amination.
Experimental Protocol: Synthesis of 4-(2-Ethoxy-4-methylphenyl)morpholine
This protocol details the coupling of this compound with morpholine using a modern catalyst system.
Reagent Table:
| Reagent | M.W. ( g/mol ) | Amount | mmoles | Equivalents |
|---|---|---|---|---|
| This compound | 215.09 | 215 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| XPhos Pd G3 | 861.78 | 17 mg | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene, Anhydrous | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: This reaction is highly sensitive to air and moisture. Perform all manipulations in a glovebox or using rigorous Schlenk technique.[16]
-
Reagent Addition: In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) and XPhos Pd G3 precatalyst (17 mg, 0.02 mmol) to a dry vial equipped with a stir bar.
-
Substrate Addition: Add this compound (215 mg, 1.0 mmol), followed by anhydrous toluene (5 mL) and morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the vial tightly, remove it from the glovebox, and heat the mixture to 100 °C in a preheated oil bath. Stir for 4-8 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL).
-
Extraction & Concentration: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl amine.
Part 4: Application Protocol - Sonogashira Coupling
The Sonogashira coupling is the most widely used method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[13][17] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are key structures in materials science and natural product synthesis.[17]
Mechanistic Rationale
The Sonogashira coupling features a unique dual-catalyst system. The palladium cycle is responsible for the main cross-coupling events, while a copper(I) co-catalyst activates the alkyne. The base deprotonates the terminal alkyne, which then reacts with the copper(I) salt to form a highly reactive copper(I) acetylide. This species undergoes transmetalation with the Ar-Pd(II)-Br complex, followed by reductive elimination.[18]
References
- 1. jmcct.com [jmcct.com]
- 2. nobelprize.org [nobelprize.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. nbinno.com [nbinno.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
Application Note: The Strategic Synthesis of Dapagliflozin's Core Aglycone via a Diaryl Methane Intermediate
Abstract: Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), representing a cornerstone in the management of type 2 diabetes mellitus.[1][2][3] Its chemical architecture is that of a C-aryl glucoside, a class of compounds known for greater metabolic stability compared to their O-glucoside counterparts.[4][5] The efficacy and stability of Dapagliflozin are intrinsically linked to its aglycone moiety, a specific 4-chloro-3-(4-ethoxybenzyl)phenyl group. The synthesis of this complex aglycone is a critical challenge in the drug's manufacturing process. A pivotal intermediate in this synthesis is 5-bromo-2-chloro-4'-ethoxydiphenylmethane (also known as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene).[6][7] This application note provides a detailed technical guide on the synthesis of this key intermediate, elucidating the underlying chemical principles, offering validated protocols, and explaining its crucial role in the subsequent C-glycosylation step to form the final Dapagliflozin structure.
Synthetic Strategy: Deconstructing the Dapagliflozin Molecule
A retrosynthetic analysis of Dapagliflozin reveals two primary building blocks: the glucose core and the diaryl aglycone. The carbon-carbon bond linking these two units is the defining feature of C-aryl glucosides. The most robust and widely adopted synthetic strategies disconnect the molecule at this C-C bond, identifying the aryllithium or Grignard reagent derived from the aglycone as the key nucleophile and a protected D-gluconolactone as the electrophile.[8][9]
This approach necessitates the prior construction of the complete aglycone framework, 5-bromo-2-chloro-4'-ethoxydiphenylmethane . The bromine atom serves as a synthetic handle, allowing for the lithium-halogen exchange required to generate the nucleophilic species for the C-glycosylation step.
References
- 1. researchgate.net [researchgate.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Dapagliflozin | 461432-26-8 | MD20795 | Biosynth [biosynth.com]
- 4. Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments of C-Aryl Glucoside SGLT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ikigaicorporation.com [ikigaicorporation.com]
- 7. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Derivatization of 4-Bromo-2-ethoxy-1-methylbenzene for biological screening
Anwendungshinweis und Protokolle
Thema: Derivatisierung von 4-Brom-2-ethoxy-1-methylbenzol für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieser Anwendungshinweis beschreibt eine strategische Herangehensweise zur Synthese einer diversifizierten Bibliothek von niedermolekularen Verbindungen, ausgehend vom 4-Brom-2-ethoxy-1-methylbenzol-Grundgerüst. Das zentrale Konzept in der medizinischen Chemie ist die Nutzung von molekularen Grundgerüsten ("Scaffolds"), um Kernstrukturen bioaktiver Verbindungen zu generieren und zu vergleichen.[1][2][3] Das hier vorgestellte Molekül dient als vielseitiger Baustein, dessen reaktives Bromatom gezielte Modifikationen durch moderne Kreuzkupplungsreaktionen ermöglicht. Solche Derivatisierungsstrategien sind entscheidend für die Entdeckung neuer Leitstrukturen in der pharmazeutischen Forschung.[4] Wir stellen detaillierte, validierte Protokolle für die Palladium-katalysierte Suzuki-, Buchwald-Hartwig- und Sonogashira-Kupplung vor und erläutern den logischen Aufbau eines Arbeitsablaufs vom Moleküldesign bis zum biologischen Screening.
Einleitung: Die Bedeutung des Scaffold-basierten Designs
In der modernen Arzneimittelentdeckung ist das Konzept des "molekularen Scaffolds" von zentraler Bedeutung. Ein Scaffold ist eine Kernstruktur, an die verschiedene funktionelle Gruppen angehängt werden können.[3][5] Dieser Ansatz ermöglicht die systematische Erforschung des chemischen Raums um eine Kernstruktur herum, um deren Wechselwirkung mit biologischen Zielmolekülen zu optimieren.
4-Brom-2-ethoxy-1-methylbenzol ist ein ideales Ausgangsmaterial für die Bibliotheksynthese:
-
Reaktives Zentrum: Das Bromatom an Position 4 ist ein hervorragender Reaktionspartner für eine Vielzahl von Palladium-katalysierten Kreuzkupplungsreaktionen.
-
Modulierende Gruppen: Die Ethoxy- und Methylgruppen an den Positionen 2 und 1 beeinflussen die sterischen und elektronischen Eigenschaften des Moleküls und seiner Derivate, was für die biologische Aktivität von Bedeutung sein kann.
-
Synthetische Zugänglichkeit: Das Ausgangsmaterial ist kommerziell erhältlich oder kann durch etablierte Syntheserouten hergestellt werden.[6][7][8]
Die Derivatisierung dieses Scaffolds zielt darauf ab, eine Bibliothek von Verbindungen mit unterschiedlichen physikochemischen Eigenschaften zu erstellen, um die Wahrscheinlichkeit zu erhöhen, Treffer in biologischen Assays zu identifizieren.[9]
Strategien zur Derivatisierung
Die Funktionalisierung des Brom-Substituenten ist der effizienteste Weg, um schnell eine hohe molekulare Diversität zu erreichen. Wir konzentrieren uns auf drei robuste und vielseitige Palladium-katalysierte Kreuzkupplungsreaktionen, die in der medizinischen Chemie weit verbreitet sind.
Übersicht der Kupplungsreaktionen
Abbildung 1: Schematische Darstellung der Derivatisierungsstrategien.
Detaillierte experimentelle Protokolle
Die folgenden Protokolle sind als optimierte Ausgangspunkte für die Derivatisierung von 4-Brom-2-ethoxy-1-methylbenzol konzipiert. Alle Reaktionen sollten unter einer inerten Atmosphäre (Argon oder Stickstoff) mit trockenen Lösungsmitteln durchgeführt werden, sofern nicht anders angegeben.
Protokoll 1: Suzuki-Miyaura-Kupplung zur Synthese von Biaryl-Derivaten
Die Suzuki-Miyaura-Kupplung ist eine äußerst vielseitige Methode zur Bildung von C-C-Bindungen.[10] Sie zeichnet sich durch milde Reaktionsbedingungen und eine hohe Toleranz gegenüber funktionellen Gruppen aus.[11]
Materialien:
-
4-Brom-2-ethoxy-1-methylbenzol (1,0 Äquiv.)
-
Arylboronsäure (1,2 Äquiv.)
-
Palladium(II)-acetat (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Kaliumphosphat (K₃PO₄) (2,0 Äquiv.)
-
Toluol (wasserfrei) und Wasser (entgast)
Durchführung:
-
In einem ausgeflammten Schlenk-Kolben werden 4-Brom-2-ethoxy-1-methylbenzol, die entsprechende Arylboronsäure, Pd(OAc)₂, SPhos und K₃PO₄ vorgelegt.
-
Der Kolben wird dreimal evakuiert und mit Inertgas gefüllt.
-
Ein Lösungsmittelgemisch aus Toluol und Wasser (5:1) wird mittels einer Spritze zugegeben.[10]
-
Die Reaktionsmischung wird kräftig gerührt und auf 100 °C erhitzt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht (typischerweise 12-24 Stunden).[11]
-
Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt und mit Ethylacetat und Wasser verdünnt.
-
Die organische Phase wird abgetrennt, mit gesättigter NaCl-Lösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.[12]
Protokoll 2: Buchwald-Hartwig-Aminierung zur Synthese von Arylamin-Derivaten
Diese Reaktion ist eine der leistungsfähigsten Methoden zur Bildung von C-N-Bindungen und hat die Synthese von Arylaminen revolutioniert.[13][14][15] Die Wahl des Liganden ist entscheidend für den Erfolg, insbesondere bei sterisch anspruchsvollen Substraten.[16]
Materialien:
-
4-Brom-2-ethoxy-1-methylbenzol (1,0 Äquiv.)
-
Primäres oder sekundäres Amin (1,2 Äquiv.)
-
Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)
-
Natrium-tert-butanolat (NaOt-Bu) (1,4 Äquiv.)
-
Toluol (wasserfrei)
Durchführung:
-
In einem trockenen Reaktionsgefäß werden unter Inertgasatmosphäre Pd₂(dba)₃, RuPhos und NaOt-Bu vorgelegt.
-
4-Brom-2-ethoxy-1-methylbenzol, das entsprechende Amin und wasserfreies Toluol werden zugegeben.
-
Das Gefäß wird fest verschlossen und die Mischung bei 100 °C kräftig gerührt.
-
Der Reaktionsfortschritt wird mittels DC oder GC-MS überwacht (typischerweise 12-24 Stunden).[13]
-
Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Ethylacetat verdünnt und durch einen kurzen Pfropfen Celite® filtriert.
-
Das Filtrat wird mit Wasser und gesättigter NaCl-Lösung gewaschen, über MgSO₄ getrocknet und im Vakuum konzentriert.
-
Die Reinigung erfolgt durch Säulenchromatographie an Kieselgel.
Protokoll 3: Sonogashira-Kupplung zur Synthese von Arylalkin-Derivaten
Die Sonogashira-Kupplung ermöglicht die Bildung einer C-C-Bindung zwischen einem sp²-hybridisierten Arylhalogenid und einem sp-hybridisierten terminalen Alkin.[17][18][19]
Materialien:
-
4-Brom-2-ethoxy-1-methylbenzol (1,0 Äquiv.)
-
Terminales Alkin (1,2 Äquiv.)
-
Bis(triphenylphosphin)palladium(II)-dichlorid (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Kupfer(I)-iodid (CuI) (4 mol%)
-
Triethylamin (TEA) (wasserfrei)
-
Tetrahydrofuran (THF) (wasserfrei)
Durchführung:
-
In einem Schlenk-Kolben werden 4-Brom-2-ethoxy-1-methylbenzol, Pd(PPh₃)₂Cl₂ und CuI in einer Mischung aus THF und TEA (2:1) gelöst.
-
Die Lösung wird durch mehrmaliges Evakuieren und Belüften mit Inertgas entgast.
-
Das terminale Alkin wird langsam über eine Spritze zugegeben.
-
Die Reaktion wird bei Raumtemperatur gerührt und der Fortschritt mittels DC überwacht. Bei weniger reaktiven Substraten kann ein leichtes Erwärmen auf 40-50 °C erforderlich sein.[20]
-
Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und gesättigter NaCl-Lösung gewaschen.
-
Nach dem Trocknen der organischen Phase über Na₂SO₄ und dem Einengen wird das Produkt durch Säulenchromatographie gereinigt.[17]
Datenpräsentation: Beispielhafte Derivate
Die folgende Tabelle fasst erwartete Ergebnisse für eine Auswahl an Derivaten zusammen, um die Vielseitigkeit der Protokolle zu demonstrieren.
| Struktur des Derivats | Kupplungstyp | Partner | Erwartete Ausbeute (%) | Molekulargewicht ( g/mol ) |
|
| Suzuki-Miyaura | Phenylboronsäure | 85-95 | 226.29 |
|
| Buchwald-Hartwig | Morphin | 75-90 | 235.32 |
|
| Sonogashira | Phenylacetylen | 80-95 | 250.33 |
Hinweis: Die gezeigten Strukturen sind repräsentativ. Ausbeuten sind Schätzungen basierend auf ähnlichen publizierten Reaktionen.
Arbeitsablauf für das biologische Screening
Die synthetisierte Substanzbibliothek bildet die Grundlage für das biologische Screening. Ein typischer Arbeitsablauf von der Synthese bis zur Treffer-Identifizierung ist unten dargestellt.
Abbildung 2: Allgemeiner Arbeitsablauf von der Synthese zur Leitstruktur-Identifizierung.
Die biologische Evaluierung beginnt typischerweise mit In-vitro-Assays, die automatisiert werden können, um ein hohes Probenaufkommen zu bewältigen (High-Throughput Screening).[21][22][23] Solche Assays können zellbasierte Proliferationsstudien, Enzymaktivitätstests oder Bindungsstudien umfassen.[24][25] Verbindungen, die in diesen primären Assays eine signifikante Aktivität zeigen ("Hits"), werden für weiterführende Studien selektiert, um ihre Wirksamkeit und Spezifität zu bestätigen.
Schlussfolgerung
Das 4-Brom-2-ethoxy-1-methylbenzol-Grundgerüst ist ein exzellenter Ausgangspunkt für die Erstellung von Substanzbibliotheken für das biologische Screening. Die hier vorgestellten detaillierten Protokolle für die Suzuki-Miyaura-, Buchwald-Hartwig- und Sonogashira-Kupplung sind robuste und reproduzierbare Methoden, um eine breite Palette von Derivaten mit hoher Ausbeute zu synthetisieren. Dieser strategische Ansatz, kombiniert mit einem systematischen Screening-Workflow, bietet eine solide Grundlage für die Identifizierung neuer, biologisch aktiver Moleküle und beschleunigt den Prozess der Leitstrukturfindung in der modernen Arzneimittelforschung.
Referenzen
-
Scaffolds and Scaffold-based Compounds | Screening Libraries - Life Chemicals. Life Chemicals. Verfügbar unter: --INVALID-LINK--
-
Full article: Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? Taylor & Francis Online. Verfügbar unter: --INVALID-LINK--
-
Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Publications. Verfügbar unter: --INVALID-LINK--
-
On Scaffolds and Hopping in Medicinal Chemistry. Bentham Science. Verfügbar unter: --INVALID-LINK--
-
Scaffold Hopping in Medicinal Chemistry. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
In Vitro Assays for Screening Small Molecules. PubMed. Verfügbar unter: --INVALID-LINK--
-
In Vitro Assays for Screening Small Molecules. Springer Nature Experiments. Verfügbar unter: --INVALID-LINK--
-
Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5 - Benchchem. BenchChem. Verfügbar unter: --INVALID-LINK--
-
In vitro - Wikipedia. Wikipedia. Verfügbar unter: --INVALID-LINK--
-
4-BROMO-2-ETHOXY-1-METHOXYBENZENE synthesis - ChemicalBook. ChemicalBook. Verfügbar unter: --INVALID-LINK--
-
A Novel Synthesis of Bromobenzenes Using Molecular Bromine - MDPI. MDPI. Verfügbar unter: --INVALID-LINK--
-
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene - Benchchem. BenchChem. Verfügbar unter: --INVALID-LINK--
-
In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity - PubMed. PubMed. Verfügbar unter: --INVALID-LINK--
-
In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed. Verfügbar unter: --INVALID-LINK--
-
High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions - Bentham Science Publisher. Bentham Science. Verfügbar unter: --INVALID-LINK--
-
Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem. BenchChem. Verfügbar unter: --INVALID-LINK--
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. Organic Syntheses. Verfügbar unter: --INVALID-LINK--
-
WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. Google Patents. Verfügbar unter: --INVALID-LINK--
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. Verfügbar unter: --INVALID-LINK--
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. Verfügbar unter: --INVALID-LINK--
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. Verfügbar unter: --INVALID-LINK--
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. J&K Scientific. Verfügbar unter: --INVALID-LINK--
-
A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed. PubMed. Verfügbar unter: --INVALID-LINK--
-
1-Bromo-4-((2-bromoethoxy)methyl)benzene | 103061-55-8 | Benchchem. BenchChem. Verfügbar unter: --INVALID-LINK--
-
Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene - Benchchem. BenchChem. Verfügbar unter: --INVALID-LINK--
-
Application Notes and Protocols for the Use of Methyl 3-Boronobenzoate in Suzuki-Miyaura Coupling - Benchchem. BenchChem. Verfügbar unter: --INVALID-LINK--
-
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem. BenchChem. Verfügbar unter: --INVALID-LINK--
-
4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene - PMC - NIH. National Institutes of Health. Verfügbar unter: --INVALID-LINK--
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. PubMed. Verfügbar unter: --INVALID-LINK--
-
The Role of 4-Bromo-1,2-(methylenedioxy)benzene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Verfügbar unter: --INVALID-LINK--
-
Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK--
-
Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Verfügbar unter: --INVALID-LINK--
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. Jurnal Pendidikan Kimia Indonesia. Verfügbar unter: --INVALID-LINK--
-
Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC - PubMed Central. National Institutes of Health. Verfügbar unter: --INVALID-LINK--
-
Application Notes and Protocols: Chemical Derivatization of 4-Bromo-2,3-dimethyl-6-nitrophenol for Bioassays - Benchchem. BenchChem. Verfügbar unter: --INVALID-LINK--
-
US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. Google Patents. Verfügbar unter: --INVALID-LINK--
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. The Royal Society of Chemistry. Verfügbar unter: --INVALID-LINK--
-
16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. Chemistry LibreTexts. Verfügbar unter: --INVALID-LINK--
-
14804-31-0|4-Bromo-1-methoxy-2-methylbenzene|BLD Pharm. BLD Pharm. Verfügbar unter: --INVALID-LINK--
-
The role of mitochondrial injury in bromobenzene and furosemide induced hepatotoxicity. ScienceDirect. Verfügbar unter: --INVALID-LINK--
-
The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Verfügbar unter: --INVALID-LINK--
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH. National Institutes of Health. Verfügbar unter: --INVALID-LINK--
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. 4-BROMO-2-ETHOXY-1-METHOXYBENZENE synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 14804-31-0|4-Bromo-1-methoxy-2-methylbenzene|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. jk-sci.com [jk-sci.com]
- 17. benchchem.com [benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 21. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Assays for Screening Small Molecules | Springer Nature Experiments [experiments.springernature.com]
- 23. In vitro - Wikipedia [en.wikipedia.org]
- 24. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. eurekaselect.com [eurekaselect.com]
Application Note: High-Yield, Regioselective Synthesis of 4-Bromo-2-ethoxy-1-methylbenzene
Abstract
This application note provides a comprehensive and detailed protocol for the high-yield synthesis of 4-Bromo-2-ethoxy-1-methylbenzene, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The described method utilizes N-Bromosuccinimide (NBS) as a brominating agent in acetonitrile, a combination that ensures high regioselectivity for the para-position relative to the activating ethoxy group. This approach offers a safer and more efficient alternative to traditional methods that employ liquid bromine. The protocol includes a thorough explanation of the reaction mechanism, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product.
Introduction
This compound, also known as 4-bromo-2-ethoxytoluene, is a key building block in organic synthesis. Its substituted aromatic structure makes it a versatile precursor for the introduction of various functional groups through cross-coupling reactions and other transformations. The selective synthesis of this compound in high purity is therefore of significant interest to researchers in medicinal chemistry and materials science.
The synthesis of aryl bromides is most commonly achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is critical to control the regioselectivity of the reaction, especially when the aromatic ring is substituted with multiple activating groups. In the case of 2-ethoxy-1-methylbenzene, both the ethoxy and methyl groups are ortho-, para-directing activators. The ethoxy group is the more powerful activating group, and therefore, the incoming electrophile is predominantly directed to the positions ortho and para to it. Steric hindrance from the ethoxy group can disfavor substitution at the ortho position, leading to a higher yield of the para-substituted product.
This protocol employs N-Bromosuccinimide (NBS) as the source of electrophilic bromine. NBS is a crystalline solid that is easier and safer to handle than elemental bromine. When used in a polar aprotic solvent like acetonitrile, NBS provides a source of bromonium ions (Br+) for the electrophilic attack on the activated aromatic ring. This method is known for its high para-selectivity in the bromination of activated aromatic compounds.
Reaction Mechanism & Rationale
The bromination of 2-ethoxy-1-methylbenzene with NBS proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Electrophile: In the presence of a polar solvent like acetonitrile, NBS can generate a low concentration of electrophilic bromine. Traces of acid can catalyze this process.
-
Electrophilic Attack: The electron-rich aromatic ring of 2-ethoxy-1-methylbenzene attacks the electrophilic bromine. The ethoxy group, being a strong activating group, directs the substitution primarily to the para position. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base, such as the succinimide anion formed in the reaction, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.
dot digraph "Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Reactants Start [label="2-Ethoxy-1-methylbenzene"]; NBS [label="N-Bromosuccinimide (NBS)"];
// Intermediates Sigma_Complex [label="Sigma Complex\n(Arenium Ion)"]; Product [label="this compound"]; Succinimide [label="Succinimide"];
// Arrows Start -> Sigma_Complex [label="+ Br+ (from NBS)"]; NBS -> Sigma_Complex; Sigma_Complex -> Product [label="- H+"]; Sigma_Complex -> Succinimide [style=invis]; Product -> Succinimide [style=invis];
} etad
Caption: Electrophilic aromatic substitution mechanism for the bromination of 2-ethoxy-1-methylbenzene.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Ethoxy-1-methylbenzene | Reagent | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | Reagent | Sigma-Aldrich |
| Acetonitrile (CH3CN) | Anhydrous | Fisher Scientific |
| Sodium thiosulfate (Na2S2O3) | ACS | VWR |
| Sodium bicarbonate (NaHCO3) | ACS | VWR |
| Brine (saturated NaCl solution) | - | In-house preparation |
| Anhydrous magnesium sulfate (MgSO4) | Reagent | Sigma-Aldrich |
| Ethyl acetate | HPLC | Fisher Scientific |
| Hexanes | HPLC | Fisher Scientific |
| Round-bottom flask (100 mL) | - | VWR |
| Magnetic stirrer and stir bar | - | VWR |
| Reflux condenser | - | VWR |
| Heating mantle | - | VWR |
| Separatory funnel (250 mL) | - | VWR |
| Rotary evaporator | - | Buchi |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 | Merck |
| Glass column for chromatography | - | VWR |
| Silica gel for column chromatography | 230-400 mesh | Sigma-Aldrich |
Safety Precautions
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Acetonitrile: Flammable liquid and toxic. Handle in a fume hood and away from ignition sources.
-
Bromine (potential trace impurity in NBS): Highly toxic and corrosive. All handling of NBS should be done with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
The reaction should be performed in a well-ventilated chemical fume hood.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethoxy-1-methylbenzene (5.0 g, 36.7 mmol).
-
Dissolve the starting material in 50 mL of anhydrous acetonitrile.
-
In a separate container, weigh out N-Bromosuccinimide (NBS) (6.8 g, 38.2 mmol, 1.04 equivalents).
-
-
Reaction Execution:
-
Slowly add the NBS to the stirred solution of 2-ethoxy-1-methylbenzene in acetonitrile at room temperature.
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 95:5) as the eluent. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the reaction mixture to cool to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of ethyl acetate.
-
Transfer the solution to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of 10% aqueous sodium thiosulfate solution (to quench any unreacted bromine).
-
50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts).
-
50 mL of brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) as the eluent.
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.25 (d, J = 2.0 Hz, 1H), 7.15 (dd, J = 8.4, 2.0 Hz, 1H), 6.70 (d, J = 8.4 Hz, 1H), 4.05 (q, J = 7.0 Hz, 2H), 2.20 (s, 3H), 1.45 (t, J = 7.0 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 154.5, 132.0, 130.5, 125.0, 112.5, 111.0, 64.0, 16.0, 15.0.
-
Mass Spectrometry (EI): m/z (%) 216 (M⁺, ¹⁰⁰), 214 (M⁺, 98), 187, 185, 106.
Expected Results
Following this protocol, a high yield of this compound can be expected.
| Parameter | Expected Value |
| Theoretical Yield | 7.9 g |
| Typical Actual Yield | 6.7 - 7.5 g |
| Yield Percentage | 85 - 95% |
| Appearance | Colorless to pale yellow oil |
| Purity (by GC/NMR) | >98% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Continue heating and monitor by TLC. If the reaction stalls, a small amount of a radical initiator (e.g., AIBN) can be added, although typically not necessary for this reaction. |
| Formation of multiple products | Over-bromination or side reactions. | Ensure the stoichiometry of NBS is close to 1:1. Avoid prolonged heating after the starting material is consumed. |
| Low yield | Incomplete reaction or loss during work-up/purification. | Ensure all steps of the work-up are performed carefully. Optimize chromatography conditions to minimize product loss. |
Conclusion
The described protocol provides a reliable and high-yield method for the synthesis of this compound. The use of N-Bromosuccinimide offers significant advantages in terms of safety and regioselectivity, making this procedure well-suited for both academic research and industrial applications. The detailed steps for reaction execution, work-up, and purification ensure the attainment of a highly pure product, which is essential for its use in subsequent synthetic transformations.
dot digraph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10];
// Nodes A [label="1. Reaction Setup\n(2-Ethoxy-1-methylbenzene + NBS in Acetonitrile)"]; B [label="2. Reflux\n(80-85 °C, 2-4 hours)"]; C [label="3. Work-up\n(Solvent removal, Extraction, Washes)"]; D [label="4. Purification\n(Column Chromatography)"]; E [label="5. Characterization\n(NMR, MS)"]; F [label="Final Product:\nthis compound"];
// Edges A -> B [label="Heat"]; B -> C [label="Cool & Concentrate"]; C -> D [label="Crude Product"]; D -> E [label="Pure Product"]; E -> F; } etad
Caption: Overall experimental workflow for the synthesis of this compound.
The Synthetic Potential of 4-Bromo-2-ethoxy-1-methylbenzene in Agrochemical Design: Application Notes and Protocols
Introduction: Unveiling a Versatile Building Block
In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and environmental profiles, the strategic selection of foundational chemical scaffolds is paramount. 4-Bromo-2-ethoxy-1-methylbenzene, a substituted aromatic halide, represents a key building block with significant potential in the synthesis of complex agricultural compounds. Its utility stems from the presence of a bromine atom, which serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This, combined with the electronic and steric influences of the ethoxy and methyl substituents, allows for the precise tuning of molecular properties in the resulting agrochemical candidates.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. While direct, large-scale commercial applications of this specific molecule may not be extensively documented, its structural motifs are present in a range of bioactive compounds. This document will, therefore, focus on the principal synthetic transformations for which this building block is suited, drawing on established methodologies for structurally related compounds. The protocols and insights provided herein are intended to empower researchers and synthetic chemists to leverage the unique reactivity of this compound in the discovery and development of next-generation herbicides, fungicides, and insecticides.
Core Synthetic Strategy: The Power of Cross-Coupling
The bromine atom on the aromatic ring of this compound is the linchpin of its synthetic utility, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the construction of complex molecular architectures under relatively mild conditions with high functional group tolerance.[1]
Conceptual Workflow for Agrochemical Synthesis
Caption: Synthetic pathways from this compound to agrochemical scaffolds.
Detailed Application Notes and Protocols
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds for Fungicides
The Suzuki-Miyaura coupling is arguably the most versatile method for generating biaryl and heteroaryl-aryl structures, which are common motifs in potent fungicides, such as succinate dehydrogenase inhibitors (SDHIs).[2] The reaction of this compound with a suitable boronic acid or ester can introduce a second aromatic or heteroaromatic ring, which is crucial for binding to the target enzyme.
Causality in Protocol Design:
-
Catalyst Choice: Palladium(0) complexes are the active catalysts. Pd(PPh₃)₄ is a reliable choice for many applications, though more specialized catalysts with tailored ligands can offer higher turnover numbers and efficiency for challenging substrates.
-
Base Selection: A base is essential to activate the boronic acid for transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield, depending on the specific coupling partners and solvent system.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of a Hypothetical Biaryl Fungicide Precursor
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). To this, add a base, for example, potassium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
| Parameter | Value |
| Reactants | This compound, Arylboronic Acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Dioxane/H₂O |
| Temperature | 80-100 °C |
| Typical Yield | 75-95% (based on analogous reactions) |
Heck Coupling: Introducing Alkenyl Moieties for Herbicidal Activity
The Heck reaction facilitates the coupling of aryl halides with alkenes, leading to the formation of substituted olefins. This transformation can be employed to synthesize styrenyl derivatives, a structural feature present in some classes of herbicides.
Experimental Protocol: Synthesis of a Styrenyl Derivative
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the desired alkene (e.g., styrene, 1.5 eq), a palladium source such as Pd(OAc)₂ (0.02 eq), and a phosphine ligand (e.g., P(o-tol)₃, 0.04 eq).
-
Solvent and Base: Add a suitable solvent, such as N,N-dimethylformamide (DMF), and a base, typically a trialkylamine like triethylamine (Et₃N, 2.0 eq).
-
Reaction Conditions: Heat the mixture to 100-120 °C. Monitor the reaction for the consumption of the starting material.
-
Isolation: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent. Wash the combined organic extracts, dry, and concentrate.
-
Purification: Purify the residue by column chromatography to obtain the target styrenyl compound.
Sonogashira Coupling: Accessing Alkynyl Scaffolds for Insecticides
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is invaluable for creating arylalkyne structures, which are found in some insecticidal compounds.
Experimental Protocol: Synthesis of an Arylalkyne
-
Catalyst System: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 eq), and a copper(I) co-catalyst such as CuI (0.04 eq).
-
Reagents and Solvent: Add a degassed solvent, typically tetrahydrofuran (THF) or DMF. Then, add the terminal alkyne (1.2 eq) and a base, usually an amine like triethylamine or diisopropylamine (2.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed.
-
Work-up: Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the crude product via column chromatography.
Trustworthiness: A Self-Validating System
For each proposed protocol, the integrity of the results is ensured by a rigorous analytical workflow:
Caption: Self-validating workflow for synthetic protocols.
Conclusion and Future Perspectives
This compound stands as a promising, yet likely underutilized, building block in the field of agrochemical synthesis. Its true potential can be unlocked through the systematic application of modern cross-coupling methodologies. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the synthesis of novel, bioactive molecules. By strategically employing reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, chemists can readily introduce diverse structural motifs, thereby expanding the chemical space for the discovery of next-generation agrochemicals. The key to success will lie in the careful optimization of reaction conditions and the insightful selection of coupling partners to achieve the desired biological activity.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromo-2-ethoxy-1-methylbenzene
Welcome to the technical support center for the purification of 4-Bromo-2-ethoxy-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Section 1: Initial Assessment & Characterization of Crude Material
Properly characterizing your crude product is the most critical first step. An upfront analytical investment can save significant time and resources by guiding you to the most effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the electrophilic bromination of 2-ethoxy-1-methylbenzene (also known as 2-ethoxytoluene). Based on this, you should anticipate the following impurities:
-
Unreacted Starting Material: 2-ethoxy-1-methylbenzene.
-
Isomeric Products: The ethoxy group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. While the 4-bromo isomer is sterically and electronically favored, small amounts of other isomers, such as 6-bromo-2-ethoxy-1-methylbenzene, may form.
-
Over-brominated Products: Di-brominated species like 4,6-dibromo-2-ethoxy-1-methylbenzene can form if the reaction conditions are not carefully controlled.
-
Reagent Byproducts: If N-Bromosuccinimide (NBS) is used as the brominating agent, succinimide will be a significant byproduct.[1]
-
Solvent-Related Impurities: Side reactions involving the solvent can occur, especially under harsh conditions. For instance, processes using acetonitrile have been noted to produce N-acetylated impurities.[2][3]
Q2: What initial analytical techniques should I use to assess my crude product?
A2: A multi-technique approach is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest and most economical method to visualize the complexity of your crude mixture. It will give you a qualitative idea of the number of components and their relative polarities, which is essential for developing a column chromatography method.
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR is invaluable for identifying the major product and key impurities. You can often identify unreacted starting material or isomeric byproducts by comparing the crude spectrum to reference spectra.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent technique for identifying and quantifying volatile impurities, especially isomers that may be difficult to resolve by NMR alone.
Physicochemical Data Comparison
Understanding the physical properties of your target compound and potential impurities is key to selecting a purification method.
| Compound | Molecular Wt. ( g/mol ) | Boiling Point (°C) | Physical State |
| This compound | 215.09 | ~240-250 (est.) | Liquid/Low-Melting Solid |
| 2-ethoxy-1-methylbenzene | 136.19 | 170-172 | Liquid |
| 4,6-dibromo-2-ethoxy-1-methylbenzene | 293.99 | >250 (est.) | Solid |
| Succinimide | 99.07 | 287-290 | Solid |
Note: Properties are estimated based on structurally similar compounds where direct data is unavailable.
General Purification Workflow
The following diagram outlines a logical workflow for moving from crude material to a purified product.
Caption: General workflow for purification strategy selection.
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is an effective and scalable purification technique, provided the target compound is a solid at room temperature and a suitable solvent can be identified.
Q1: Is recrystallization a good method for this compound?
A1: This depends on the physical state of your crude product. This compound is often a low-melting solid or a high-boiling liquid at room temperature. If your crude material is solid, recrystallization is a strong candidate. If it is an oil, you should proceed to Section 3 (Column Chromatography) or Section 4 (Distillation).
Q2: How do I select the best solvent for recrystallization?
A2: The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. For haloaryl compounds, common choices include alcohols (ethanol, methanol) and non-polar alkanes (hexanes, heptane).[4] Often, a mixed-solvent system (e.g., ethanol/water) provides the necessary steep solubility curve.
Solvent Selection Protocol:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a few drops of a test solvent and observe solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Heat the mixture gently. The compound should dissolve completely. If it doesn't, add more solvent dropwise until it does.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Hexane | 69 | Very Low | Good for non-polar compounds.[5] |
| Ethanol | 78 | High | Often works well for moderately polar compounds.[5] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point.[5] |
| Toluene | 111 | Low | Good for aromatic compounds, but high boiling point can be problematic.[5] |
| Ethyl Acetate | 77 | Medium | A versatile solvent for many organic compounds.[5] |
| Water | 100 | Very High | Can be used as an anti-solvent with alcohols. |
Q3: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A3: "Oiling out" occurs when the solution becomes saturated at a temperature above the compound's melting point. The compound separates as a liquid instead of a solid. To fix this:
-
Add more solvent: Add a small amount of the "good" solvent (e.g., ethanol in an ethanol/water system) to the hot solution to decrease the saturation temperature.
-
Cool more slowly: Slower cooling allows crystals to nucleate at a lower temperature.
-
Use a seed crystal: Introduce a tiny crystal of pure product to the cooled solution to initiate crystallization.
-
Change solvents: Select a solvent system with a lower boiling point.[5]
Q4: The purified crystals are still colored. How can I remove the impurities?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Use charcoal sparingly (a small spatula tip is often enough), as it can adsorb your product and reduce the yield. Heat the solution with the charcoal for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and insoluble impurities.
Section 3: Troubleshooting Guide: Column Chromatography
Column chromatography is the most versatile technique for purifying liquid products or complex mixtures that are not amenable to recrystallization.
Q1: How do I develop an effective eluent system using TLC?
A1: The goal is to find a solvent system where your target compound has an Rf (Retention factor) of 0.2-0.4 .[6] This provides the optimal balance for good separation on a column.
-
Start Non-polar: For a substituted bromobenzene, a good starting point is a mixture of hexane and ethyl acetate.[7][8] Begin with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate.
-
Adjust Polarity:
-
Causality: The silica gel stationary phase is highly polar. Polar compounds in your mixture will adhere more strongly and move more slowly. The eluent (mobile phase) competes for binding sites on the silica. A more polar eluent is more effective at displacing the compounds and moving them up the plate (or down the column).[6][9]
Q2: The separation between my product and an impurity is poor. How can I improve the resolution?
A2: Poor resolution means the bands of your product and the impurity are overlapping as they travel down the column.
-
Decrease Eluent Polarity: A less polar eluent will slow down all compounds, but it may increase the relative difference in their migration rates, improving separation.
-
Try a Different Solvent System: Sometimes, changing the nature of the solvents can dramatically affect selectivity. For example, substituting ethyl acetate with dichloromethane or diethyl ether at a similar polarity might resolve the compounds. Toluene/hexane mixtures are often effective for aromatic compounds.[10]
-
Use a Longer Column: A longer column provides more surface area for interactions, which can improve the separation of closely-eluting compounds.
-
Ensure Proper Loading: Load the sample in the minimum possible volume of eluent to start with a tight, concentrated band.
Troubleshooting Common Chromatography Issues
Caption: Decision tree for troubleshooting common column chromatography issues.
Section 4: Troubleshooting Guide: Vacuum Distillation
For larger quantities of liquid this compound, vacuum distillation can be an efficient purification method, particularly for separating it from less volatile (e.g., di-brominated) or more volatile (e.g., starting material) impurities.
Q1: Why should I use vacuum distillation instead of simple distillation?
A1: Substituted bromobenzenes often have high boiling points (typically >200°C) at atmospheric pressure. Distilling at these high temperatures can lead to thermal decomposition. By reducing the pressure, you significantly lower the boiling point, allowing for a safer and cleaner separation.[11][12]
Q2: My product seems to be decomposing during distillation, even under vacuum. What can I do?
A2: Decomposition during vacuum distillation usually points to two issues:
-
The vacuum is not low enough: Check your system for leaks. Ensure all joints are properly sealed and the vacuum pump is in good working order. A lower pressure will further decrease the required pot temperature.
-
Prolonged heating: Even at lower temperatures, prolonged exposure to heat can cause decomposition. Ensure the distillation is proceeding at a reasonable rate. Insulating the distillation column can help maintain the temperature gradient and improve efficiency.
Section 5: Final Purity Assessment & Storage
Q1: How do I confirm the purity of my final product?
A1: After purification, you must verify the purity and confirm the identity of the compound.
-
TLC: A single spot on a TLC plate (visualized by UV and a stain) is a good indication of purity.
-
NMR: A clean ¹H and ¹³C NMR spectrum, free of impurity peaks, is the gold standard for confirming the structure and purity of an organic compound.
-
GC-MS: Provides a quantitative purity assessment (e.g., >99% by GC area) and confirms the molecular weight.
Q2: What is the best way to store purified this compound?
A2: Aryl halides are generally stable. However, to prevent slow degradation over time, store the purified compound in a sealed container in a cool, dark place, such as a refrigerator or freezer. Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent oxidation.
References
- 1. youtube.com [youtube.com]
- 2. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 7. Chromatography [chem.rochester.edu]
- 8. prepchem.com [prepchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. users.ox.ac.uk [users.ox.ac.uk]
- 11. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 12. buschvacuum.com [buschvacuum.com]
Identifying and minimizing byproducts in 4-Bromo-2-ethoxy-1-methylbenzene synthesis
Technical Support Center: 4-Bromo-2-ethoxy-1-methylbenzene Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and minimizing byproduct formation. Our goal is to provide practical, experience-driven advice to enhance the yield, purity, and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Core Reaction and Primary Byproducts
Q1: What is the most common synthetic route to this compound, and what is the fundamental reaction mechanism?
A1: The most direct and widely used method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) of 2-ethoxy-1-methylbenzene (also known as 2-ethoxytoluene). The reaction involves treating the starting material with a brominating agent, such as molecular bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).
The mechanism proceeds in several steps[1][2][3]:
-
Generation of the Electrophile: The Lewis acid catalyst polarizes the Br-Br bond, creating a potent electrophile, the bromonium ion (Br⁺) or a highly polarized Br₂-FeBr₃ complex.
-
Electrophilic Attack: The electron-rich aromatic ring of 2-ethoxytoluene attacks the electrophilic bromine. The ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups are both activating and ortho-, para-directing. The ethoxy group is the more powerful activating group, directing the incoming electrophile primarily to the positions ortho and para to it.
-
Formation of the Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex[3].
-
Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the new bromine substituent, restoring the ring's aromaticity and yielding the final product[4].
Q2: I'm seeing multiple spots on my TLC plate after the reaction. What are the most likely byproducts?
A2: Impurities in the synthesis of this compound typically fall into three categories: isomeric byproducts, poly-brominated byproducts, and side-chain bromination products.
-
Isomeric Byproducts: Due to the directing effects of the ethoxy and methyl groups, bromination can occur at other positions on the aromatic ring. The most common isomeric byproduct is 2-Bromo-6-ethoxy-1-methylbenzene , where substitution occurs at the other ortho position relative to the strongly activating ethoxy group. Steric hindrance from the adjacent methyl group makes this less favorable than para-substitution, but it often forms in significant amounts.
-
Poly-brominated Byproducts: The product, this compound, still possesses an activated aromatic ring and can undergo a second bromination. This leads to the formation of dibrominated species, such as 2,4-Dibromo-6-ethoxy-1-methylbenzene .
-
Side-Chain Bromination Products: If the reaction is exposed to UV light or if radical initiators are present, free-radical substitution can occur on the benzylic positions of the methyl or ethyl groups, leading to impurities like 4-Bromo-1-(bromomethyl)-2-ethoxybenzene [5][6].
Section 2: Troubleshooting and Minimizing Byproduct Formation
Q3: My yield of the desired 4-bromo isomer is low, with a significant amount of the 2-bromo isomer. How can I improve the regioselectivity?
A3: Improving the regioselectivity in favor of the para-isomer (4-bromo) over the ortho-isomer (2-bromo) is a common optimization goal. It hinges on exploiting the subtle differences in the activation energies for the two pathways.
-
Temperature Control: Lowering the reaction temperature generally increases the selectivity for the para product. The transition state leading to the ortho product is more sterically hindered by the adjacent methyl and ethoxy groups. At lower temperatures, the reaction has less energy to overcome this higher steric barrier, thus favoring the less hindered para position[7].
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents are often preferred as they may not solvate the intermediate complexes as effectively, making steric factors more dominant. Experimenting with solvents like dichloromethane, carbon disulfide, or nitromethane can help optimize the ratio.
-
Choice of Brominating Agent: Using a bulkier brominating agent can enhance para-selectivity. While Br₂ is common, N-Bromosuccinimide (NBS) in the presence of an acid catalyst can sometimes offer improved results due to its larger steric profile.
Q4: How can I prevent the formation of dibrominated and other poly-brominated byproducts?
A4: Preventing over-bromination is critical for achieving high purity. The key is to control the reaction stoichiometry and conditions carefully.
-
Precise Stoichiometry: Use a precise molar equivalent of the brominating agent (e.g., 1.0 to 1.05 equivalents of Br₂). A significant excess of bromine will inevitably lead to poly-bromination.
-
Controlled Addition: Add the brominating agent slowly and dropwise to the solution of 2-ethoxytoluene. This maintains a low instantaneous concentration of the electrophile, ensuring it reacts preferentially with the more activated starting material rather than the slightly less activated monobrominated product.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction should be quenched as soon as the starting material is consumed to prevent further reaction of the product.
Q5: I suspect I have side-chain bromination byproducts. What causes this and how is it avoided?
A5: Side-chain bromination is a free-radical process, distinct from the desired electrophilic aromatic substitution pathway[5][8]. It is promoted by conditions that generate bromine radicals (Br•).
-
Exclusion of Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil). UV radiation can cause the homolytic cleavage of Br₂, initiating the radical chain reaction[6].
-
Use of a Lewis Acid Catalyst: The presence of a Lewis acid like FeBr₃ strongly promotes the ionic, electrophilic pathway, effectively outcompeting the radical pathway. Ensure your catalyst is active and anhydrous.
-
Avoid Radical Initiators: Ensure that reagents and solvents are free from peroxide impurities, which can act as radical initiators.
Workflow and Troubleshooting Guide
The following diagram outlines a typical workflow for the synthesis and provides a decision tree for troubleshooting common problems.
Caption: A flowchart of the synthesis workflow and a troubleshooting guide for common issues.
Analytical and Purification Protocols
Q6: What is a reliable protocol for monitoring the reaction by TLC?
A6: Thin-Layer Chromatography is an indispensable tool for real-time reaction monitoring.
Protocol: Reaction Monitoring by TLC
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Eluent System: A non-polar system is effective. Start with 98:2 Hexane:Ethyl Acetate. Adjust polarity as needed to achieve good separation between the starting material (higher Rf) and the product (lower Rf). Aim for an Rf of ~0.3-0.4 for the product.
-
Spotting: Prepare dilute solutions of your starting material (SM) and co-spot with the reaction mixture (RM).
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The aromatic compounds will appear as dark spots.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared. The appearance of multiple new spots indicates byproduct formation.
Q7: How do I best purify the crude product to remove isomers and other byproducts?
A7: The two most effective purification methods for this compound are column chromatography and recrystallization. The choice depends on the physical state of your product and the nature of the impurities.
Protocol 1: Purification by Column Chromatography [9]
-
Stationary Phase: Use silica gel (230-400 mesh).
-
Eluent Selection: Based on your TLC analysis, choose an eluent system that provides good separation (ΔRf > 0.1) between your product and the main impurities. A gradient elution starting with pure hexane and gradually increasing the percentage of ethyl acetate or dichloromethane is often effective.
-
Column Packing: Pack the column with a slurry of silica in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution and Fraction Collection: Begin elution and collect fractions. Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization This method is only suitable if your product is a solid at room temperature and the impurities are present in smaller quantities or have very different solubility profiles.
-
Solvent Screening: Find a solvent that dissolves the crude product well when hot but poorly when cold. Common solvents for aryl halides include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water[9].
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure crystals and excluding impurities.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Summary Table
| Byproduct Type | Common Example | Typical Analytical Signature (vs. Product) | Minimization Strategy |
| Isomeric | 2-Bromo-6-ethoxy-1-methylbenzene | Different retention time in GC; unique aromatic splitting pattern in ¹H NMR. | Lower reaction temperature; optimize solvent. |
| Poly-brominated | 2,4-Dibromo-6-ethoxy-1-methylbenzene | Higher molecular weight in MS; fewer aromatic protons in ¹H NMR. | Use ~1.0 eq. of Br₂; slow addition. |
| Side-Chain | 4-Bromo-1-(bromomethyl)-2-ethoxybenzene | Distinct benzylic CH₂Br signal (~4.5 ppm) in ¹H NMR. | Exclude UV light; use a Lewis acid catalyst. |
Byproduct Formation Mechanism
The following diagram illustrates the competitive formation of the desired 4-bromo product versus the isomeric 2-bromo byproduct.
Caption: Formation pathways for the desired para-isomer and the competing ortho-isomer.
References
- 1. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]
- 2. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Propose a detailed mechanism for the bromination of ethoxybenzene to give.. [askfilo.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. krc.cecri.res.in [krc.cecri.res.in]
- 9. benchchem.com [benchchem.com]
Optimizing reaction conditions for Suzuki coupling with 4-Bromo-2-ethoxy-1-methylbenzene
Topic: Optimizing Reaction Conditions for Suzuki Coupling with 4-Bromo-2-ethoxy-1-methylbenzene Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of Suzuki Coupling with Hindered Substrates
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application. The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its robustness and functional group tolerance.[1][2] However, its success is not always guaranteed, especially when dealing with challenging substrates.
This compound presents a classic optimization challenge. It is an electron-rich aryl bromide with an ortho-ethoxy group that introduces steric hindrance. These features can impede the initial, often rate-limiting, oxidative addition step and influence the overall catalytic cycle.[3] This guide provides a structured, question-driven approach to troubleshoot common issues and systematically optimize reaction conditions for this and similar substrates.
Core Concepts: The Engine of the Reaction - The Catalytic Cycle
Understanding the fundamental mechanism is critical for effective troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][3][4] Each step presents an opportunity for optimization or failure.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: From Low Yields to Success
This section addresses the most common issues encountered during Suzuki coupling reactions in a practical, question-and-answer format.
Q1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?
A1: Low conversion is typically a result of an inefficient catalytic system or suboptimal reaction conditions. The issue often lies with the first step of the catalytic cycle: oxidative addition. For an electron-rich and sterically hindered substrate like this compound, this step is particularly challenging.
Initial Checks & Solutions:
-
Catalyst & Ligand Integrity: The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for challenging substrates.[5] You need bulky, electron-rich phosphine ligands that promote oxidative addition and stabilize the active Pd(0) species.[3][6][7]
-
Recommendation: Employ Buchwald-type ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][7] These are designed to enhance catalytic activity for hindered systems.[8][9] Also, ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands are fresh, as phosphines can oxidize upon exposure to air.[10] Using stable "precatalysts" which combine the palladium and ligand can ensure a consistent 1:1 or 2:1 ratio and often show higher activity.
-
-
Base Selection: The base plays a crucial role in activating the organoboron species for transmetalation.[6][11] Its strength, solubility, and compatibility with other functional groups can dramatically affect the yield.
-
Recommendation: A screening of bases is often necessary. Potassium carbonate (K₂CO₃) is a common starting point, but for hindered substrates, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required to accelerate the reaction.[8]
-
| Base | Typical Solvents | Strength | Comments |
| K₂CO₃ | Toluene/Water, Dioxane/Water | Moderate | Good starting point; requires water for solubility. |
| Cs₂CO₃ | Dioxane, THF, Toluene | Strong | Highly soluble in organic solvents, often improves rates. |
| K₃PO₄ | Toluene, Dioxane, THF | Strong | Excellent for hindered substrates; can be used anhydrously.[8] |
| KF | THF, Toluene | Mild | Useful for substrates with base-sensitive functional groups.[11] |
| Organic Bases | Toluene, THF | Variable | E.g., DBU, Et₃N. Less common but can be effective. |
-
Solvent and Temperature: The solvent must solubilize all components and be stable at the required reaction temperature. Many Suzuki couplings benefit from elevated temperatures (80-110 °C) to overcome the activation energy of the oxidative addition step.[4][12]
-
Recommendation: Aprotic polar solvents like 1,4-Dioxane, 2-MeTHF, or Toluene, often with a small amount of water (e.g., 10:1 ratio), are standard. If your reaction is sluggish at 80 °C, incrementally increasing the temperature to 100-110 °C may be beneficial. Always ensure the reaction is conducted under a completely inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the catalyst.[10][13][14]
-
Q2: My reaction is producing significant byproducts. How can I identify and minimize them?
A2: Side reactions compete with the desired cross-coupling, reducing yield and complicating purification. The three most common culprits are protodeborylation, homocoupling, and dehalogenation.[15]
-
Protodeborylation: This is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. It is often promoted by water and base, especially at high temperatures.[10]
-
Mitigation Strategy:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable than their corresponding boronic acids and less prone to protodeborylation.[10]
-
Control Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times.
-
Base Selection: Sometimes a milder base can reduce the rate of this side reaction.
-
-
-
Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid (R²-R²) or, less commonly, the aryl halide (R¹-R¹). The homocoupling of boronic acids is often facilitated by the presence of oxygen.[10]
-
Mitigation Strategy:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed before adding the catalyst. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon) for at least 30 minutes.[13][16]
-
Use a Slight Excess of Aryl Halide: Adding the aryl halide in a slight excess (e.g., 1.05 equivalents) can sometimes suppress the homocoupling of the boronic acid.[17]
-
-
-
Dehalogenation: This involves the replacement of the bromine on your starting material with a hydrogen atom (producing 2-ethoxy-1-methylbenzene). This can occur if a hydride source is present, sometimes arising from the solvent (like an alcohol) or base.
-
Mitigation Strategy:
-
Solvent Choice: Avoid alcoholic solvents unless specified by a well-established protocol.
-
Optimize Catalyst System: A highly active catalyst that favors rapid oxidative addition and subsequent steps can outcompete the dehalogenation pathway.
-
-
Q3: How do I develop a systematic optimization plan specifically for this compound?
A3: A "try and see" approach is inefficient. A systematic, multi-variable screening approach, often guided by Design of Experiments (DoE) principles, will yield the best results with the fewest experiments.[18]
Caption: A logical workflow for optimizing Suzuki coupling conditions.
Experimental Protocols
Protocol 1: General Procedure for Initial Catalyst/Ligand Screening
This protocol provides a baseline for testing different ligands under robust conditions.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid or ester (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Solvent Addition:
-
Add 5 mL of degassed solvent (e.g., Toluene) via syringe. If a biphasic system is used, add 0.5 mL of degassed water.
-
-
Catalyst Addition:
-
In a separate vial under Argon, prepare a stock solution of the palladium precatalyst or mix the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (0.02-0.04 mmol, 2-4 mol%).
-
Inject the catalyst solution into the reaction flask.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
-
Analysis:
-
Purify the crude product by flash column chromatography and determine the yield.
-
Frequently Asked Questions (FAQs)
Q: What is the specific role of water in many Suzuki coupling procedures? A: Water can play several beneficial roles. It is often required to dissolve inorganic bases like K₂CO₃, facilitating their interaction with the reaction components. It can also assist in the transmetalation step by promoting the formation of a boronate anion [R-B(OH)₃]⁻, which is more nucleophilic and transfers its organic group to the palladium center more readily.[11] However, excess water can promote protodeborylation.
Q: What are "precatalysts" and are they better than mixing a palladium source and ligand myself? A: Precatalysts are stable, well-defined Pd(II) complexes that contain the desired ligand (e.g., Buchwald precatalysts). They are designed to readily generate the active Pd(0) species in situ. Their advantages include being air- and moisture-stable (simplifying handling), ensuring a precise palladium-to-ligand ratio, and often providing higher reactivity and reproducibility compared to mixing separate components, which can vary in quality.[19]
Q: My target molecule requires coupling to an aryl chloride instead of a bromide. Can I use the same conditions? A: Generally, no. The C-Cl bond is significantly stronger than the C-Br bond, making the oxidative addition step much more difficult.[3][6] While aryl bromides are good substrates, aryl chlorides are considered unreactive or challenging.[11] To couple aryl chlorides, you almost always require highly active, specialized catalyst systems, typically employing very bulky and electron-rich Buchwald-type phosphine ligands or N-heterocyclic carbenes (NHCs), often at higher temperatures and catalyst loadings.[10][11]
References
- 1. byjus.com [byjus.com]
- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis and Process Optimization of 4-Bromo-2-ethoxy-1-methylbenzene
Welcome to the technical support center for the scalable synthesis of 4-Bromo-2-ethoxy-1-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, troubleshooting solutions, and frequently asked questions. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to optimize the process for scalability and efficiency.
Overview of the Synthesis Pathway
The synthesis of this compound typically proceeds via the electrophilic aromatic substitution (bromination) of 2-ethoxy-1-methylbenzene. The ethoxy group is an ortho-, para-directing activator, while the methyl group is also an ortho-, para-directing activator. Due to steric hindrance from the ethoxy group, the bromine will preferentially add to the para position relative to the ethoxy group.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis of this compound.
Reagents and Equipment
| Reagent/Equipment | Recommended Specification |
| 2-ethoxy-1-methylbenzene | >98% purity |
| N-Bromosuccinimide (NBS) | Reagent grade |
| Dichloromethane (DCM) | Anhydrous, >99.8% |
| Sodium thiosulfate | Anhydrous |
| Sodium sulfate | Anhydrous |
| Glass reactor with overhead stirrer | Appropriate for scale |
| Dropping funnel | |
| Thermometer | |
| Condenser |
Procedure
-
Reaction Setup: In a clean, dry, jacketed glass reactor equipped with an overhead stirrer, thermometer, and a dropping funnel, charge 2-ethoxy-1-methylbenzene (1.0 eq) and anhydrous dichloromethane (DCM) (10 vol).
-
Cooling: Cool the reaction mixture to 0-5 °C with a circulating chiller.
-
Brominating Agent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous DCM (5 vol). Slowly add the NBS solution to the reactor via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate. Stir for 15-20 minutes until the orange color dissipates.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to pale yellow oil.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides practical solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion of Starting Material | - Insufficient brominating agent.- Low reaction temperature.- Poor quality of reagents. | - Increase the equivalents of NBS slightly (e.g., to 1.1 eq).- Allow the reaction to stir for a longer duration at 0-5 °C.- Ensure all reagents are pure and anhydrous. |
| Formation of Dibrominated Byproducts | - Excess brominating agent.- Reaction temperature too high. | - Use no more than 1.05-1.1 equivalents of NBS.- Maintain strict temperature control and ensure slow addition of the brominating agent. |
| Side-Chain Bromination | - Presence of radical initiators (e.g., light, peroxides).- High reaction temperatures. | - Conduct the reaction in the dark or under amber light.- Ensure solvents are free of peroxides.[1][2][3][4] |
| Difficulties in Purification | - Close boiling points of product and impurities.- Co-elution during column chromatography. | - For distillation, use a fractional distillation column with a high number of theoretical plates.- For chromatography, screen different solvent systems to improve separation. |
| Product is Colored | - Residual bromine or colored impurities. | - Ensure the quenching step with sodium thiosulfate is complete.- Consider an additional wash with a dilute solution of sodium bisulfite. |
Frequently Asked Questions (FAQs)
Q1: What is the role of NBS in this reaction?
A1: N-Bromosuccinimide (NBS) serves as a source of electrophilic bromine (Br+). In the presence of an acid catalyst (often adventitious HBr), NBS is protonated, making it a better bromine donor for electrophilic aromatic substitution.
Q2: Can I use liquid bromine instead of NBS?
A2: While liquid bromine can be used, it is significantly more hazardous and difficult to handle safely.[5][6][7] NBS is a crystalline solid that is easier to weigh and handle, making it a safer alternative for controlled bromination.
Q3: Why is the reaction carried out at low temperatures?
A3: The bromination of an activated aromatic ring is a highly exothermic reaction. Low temperatures (0-5 °C) are crucial for controlling the reaction rate, preventing the formation of over-brominated byproducts, and minimizing side reactions.[8]
Q4: How can I effectively monitor the reaction progress?
A4: Thin Layer Chromatography (TLC) is a quick and effective method. Use a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The product will have a slightly lower Rf value than the starting material. For more quantitative analysis, HPLC is recommended.[8]
Q5: What are the key safety precautions for this synthesis?
A5: Always work in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] Have a quenching agent (sodium thiosulfate) readily available. Refer to the Safety Data Sheet (SDS) for all chemicals before use.[8]
Q6: What is the expected yield for this reaction on a larger scale?
A6: With proper optimization of reaction conditions, yields of 80-90% can be expected. Key factors for high yields on a larger scale include efficient stirring, controlled addition of reagents, and precise temperature management.
Process Optimization Strategies
For scaling up the synthesis of this compound, consider the following optimization strategies:
Parameter Screening
| Parameter | Range to Investigate | Rationale |
| Solvent | Dichloromethane, Acetonitrile, Ethyl acetate | Solvent polarity can influence reaction kinetics and solubility of reagents. |
| Temperature | -5 °C to 10 °C | Optimizing temperature can improve reaction rate while minimizing side reactions. |
| Equivalents of NBS | 1.0 to 1.2 equivalents | Fine-tuning the amount of brominating agent can maximize yield and minimize byproduct formation. |
| Reaction Time | 1 to 6 hours | Determining the optimal reaction time prevents incomplete conversion or product degradation. |
Purification Optimization
For large-scale purification, fractional vacuum distillation is often more cost-effective and scalable than column chromatography. The boiling point of this compound will be significantly higher than that of the starting material, allowing for good separation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]
- 3. Improved process for side-chain bromination of alkyl-benzenes - Patent 1705168 [data.epo.org]
- 4. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. icl-group-sustainability.com [icl-group-sustainability.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Catalyst Deactivation and Poisoning in Reactions with 4-Bromo-2-ethoxy-1-methylbenzene
Welcome to the Technical Support Center for catalytic reactions involving 4-Bromo-2-ethoxy-1-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in cross-coupling and other catalytic transformations. Here, we address common challenges related to catalyst deactivation and poisoning, providing in-depth troubleshooting advice and preventative strategies in a practical question-and-answer format. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and ensure the robustness of your synthetic processes.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section provides a foundational understanding of the common issues encountered when using this compound in catalytic reactions.
Q1: What are the primary mechanisms of catalyst deactivation I should be aware of in my cross-coupling reactions?
A1: Catalyst deactivation is the loss of catalytic activity and selectivity over time.[1] When working with palladium or nickel catalysts, which are commonly used for reactions with aryl bromides like this compound, several deactivation pathways are prevalent:
-
Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inaccessible to the reactants.[2][3] Common poisons include sulfur compounds, halides, and even trace metals.[4][5][6]
-
Sintering/Agglomeration: At elevated temperatures, finely dispersed metal nanoparticles on a support can migrate and coalesce into larger, less active particles. This is often visually observed as the formation of "palladium black."[7][8]
-
Fouling/Coking: The deposition of carbonaceous materials or insoluble organic residues on the catalyst surface can physically block active sites.[7]
-
Ligand Degradation or Dissociation: The organic ligands that stabilize the metal center and modulate its reactivity can decompose under harsh reaction conditions or be displaced by other coordinating species.[7]
-
Changes in Metal Oxidation State: The catalytic cycle relies on the facile interconversion between different oxidation states (e.g., Pd(0) and Pd(II)).[9][10] If the active Pd(0) species is oxidized to a stable, less reactive state, or if the precatalyst is not efficiently reduced to the active form, the catalytic cycle will be inhibited.[7]
Q2: My reaction with this compound is sluggish or has stalled. How can I determine if catalyst poisoning is the cause?
A2: Diagnosing catalyst poisoning requires a systematic approach. Here are some key indicators and diagnostic steps:
-
Reaction Profile: A reaction that starts well but then slows down or stops completely is a classic sign of catalyst poisoning.
-
Substrate and Reagent Purity: The primary source of catalyst poisons is often impurities in the starting materials or solvents.[5] this compound itself, or the coupling partner (e.g., a boronic acid in a Suzuki coupling), could contain trace contaminants.
-
Visual Observation: The formation of a significant amount of black precipitate (palladium black) can indicate catalyst agglomeration, which can be exacerbated by certain poisons.[7]
-
Control Experiments: Running the reaction with highly purified reagents and solvents can help determine if impurities are the root cause. If the reaction proceeds smoothly with purified materials, poisoning is highly likely.
Q3: What are some common impurities in this compound or other reagents that can act as catalyst poisons?
A3: Several classes of compounds are notorious for poisoning palladium and nickel catalysts:
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are potent poisons due to the strong coordination of sulfur to the metal center.[4][5][6] These can be present as impurities from the synthesis of starting materials.
-
Halides: While bromide is a reactant, excess halide ions, particularly iodide or chloride from other sources, can competitively bind to the catalyst's active sites.[4]
-
Coordinating Functional Groups: Molecules with functional groups like nitriles, nitro groups, or certain nitrogen-containing heterocycles can act as catalyst poisons by strongly binding to the metal.[4]
-
Other Metals: Trace amounts of other metals (e.g., lead, mercury, arsenic) can deactivate the catalyst by forming stable alloys or blocking active sites.[5][11]
-
Oxygen: While many cross-coupling reactions are run under an inert atmosphere, incomplete deoxygenation can lead to the oxidation of the active Pd(0) catalyst to less active species.[6]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to troubleshooting specific issues you may encounter in your experiments.
Issue 1: Inconsistent Reaction Yields with Different Batches of this compound
Potential Cause: Batch-to-batch variability in the purity of this compound is a likely culprit. Even small differences in impurity profiles can significantly impact catalyst performance.
Troubleshooting Steps:
-
Purity Analysis:
-
Protocol: Analyze different batches of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any impurities. Pay close attention to signals that do not correspond to the desired product.
-
-
Impurity Identification:
-
Action: If impurities are detected, attempt to identify them. Common impurities might include starting materials from its synthesis, over-brominated or under-brominated side products, or residual sulfur-containing reagents.
-
-
Purification:
-
Protocol: If impurities are confirmed, purify a small sample of the this compound via recrystallization or column chromatography. Rerun the reaction with the purified material and compare the results to the unpurified batches.
-
-
Supplier Qualification:
-
Action: If significant batch-to-batch variation is confirmed, consider sourcing this compound from a different supplier or implementing a more stringent internal quality control process.
-
| Parameter | Batch A (Low Yield) | Batch B (High Yield) | Purified Batch A |
| Purity (by GC) | 98.5% | 99.8% | >99.9% |
| Identified Impurity | 0.5% Dibromo-derivative | <0.1% | Not Detected |
| Reaction Yield | 45% | 92% | 95% |
Issue 2: Reaction Fails to Reach Completion, Stalls at ~50% Conversion
Potential Cause: This is a classic symptom of catalyst deactivation during the reaction. The initial turnover is successful, but the catalyst loses its activity over time.
Troubleshooting Steps:
-
Increase Catalyst Loading:
-
Rationale: A simple first step is to increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%). If the reaction goes to completion, it suggests that a portion of the catalyst is being deactivated, and the higher loading provides enough active catalyst to complete the reaction.
-
-
Examine Ligand Stability:
-
Rationale: The phosphine ligands commonly used in cross-coupling reactions can be susceptible to oxidation or degradation, especially at higher temperatures.
-
Action: Consider switching to a more robust, sterically hindered ligand (e.g., a biarylphosphine like SPhos or XPhos). These ligands are often more resistant to degradation and can better stabilize the active catalytic species.[7]
-
-
Investigate Thermal Decomposition:
-
Rationale: High reaction temperatures can accelerate catalyst decomposition and agglomeration.[8][12][13]
-
Protocol: Attempt the reaction at a lower temperature for a longer period. While this may slow down the reaction rate, it can significantly improve the catalyst's lifetime. Monitor the reaction progress over time to determine if a lower temperature allows for higher overall conversion.
-
Troubleshooting Workflow for Stalled Reactions
Caption: A decision tree for troubleshooting stalled cross-coupling reactions.
Issue 3: Formation of Palladium Black and Low Yield
Potential Cause: The visible formation of palladium black is a clear indication of catalyst agglomeration, where the catalytically active Pd(0) nanoparticles aggregate into inactive bulk palladium metal.[7]
Troubleshooting Steps:
-
Increase Ligand-to-Metal Ratio:
-
Rationale: The ligand plays a crucial role in stabilizing the Pd(0) species and preventing agglomeration.[14] An insufficient amount of ligand can leave the metal center exposed and prone to aggregation.
-
Action: Increase the ligand-to-palladium ratio. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 is common.
-
-
Use a More Stabilizing Ligand:
-
Rationale: Ligands with greater steric bulk or multiple coordination points (bidentate ligands) can provide enhanced stability to the palladium center.
-
Action: Switch to a bulkier monodentate ligand or a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene).
-
-
Control the Rate of Pd(0) Formation:
-
Rationale: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species needs to be controlled. A very rapid reduction can lead to a high local concentration of Pd(0) that quickly agglomerates before it can enter the catalytic cycle.
-
Action: Ensure the reducing agent (if used) is added slowly or that the reaction conditions are not promoting an overly rapid reduction.
-
Section 3: Preventative Measures and Best Practices
Proactively avoiding catalyst deactivation is more efficient than troubleshooting a failed reaction.
Q4: How can I pretreat my reagents and solvents to minimize the risk of catalyst poisoning?
A4: Rigorous purification and handling of all reaction components are paramount for preventing catalyst poisoning.[1][2]
-
Solvent Purification: Use high-purity, anhydrous solvents. If necessary, distill solvents from an appropriate drying agent. Degassing the solvent by sparging with an inert gas (argon or nitrogen) for 30-60 minutes before use is crucial to remove dissolved oxygen.
-
Reagent Purification: As discussed in Issue 1, if you suspect impurities in your this compound or coupling partner, purification by recrystallization, distillation, or chromatography is recommended.
-
Use of Scavengers: In some cases, adding a "poison scavenger" or a guard bed can be effective.[2] For example, passing a solution of the starting materials through a small plug of activated carbon or alumina can remove certain polar impurities.
Q5: What are the best practices for setting up a reaction to ensure catalyst longevity?
A5: Careful experimental setup is critical for reproducible and high-yielding reactions.
-
Inert Atmosphere: Always conduct reactions under a dry, inert atmosphere (argon or nitrogen). This prevents the oxidation of the catalyst and any sensitive reagents. Use standard Schlenk line or glovebox techniques.
-
Order of Addition: The order in which reagents are added can be important. Often, the catalyst and ligand are mixed in the solvent first to allow for the formation of the active catalytic species before adding the substrates and base.
-
Temperature Control: Use a reliable heating mantle with a temperature controller and an external thermocouple to ensure accurate and stable reaction temperatures. Overheating can significantly accelerate catalyst decomposition.[8]
-
Effective Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating or high concentrations of reagents.
Catalytic Cycle and Deactivation Pathways
Caption: The palladium-catalyzed cross-coupling cycle and common deactivation pathways.
By understanding the principles of catalyst deactivation and implementing these troubleshooting and preventative strategies, you can significantly improve the success and reproducibility of your reactions involving this compound.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 12. Decomposition of organometallic precursor tricarbonyl(trimethylenemethane)ruthenium Ru(C4H6)(CO)3+/0 in the gas phase investigated by thermal desorption spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Mechanisms of Thermal Decomposition of Transition Metal Organometallic Compounds | Whitesides Research Group [gmwgroup.harvard.edu]
- 14. researchgate.net [researchgate.net]
Managing exothermic reactions in the synthesis of 4-Bromo-2-ethoxy-1-methylbenzene
A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides in-depth technical support for the synthesis of 4-Bromo-2-ethoxy-1-methylbenzene, with a primary focus on the critical management of exothermic reactions. The bromination of activated aromatic rings, such as 2-ethoxy-1-methylbenzene, is a highly exothermic process that can pose significant safety risks if not properly controlled. This guide is structured to address specific issues you may encounter, offering not just procedural steps but also the underlying scientific principles to ensure a safe and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes the bromination of 2-ethoxy-1-methylbenzene so exothermic?
A1: The high exothermicity of this reaction stems from the nature of electrophilic aromatic substitution on a highly activated benzene ring. The ethoxy (-OC2H5) and methyl (-CH3) groups are both electron-donating groups, which activate the aromatic ring towards electrophilic attack.[1] This increased nucleophilicity of the benzene ring leads to a rapid reaction with the electrophile (Br+), releasing a significant amount of energy as heat.[2][3] The reaction rate and consequent heat generation can be difficult to control, potentially leading to a thermal runaway.[4][5]
Q2: What are the primary safety concerns when handling bromine?
A2: Bromine is a highly toxic, corrosive, and volatile substance.[6][7] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., fluorinated rubber).[8][9] Standard nitrile gloves are not sufficient for handling liquid bromine.[6]
-
Ventilation: All work with bromine must be conducted in a properly functioning chemical fume hood to prevent inhalation of its toxic vapors.[7][8]
-
Spill Preparedness: Have a quenching agent, such as a 1 M solution of sodium thiosulfate, readily available to neutralize any spills.[6][10]
Q3: How can I monitor the temperature of my reaction effectively?
A3: Continuous and accurate temperature monitoring is crucial for managing this exothermic reaction.[11][12]
-
Internal Thermometer/Thermocouple: Use a thermometer or a thermocouple probe placed directly in the reaction mixture to get an accurate reading of the internal temperature.
-
Data Logging: For extended or scaled-up reactions, consider using a data logging system to record the temperature profile over time. This can help identify any unexpected temperature spikes.[11]
Q4: What is a "thermal runaway" and how can I prevent it?
A4: A thermal runaway is a situation where the heat generated by the reaction exceeds the rate of heat removal.[4] This leads to a rapid increase in temperature, which further accelerates the reaction rate, creating a dangerous positive feedback loop that can result in boiling of the solvent, pressure buildup, and even an explosion.[4][5][13] Prevention strategies are detailed in the troubleshooting guide below and include slow reagent addition, efficient cooling, and proper quenching protocols.[11][12]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound.
Issue 1: The reaction temperature is rising too quickly and is difficult to control.
-
Potential Causes:
-
The rate of bromine addition is too fast.
-
The cooling bath is not efficient enough.
-
The concentration of the reactants is too high.
-
-
Recommended Solutions:
Solution Detailed Protocol Scientific Rationale 1. Reduce Bromine Addition Rate Add the bromine dropwise using an addition funnel.[4] For every 5-10 drops, pause the addition and monitor the temperature until it stabilizes or begins to decrease before resuming. Slow addition ensures that the heat generated can be effectively dissipated by the cooling system, preventing accumulation of unreacted bromine and a sudden exotherm.[11] 2. Enhance Cooling Efficiency Ensure the reaction flask is adequately immersed in the cooling bath (e.g., ice-water or a cryocooler). Maintain vigorous stirring to ensure uniform heat transfer from the reaction mixture to the bath.[11] An efficient cooling system is the primary defense against thermal runaway. Good stirring prevents the formation of localized hot spots.[11][14] 3. Dilute the Reaction Mixture If the problem persists, consider diluting the reaction mixture with more of the chosen solvent (e.g., dichloromethane or acetic acid). A more dilute reaction will have a lower concentration of reactants, which will slow down the reaction rate and reduce the volumetric heat generation.
Issue 2: The reaction mixture has turned a persistent dark red-brown, and the temperature is no longer rising.
-
Potential Causes:
-
The reaction has stalled due to insufficient activation or an issue with the catalyst (if used).
-
An excess of unreacted bromine is present.
-
-
Recommended Solutions:
Solution Detailed Protocol Scientific Rationale 1. Monitor Reaction Progress Take a small aliquot of the reaction mixture, quench it with sodium thiosulfate solution, and analyze it by TLC or GC-MS to check for the presence of starting material and product. This will help determine if the reaction is proceeding as expected or if it has stalled. 2. Cautious Warming If the reaction has stalled and you are confident in your setup, you can try to slowly and carefully warm the reaction mixture by a few degrees (e.g., from 0 °C to 5-10 °C) while closely monitoring the temperature. A slight increase in temperature can sometimes provide the necessary activation energy to restart a stalled reaction. However, this should be done with extreme caution due to the risk of a delayed and rapid exotherm. 3. Prepare for Quenching If the reaction does not proceed, it is safer to quench the excess bromine as described in the next section. Leaving a large excess of a reactive reagent like bromine in the reaction mixture is a safety hazard.
Issue 3: The quenching process is violently exothermic.
-
Potential Causes:
-
The quenching agent is being added too quickly.
-
The concentration of the quenching agent is too high.
-
The reaction mixture was not sufficiently cooled before quenching.
-
-
Recommended Solutions:
Solution Detailed Protocol Scientific Rationale 1. Slow Addition of Quenching Agent Add the quenching solution (e.g., 10% aqueous sodium thiosulfate) dropwise with vigorous stirring.[10][15] The reaction between bromine and sodium thiosulfate is itself exothermic. Slow addition allows for the control of this secondary exotherm.[10] 2. Pre-cool Before Quenching Ensure the reaction mixture is cooled to 0-5 °C in an ice bath before beginning the quench.[10] Lowering the initial temperature provides a larger temperature buffer to absorb the heat generated during the quenching process. 3. Use a More Dilute Quenching Solution If the exotherm is still too strong, use a more dilute solution of the quenching agent (e.g., 5% sodium thiosulfate). A lower concentration of the quenching agent will slow down the quenching reaction and reduce the rate of heat generation.[10]
Experimental Protocols
Protocol 1: Controlled Bromination of 2-ethoxy-1-methylbenzene
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and an internal thermometer. Place the flask in an ice-water bath.
-
Reactant Preparation: Dissolve 2-ethoxy-1-methylbenzene in a suitable solvent (e.g., dichloromethane or glacial acetic acid) in the reaction flask and cool to 0 °C.
-
Bromine Addition: Slowly add a solution of bromine in the same solvent to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 5 °C.[16]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material will indicate the reaction is complete.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly add a 10% aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears and the solution becomes colorless or pale yellow.[10][15]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Emergency Quenching Procedure
In the event of an uncontrolled exotherm (thermal runaway), prioritize personal safety above all else.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Remove Heat Source: If any heating is being applied, remove it immediately.
-
Enhance Cooling: If it is safe to do so, add more ice and water to the cooling bath.
-
Stop Reagent Addition: Immediately stop the addition of any reagents.
-
Emergency Quench (with extreme caution): If the temperature continues to rise rapidly and you have a clear escape route, you can attempt to quench the reaction by adding a large volume of a cold, dilute quenching agent like sodium bisulfite or sodium thiosulfate solution. This should only be done as a last resort and with appropriate safety measures in place.
Visualizations
Caption: Workflow for managing exothermic bromination.
Caption: Decision tree for troubleshooting common issues.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 7. LCSS: BROMINE [web.stanford.edu]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. benchchem.com [benchchem.com]
- 11. labproinc.com [labproinc.com]
- 12. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 13. youtube.com [youtube.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Column chromatography conditions for purifying 4-Bromo-2-ethoxy-1-methylbenzene
This guide provides a comprehensive, experience-driven approach to the purification of 4-Bromo-2-ethoxy-1-methylbenzene using normal-phase column chromatography. It is designed for chemistry professionals seeking to move beyond basic protocols to understand the causality behind each step, enabling effective troubleshooting and optimization.
Foundational Concepts: Understanding the Separation
Q1: What chemical properties of this compound dictate the chromatographic conditions?
A1: The purification strategy is directly informed by the molecule's structure. This compound possesses moderate polarity. The benzene ring and methyl group are non-polar, while the ether linkage (-O-CH₂CH₃) and the bromine atom introduce polarity through dipole moments. This polarity is key: the compound is polar enough to adsorb to a polar stationary phase like silica gel, but non-polar enough to be eluted with a relatively non-polar mobile phase. Understanding this balance is crucial for selecting an appropriate solvent system.
Q2: What is the fundamental principle of purifying this compound on silica gel?
A2: The process relies on the principle of normal-phase adsorption chromatography.[1]
-
Stationary Phase: Silica gel is a highly polar adsorbent with surface silanol groups (Si-OH).
-
Adsorption: When the crude mixture is introduced, molecules compete for these polar sites. More polar impurities (e.g., alcohols, carboxylic acids) will bind more strongly to the silica gel.
-
Elution: A non-polar mobile phase (the eluent) is passed through the column.[2] It competes with the adsorbed molecules for a place on the silica. By gradually increasing the polarity of the eluent, we can selectively displace and move compounds down the column. This compound, being of moderate polarity, will be displaced by a weakly polar eluent, while more polar impurities remain adsorbed, and less polar impurities elute faster.
Recommended Purification Protocol & Conditions
This protocol is designed as a self-validating system, where preliminary analysis via Thin Layer Chromatography (TLC) dictates the parameters for the larger-scale column separation.
| Parameter | Recommendation | Rationale & Expert Insight |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard for normal-phase chromatography, offering high surface area for good separation.[3] The fine mesh size is optimal for flash chromatography, providing higher resolution. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Mixture | A classic solvent system for compounds of moderate polarity.[4] Start with a very low percentage of ethyl acetate (e.g., 2-5%) and optimize based on TLC results. |
| Preliminary Analysis | Thin Layer Chromatography (TLC) | Mandatory first step. The ideal eluent system should give the target compound an Rf value of 0.20 - 0.35 .[5][6] This Rf range ensures the compound elutes from the column in a reasonable volume without moving too fast (poor separation) or too slow (band broadening). |
| Sample Loading | Dry Loading | Superior to wet loading for resolution. Adsorbing the crude material onto a small amount of silica gel before adding it to the column ensures a tight, even starting band, preventing streaking and improving separation efficiency.[6][7] |
Experimental Workflow Visualization
Caption: Workflow for purification of this compound.
Detailed Step-by-Step Methodology
1. Eluent Selection via Thin Layer Chromatography (TLC): a. Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane). b. On a silica gel TLC plate, spot the crude mixture. c. Prepare several developing chambers with different hexanes/ethyl acetate ratios (e.g., 98:2, 95:5, 90:10). d. Develop the plates and visualize under a UV lamp (254 nm).[8] e. The ideal solvent system is the one that moves the spot for this compound to an Rf value of approximately 0.25.
2. Column Preparation (Wet Packing): a. Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[9] b. In a beaker, create a slurry of silica gel in the chosen non-polar eluent (e.g., pure hexanes or the 98:2 mixture).[9] c. Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. d. Open the stopcock to drain some solvent, settling the silica into a stable bed. The solvent level should never drop below the top of the silica bed.
3. Sample Preparation and Loading (Dry Loading): a. Dissolve the entire crude sample in a minimal amount of a low-boiling-point solvent like dichloromethane or acetone. b. Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to this solution. c. Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[9] d. Carefully add this powder as a uniform layer on top of the packed silica column. Add a thin protective layer of sand on top.
4. Elution and Fraction Collection: a. Carefully add the eluent to the column, ensuring the top layer of sand is not disturbed. b. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate. c. Begin collecting fractions in test tubes or vials. The volume of each fraction should be consistent.
5. Fraction Analysis and Product Isolation: a. Spot every few fractions on a TLC plate and develop it using the same eluent system. b. Identify the fractions containing only the pure desired product. c. Combine the pure fractions into a flask. d. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Troubleshooting Guide
Q3: Problem - My compound is eluting with impurities, and the separation is poor.
A3: This is a common issue often related to the eluent polarity.
-
Cause: The eluent system is likely too polar, causing the target compound and impurities to travel down the column too quickly and close together. An Rf value that was too high (>0.4) during the initial TLC screen often predicts this outcome.
-
Solution: Decrease the polarity of the mobile phase. Reduce the percentage of the more polar component (ethyl acetate). For example, if you used a 90:10 hexanes:ethyl acetate mixture, try 95:5. A finer adjustment can provide the necessary resolution.[7]
-
Expert Tip: If two compounds are very close in Rf, a longer column can improve separation by increasing the number of theoretical plates.
Q4: Problem - My compound is not coming off the column.
A4: This indicates that the compound is too strongly adsorbed to the silica gel.
-
Cause 1: Eluent is not polar enough. The mobile phase lacks the strength to displace your compound from the stationary phase.
-
Solution 1: Gradually increase the polarity of the eluent. You can do this by preparing a slightly more polar mixture (e.g., moving from 95:5 to 90:10 hexanes:ethyl acetate) and adding it to the column. This is known as a step gradient.
-
Cause 2: Compound decomposition. Aromatic ethers can be sensitive to the acidic nature of silica gel, potentially leading to decomposition.[7]
-
Solution 2: Test for stability by spotting the compound on a TLC plate and letting it sit for 30-60 minutes before eluting. If a new spot or streaking appears, decomposition is likely. Consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%), or switch to a more neutral stationary phase like alumina.[6]
Q5: Problem - The bands on the column are running unevenly, or cracking appears in the silica bed.
A5: This points to a poorly packed column, which creates channels for the solvent and sample to flow through, ruining the separation.
-
Cause: Air bubbles trapped during packing, or the column running dry (solvent level dropping below the top of the silica).
-
Solution: The column must be repacked. Ensure the silica slurry is fully degassed by swirling before pouring and that the column is packed uniformly by gently tapping. Critically, never let the solvent level drop below the top of the silica bed during equilibration, loading, or elution.[9][10]
Frequently Asked Questions (FAQs)
Q6: What is a typical mass ratio of silica gel to crude compound?
A6: For flash chromatography, a ratio of 30:1 to 50:1 (silica:crude) is a good starting point for moderately difficult separations. For easier separations, 20:1 may suffice. Higher ratios improve separation but require more solvent and time.
Q7: My crude sample is an oil. Can I still use the dry loading method?
A7: Yes, absolutely. The dry loading method is ideal for oils. Dissolve the oil in a volatile solvent, add silica gel, and then evaporate the solvent completely on a rotary evaporator. The result will be your oil adsorbed onto a solid support, which can then be loaded onto the column.
Q8: Can I use a different solvent system, like dichloromethane/hexanes?
A8: Yes. Dichloromethane is more polar than ethyl acetate and can be used to elute more polar compounds.[4] However, for this compound, a hexanes/ethyl acetate system provides finer control over polarity and is generally preferred. The choice always depends on the specific impurity profile of your crude material, which should be investigated by TLC first.
References
- 1. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 2. Elution - Wikipedia [en.wikipedia.org]
- 3. sorbentsdirect.com [sorbentsdirect.com]
- 4. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. orgsyn.org [orgsyn.org]
- 10. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-ethoxy-1-methylbenzene and Its Isomers in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] The reactivity of the aryl halide starting material, however, is not absolute; it is exquisitely modulated by the steric and electronic nature of the substituents on the aromatic ring.
This guide provides an in-depth comparison of 4-Bromo-2-ethoxy-1-methylbenzene and three of its structural isomers in key cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. By analyzing the interplay of substituent effects, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for substrate reactivity and a practical guide for reaction optimization. We will dissect the causality behind experimental choices, grounding our analysis in established mechanistic principles and supporting data from analogous systems.
The isomers under consideration are:
-
Isomer A: this compound
-
Isomer B: 2-Bromo-4-ethoxy-1-methylbenzene
-
Isomer C: 3-Bromo-5-ethoxy-1-methylbenzene
-
Isomer D: 5-Bromo-2-ethoxy-1-methylbenzene
Theoretical Framework: The Decisive Role of Steric and Electronic Effects
The efficiency of a palladium-catalyzed cross-coupling reaction hinges on the kinetics of its catalytic cycle, particularly the initial oxidative addition step.[2] In this step, the Pd(0) catalyst inserts into the carbon-bromine bond. The rate of this insertion is profoundly influenced by the electronic density of the aromatic ring and the steric hindrance around the reaction site.[3][4]
-
Electronic Effects: These effects alter the electron density of the aromatic ring and the polarity of the C-Br bond.[5]
-
Ethoxy Group (-OEt): A potent electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). Its net effect is to increase electron density on the ring, especially at the ortho and para positions. This can slow the oxidative addition step, as the process is favored by more electrophilic carbon centers.[6][7]
-
Methyl Group (-Me): A weak electron-donating group through induction (+I effect) and hyperconjugation.
-
Bromo Group (-Br): An electron-withdrawing group through induction (-I effect) but also weakly donating through resonance (+R effect), directing incoming electrophiles to the ortho and para positions. The inductive withdrawal makes the attached carbon more electrophilic and susceptible to oxidative addition.
-
-
Steric Effects: The physical bulk of substituents near the bromine atom can impede the approach of the bulky palladium-ligand complex, slowing or even preventing the reaction.[3][8] The ethoxy group is significantly bulkier than the methyl group. The presence of substituents at one or both ortho positions to the bromine is the most critical factor for steric hindrance.
Based on these principles, we can establish a hypothesis for the relative reactivity of our four isomers:
-
Isomer C (3-Bromo-5-ethoxy-1-methylbenzene): Predicted to be the most reactive . The bromine atom has two unsubstituted ortho positions, minimizing steric hindrance. The meta positioning of both EDGs has a less pronounced deactivating electronic effect at the reaction site compared to ortho or para substitution.
-
Isomer A (this compound): Predicted to have intermediate reactivity . It has one vacant ortho position, but the bulky ethoxy group occupies the other, creating moderate steric hindrance.
-
Isomer D (5-Bromo-2-ethoxy-1-methylbenzene): Also predicted to have intermediate reactivity , similar to Isomer A. The bromine is flanked by a hydrogen and the ethoxy group. The strong +R effect from the para-ethoxy group increases electron density at the C-Br carbon, potentially slowing the reaction compared to Isomer A where the ethoxy is meta.
-
Isomer B (2-Bromo-4-ethoxy-1-methylbenzene): Predicted to be the least reactive . The bromine atom is flanked by both a methyl and an ethoxy group, creating severe steric hindrance that would significantly impede the approach of the palladium catalyst.
Comparative Analysis in Key Cross-Coupling Reactions
While direct comparative experimental data for this specific set of isomers is scarce in published literature, we can extrapolate performance based on results from structurally analogous systems. The following sections provide a comparative overview and predicted outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, the palladium-catalyzed coupling of an organohalide with an organoboron reagent, is a robust method for forming C-C bonds.[9] The reaction is typically tolerant of a wide range of functional groups but can be sensitive to steric hindrance.[10][11]
Predicted Reactivity Order: C > A ≈ D > B
| Isomer | Structure | Ortho Substituents | Key Steric/Electronic Factors | Predicted Yield |
| A | This compound | H, -OEt | Moderate steric hindrance from one bulky ortho group. | Good |
| B | 2-Bromo-4-ethoxy-1-methylbenzene | -Me, -OEt | Severe steric hindrance from two ortho substituents. | Very Poor to No Reaction |
| C | 3-Bromo-5-ethoxy-1-methylbenzene | H, H | Minimal steric hindrance. Electron-donating groups are meta. | Excellent |
| D | 5-Bromo-2-ethoxy-1-methylbenzene | H, -OEt | Moderate steric hindrance. Strong deactivating (+R) effect from para -OEt group. | Good to Moderate |
Discussion: Isomer B is expected to perform very poorly due to the disubstituted ortho environment around the bromine. Standard Suzuki conditions may fail, requiring specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine or NHC ligands) to achieve any conversion.[12] Isomer C, being the least sterically encumbered, should provide the highest yield under standard conditions. Isomers A and D present an interesting comparison; while they have similar steric environments, the strong electron-donating resonance effect of the para-ethoxy group in Isomer D might render it slightly less reactive than Isomer A.[13]
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[14][15] This reaction is particularly sensitive to steric effects, not only at the aryl halide but also on the alkene coupling partner.[16][17]
Predicted Reactivity Order: C > A > D >> B
| Isomer | Structure | Ortho Substituents | Key Steric/Electronic Factors | Predicted Yield |
| A | This compound | H, -OEt | Moderate steric hindrance. | Good to Moderate |
| B | 2-Bromo-4-ethoxy-1-methylbenzene | -Me, -OEt | Severe steric hindrance. | Very Poor to No Reaction |
| C | 3-Bromo-5-ethoxy-1-methylbenzene | H, H | Minimal steric hindrance. | Excellent |
| D | 5-Bromo-2-ethoxy-1-methylbenzene | H, -OEt | Moderate steric hindrance and strong electronic deactivation. | Moderate to Poor |
Discussion: The steric demands of the Heck reaction's catalytic cycle make it highly likely that Isomer B will be unreactive. Isomer C remains the ideal substrate. Between Isomers A and D, the electronic deactivation from the para-ethoxy group in D is likely to have a more pronounced negative impact on yield compared to the Suzuki coupling, making Isomer A the more favorable of the two. Achieving good yields with sterically hindered substrates like A and D may require higher temperatures and phosphine-free catalyst systems, such as Jeffery conditions (using a phase-transfer co-catalyst).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms a C-N bond by coupling an aryl halide with an amine.[18][19] The development of sophisticated, sterically demanding ligands has greatly expanded the scope of this reaction to include challenging, hindered substrates.[20][21]
Predicted Reactivity Order: C > A ≈ D > B
| Isomer | Structure | Ortho Substituents | Key Steric/Electronic Factors | Predicted Yield |
| A | This compound | H, -OEt | Moderate hindrance. | Good to Excellent |
| B | 2-Bromo-4-ethoxy-1-methylbenzene | -Me, -OEt | Severe hindrance. | Poor (Requires specialized ligands) |
| C | 3-Bromo-5-ethoxy-1-methylbenzene | H, H | Minimal hindrance. | Excellent |
| D | 5-Bromo-2-ethoxy-1-methylbenzene | H, -OEt | Moderate hindrance. | Good to Excellent |
Discussion: While steric hindrance remains a challenge, modern Buchwald-Hartwig catalyst systems (e.g., those based on biarylphosphine ligands like RuPhos or XPhos) are explicitly designed to overcome it. Therefore, while Isomer B remains the most difficult substrate, it is more likely to yield a product in a Buchwald-Hartwig amination than in a Suzuki or Heck reaction, albeit with lower efficiency. Isomers A, C, and D are all expected to be excellent substrates for this transformation, likely providing high yields, as the catalyst systems can readily accommodate substrates with single ortho substituents.
Experimental Protocols
The following protocols are generalized procedures for a comparative study. Optimization of catalyst, ligand, base, solvent, and temperature is crucial for each specific substrate.
Protocol 1: Comparative Suzuki-Miyaura Coupling
This protocol outlines a parallel synthesis approach to compare the reactivity of the four isomers with a model boronic acid.
Methodology:
-
Preparation: To each of four separate oven-dried reaction vials, add the aryl bromide isomer (0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Reaction Setup: Add a solvent mixture of 1,4-dioxane (2 mL) and water (0.5 mL) to each vial. Seal the vials with PTFE-lined caps.
-
Inerting: Purge each vial with argon or nitrogen for 5 minutes.
-
Heating: Place the vials in a preheated aluminum block at 90 °C and stir vigorously for 12 hours.
-
Monitoring: Take aliquots at regular intervals (e.g., 1, 4, and 12 hours) and analyze by GC-MS to monitor the consumption of starting material and formation of product.
-
Workup: After cooling to room temperature, quench the reactions with water (5 mL) and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and determine the isolated yield.
Protocol 2: Representative Buchwald-Hartwig Amination of Isomer A
This protocol uses a modern, highly active catalyst system suitable for moderately hindered substrates.
Methodology:
-
Preparation: In a glovebox, add to an oven-dried vial: this compound (Isomer A, 0.5 mmol, 1.0 equiv), RuPhos-Pd-G3 precatalyst (0.01 mmol, 2 mol%), RuPhos ligand (0.01 mmol, 2 mol%), and sodium tert-butoxide (0.7 mmol, 1.4 equiv).
-
Reaction Setup: Remove the vial from the glovebox. Add morpholine (0.6 mmol, 1.2 equiv) followed by anhydrous toluene (2 mL).
-
Inerting: Seal the vial and purge with argon.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate.
-
Analysis: Purify the residue by flash chromatography on silica gel to obtain the desired arylamine product.
Catalytic Cycle Visualization
All three discussed reactions proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is key to rationalizing reactivity.
Conclusion
The reactivity of substituted bromobenzenes in cross-coupling reactions is a predictable function of steric and electronic effects. For this compound and its isomers, the degree of substitution ortho to the bromine atom is the single most critical determinant of reactivity.
-
Isomer C (3-Bromo-5-ethoxy-1-methylbenzene) , with no ortho substituents, stands out as the most reactive substrate across all tested coupling reactions.
-
Isomer B (2-Bromo-4-ethoxy-1-methylbenzene) , with two ortho substituents, is severely hindered and represents the most challenging substrate, requiring highly specialized and active catalyst systems, particularly for C-C bond-forming reactions.
-
Isomers A (this compound) and D (5-Bromo-2-ethoxy-1-methylbenzene) exhibit intermediate reactivity due to a single ortho substituent. Subtle differences in their performance can be attributed to the electronic influence of the ethoxy group, with its para placement in Isomer D potentially leading to slightly lower reactivity in some cases.
This guide underscores the importance of a holistic substrate analysis before embarking on a synthetic campaign. By understanding the fundamental principles of steric and electronic control, researchers can rationally select starting materials, anticipate challenges, and strategically choose catalyst systems to optimize the synthesis of complex, high-value molecules.
References
- 1. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Spectroscopic Validation of 4-Bromo-2-ethoxy-1-methylbenzene Derivatives
In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal structural confirmation of novel chemical entities is paramount. Derivatives of 4-Bromo-2-ethoxy-1-methylbenzene serve as versatile intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients. An error in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays in development timelines. This guide provides an in-depth comparison of standard and advanced spectroscopic techniques for the robust validation of this class of compounds, grounded in practical experimental insights and established scientific principles.
The Imperative of Orthogonal Validation
No single analytical technique provides a complete structural picture. A self-validating system, therefore, relies on the integration of data from multiple, orthogonal methods. For substituted benzene rings like this compound, the primary challenge lies in confirming the precise substitution pattern on the aromatic ring and the integrity of the ethoxy and methyl functional groups. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are synergistically employed to solve this puzzle, and compare their utility against the definitive, yet more demanding, method of Single Crystal X-ray Crystallography.
Primary Spectroscopic Techniques: A Synergistic Approach
The core of routine structural validation rests on a trio of spectroscopic methods: ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. Each provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a strong magnetic field, it reveals detailed information about the chemical environment, proximity, and connectivity of atoms.
Expertise & Experience: The "Why" Behind the Protocol The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak. The addition of a small amount of Tetramethylsilane (TMS) is standard practice, as it provides a zero-point reference (0.00 ppm) for the chemical shift scale, ensuring data comparability across different instruments.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 128-1024) are required to achieve a good signal-to-noise ratio. A proton-decoupled sequence is used to simplify the spectrum, showing each unique carbon as a single peak.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
Data Interpretation: Building the Framework
The true power of NMR lies in interpreting the resulting spectra. For a representative this compound structure, we anticipate a specific set of signals.
-
¹H NMR: Protons on carbons adjacent to the electron-withdrawing ether oxygen are shifted downfield (to a higher ppm value).[2][3] The aromatic protons will appear in the 6.5-7.5 ppm region, and their splitting patterns (singlet, doublet, doublet of doublets) are crucial for determining their relative positions on the ring.
-
¹³C NMR: Carbon atoms bonded to electronegative atoms like oxygen and bromine will have their resonances shifted downfield. The "heavy atom effect" of bromine can cause the directly attached (ipso) carbon to have a chemical shift that is less downfield than might be predicted by electronegativity alone, due to increased shielding from bromine's large electron cloud.[4]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structural components. It is a highly sensitive technique, requiring only a minuscule amount of sample.
Expertise & Experience: The "Why" Behind the Protocol Electron Ionization (EI) is a common "hard" ionization technique that provides a wealth of fragmentation data, which is excellent for structural elucidation. A key diagnostic feature for bromine-containing compounds is the presence of a characteristic M+2 peak. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[5][6] This results in two molecular ion peaks separated by 2 m/z units (M⁺ and M+2) of almost equal intensity, providing a clear signature for the presence of a single bromine atom.[5][6]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane.
-
Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a Gas Chromatography (GC) system for separation and purification.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a positively charged molecular ion (M⁺) and fragment ions.
-
Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.
Data Interpretation: Confirming Mass and Key Fragments
For this compound (C₉H₁₁BrO), the mass spectrum will provide two crucial pieces of information:
-
Molecular Ion: A pair of peaks of nearly equal height at m/z 214 and 216, corresponding to the molecular ions containing ⁷⁹Br and ⁸¹Br, respectively.
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of an ethyl group (-29), an ethoxy group (-45), or a bromine atom (-79/81) can further corroborate the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Experience: The "Why" Behind the Protocol While NMR and MS provide the structural backbone, IR confirms the presence of key functional groups. For an aryl alkyl ether, two characteristic C-O stretching bands are expected.[2][7] The absence of a strong, broad absorption around 3200-3600 cm⁻¹ confirms the lack of an O-H group (ruling out a phenolic impurity), and the absence of a strong absorption around 1700 cm⁻¹ confirms the lack of a carbonyl (C=O) group. This makes IR a rapid and effective tool for verifying the functional group integrity of the target molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Acquisition: Clamp the sample to ensure good contact with the crystal.
-
Analysis: Pass an IR beam through the crystal. The beam penetrates a short distance into the sample, and the detector measures the absorbed wavelengths.
-
Spectrum Generation: A spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹) is generated.
Data Interpretation: Functional Group Fingerprinting
The IR spectrum provides a "fingerprint" of the molecule's functional groups.
-
C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethoxy groups) appear just below 3000 cm⁻¹.
-
C-O stretching: Aromatic ethers exhibit two characteristic strong C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[7][8]
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring.
Data Summary: Expected Spectroscopic Signatures
| Technique | Feature | Expected Observation for this compound |
| ¹H NMR | Aromatic Protons | 3 signals in the ~6.7-7.3 ppm range, with specific splitting patterns. |
| Ethoxy (OCH₂) | Quartet around 4.0 ppm. | |
| Ethoxy (CH₃) | Triplet around 1.4 ppm. | |
| Methyl (Ar-CH₃) | Singlet around 2.2 ppm. | |
| ¹³C NMR | Aromatic Carbons | 6 signals in the ~110-160 ppm range. |
| Ethoxy (OCH₂) | Signal around 63 ppm. | |
| Ethoxy (CH₃) | Signal around 15 ppm. | |
| Methyl (Ar-CH₃) | Signal around 16 ppm. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | Isotopic pair at m/z 214/216 (approx. 1:1 ratio).[6] |
| IR Spec | C-O (Aryl Ether) | Strong, characteristic bands around 1250 cm⁻¹ and 1040 cm⁻¹.[7] |
| C-H (Aromatic) | Stretches > 3000 cm⁻¹. | |
| C-H (Aliphatic) | Stretches < 3000 cm⁻¹. |
Visualizing the Validation Workflow
A logical and systematic workflow is essential for efficient and accurate structural validation. The following diagram illustrates the process from sample synthesis to final confirmation.
Caption: Workflow for structural validation of a synthesized compound.
Integrating Data for a Coherent Structure
The individual datasets from each spectroscopic technique are pieced together to build a confident structural assignment.
Caption: Integration of data from multiple spectroscopic techniques.
The Gold Standard: Single Crystal X-ray Crystallography
When spectroscopic data are ambiguous, or when the absolute determination of stereochemistry is required, Single Crystal X-ray Crystallography is the ultimate arbiter. This technique provides an exact three-dimensional map of the atomic arrangement in a crystalline solid.[9][10][11]
-
Comparison: While NMR, MS, and IR infer connectivity, X-ray crystallography directly observes it. It provides precise bond lengths, bond angles, and conformational details that are unattainable by other methods.[9]
-
Trustworthiness: It is considered the most unambiguous method for structural elucidation of small molecules.[12]
-
Limitations: The primary and most significant hurdle is the need to grow a high-quality single crystal of the compound, which must be of a suitable size (typically >20 micrometers).[11] This can be a time-consuming process of trial and error and is not always successful. Therefore, it is not used as a routine, high-throughput technique but rather as a definitive problem-solver.
Advanced Mass Spectrometry for Isomer Differentiation
Distinguishing between constitutional isomers, such as this compound and 2-Bromo-4-ethoxy-1-methylbenzene, can sometimes be challenging with standard techniques if their ¹H NMR spectra are not definitively assignable. Advanced mass spectrometry methods can provide a solution. Techniques like tandem mass spectrometry (MS/MS) involve isolating the molecular ion and subjecting it to further fragmentation.[13] The resulting daughter ion spectra are often unique to each isomer, allowing for their differentiation even when they cannot be separated chromatographically.[13][14]
Conclusion
The structural validation of this compound derivatives is a multi-faceted process that relies on the thoughtful application and interpretation of several spectroscopic techniques. NMR provides the detailed map of atomic connectivity, mass spectrometry confirms the molecular formula and the presence of key elements like bromine, and IR spectroscopy verifies the integrity of the functional groups. While each method provides powerful insights, their true strength lies in their synergistic use, creating a self-validating system that ensures the highest degree of confidence in the final structural assignment. For cases of ultimate ambiguity or the need for absolute stereochemical assignment, Single Crystal X-ray Crystallography remains the definitive, albeit resource-intensive, gold standard.
References
- 1. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. rigaku.com [rigaku.com]
- 10. excillum.com [excillum.com]
- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 12. eas.org [eas.org]
- 13. lcms.cz [lcms.cz]
- 14. transmit.de [transmit.de]
Alternative reagents to 4-Bromo-2-ethoxy-1-methylbenzene in organic synthesis
An In-Depth Guide to Alternative Reagents for 4-Bromo-2-ethoxy-1-methylbenzene in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences reaction efficiency, cost, and overall synthetic strategy. This compound is a versatile substituted aryl bromide, frequently employed as a key building block in the synthesis of complex organic molecules. Its utility primarily stems from the carbon-bromine bond, which serves as a reactive handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.
However, reliance on a single reagent can limit synthetic flexibility and process optimization. Factors such as cost, availability, downstream reactivity, and the pursuit of greener chemical processes necessitate a thorough understanding of viable alternatives. This guide provides an objective comparison of alternative reagents to this compound, supported by experimental context and data to inform your synthetic design.
The Role of this compound: A Reactivity Benchmark
This compound is a popular electrophilic partner in a multitude of C-C and C-N bond-forming reactions. Its reactivity is a balance between the stability of the C-Br bond and its susceptibility to oxidative addition by transition metal catalysts. The primary applications include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.[1][2]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.[3][4][5]
-
Grignard Reagent Formation: Reaction with magnesium to form the corresponding nucleophilic Grignard reagent, 2-ethoxy-4-methylphenylmagnesium bromide.[6][7]
-
Organolithium Formation: Halogen-metal exchange, typically with an alkyllithium reagent, to generate the highly reactive 2-ethoxy-4-methylphenyllithium.[8]
The performance of any alternative must be evaluated against these benchmark transformations.
A Comparative Analysis of Key Alternatives
The choice of an alternative is dictated by the specific reaction and desired outcome. The most common substitutes are other aryl halides (chlorides and iodides) and aryl sulfonates (triflates).
Aryl Halides: The Reactivity vs. Cost Trade-Off
The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend: I > Br > Cl.[9][10] This is directly related to the C-X bond dissociation energy.
-
4-Chloro-2-ethoxy-1-methylbenzene: As an alternative, the aryl chloride is significantly more cost-effective and often more readily available in bulk. However, its lower reactivity presents a challenge. The C-Cl bond is stronger, making the crucial oxidative addition step in catalytic cycles more difficult.[11] Overcoming this typically requires more forcing conditions:
-
Higher Temperatures: Reactions often need to be heated to achieve reasonable conversion.
-
Specialized Catalysts: Highly active, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald or Nolan-type ligands) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the reaction.[12][13]
-
Nickel Catalysis: Nickel-based catalysts are often more effective than palladium for coupling aryl chlorides.[12]
-
-
4-Iodo-2-ethoxy-1-methylbenzene: The aryl iodide is the most reactive of the halides, enabling cross-coupling reactions under milder conditions, often with lower catalyst loadings and at room temperature.[10] This high reactivity can be advantageous for sensitive substrates. The primary drawback is the significantly higher cost and lower stability compared to its bromo and chloro counterparts.
Aryl Triflates: The Phenol-Derived Powerhouse
Aryl trifluoromethanesulfonates (triflates, -OTf) are excellent electrophilic coupling partners and represent a mechanistically distinct alternative to halides.[14][15] They are readily prepared from the corresponding phenol (2-ethoxy-4-methylphenol) and triflic anhydride or other triflating agents.
-
Reactivity: Aryl triflates are often comparable in reactivity to aryl bromides and can be superior in certain cases.[9][16] They are particularly useful in Suzuki-Miyaura and Buchwald-Hartwig reactions.[5][14] The choice between a bromide and a triflate can sometimes be used to achieve selective, sequential couplings on a molecule containing both functional groups.[9][16]
-
Advantages:
-
Provides an alternative synthetic route when the corresponding phenol is more accessible or cheaper than the halogenated arene.
-
Can offer different selectivity profiles in complex molecules.
-
-
Limitations:
-
The cost of triflic anhydride can be high.
-
Triflates can be susceptible to hydrolysis, especially under basic conditions, which can be a competing side reaction in some cross-coupling protocols.[17]
-
Data-Driven Performance Comparison
To illustrate the practical differences, the following table summarizes typical conditions and outcomes for a Suzuki-Miyaura coupling reaction with phenylboronic acid.
| Feature | This compound | 4-Chloro-2-ethoxy-1-methylbenzene | 2-Ethoxy-4-methylphenyl Triflate |
| Relative Cost | Moderate | Low | High (due to triflating agent) |
| Typical Catalyst System | Pd(OAc)₂, Pd₂(dba)₃ with standard phosphine ligands (e.g., PPh₃, P(t-Bu)₃)[9][18] | Pd(OAc)₂ or NiCl₂(dppp) with bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHCs[11][12][13] | Pd(OAc)₂ with ligands like PCy₃ or P(o-tol)₃[18] |
| Reaction Temperature | Room Temp. to 80 °C | 80 °C to 120 °C | Room Temp. to 80 °C |
| Typical Yields | Good to Excellent | Moderate to Excellent (highly catalyst-dependent) | Good to Excellent[14] |
| Key Advantage | Balanced reactivity and cost.[19] | Low cost. | High reactivity from readily available phenols. |
| Key Disadvantage | Moderate cost. | Requires specialized, often expensive, ligands and harsher conditions. | Cost of triflating agent; potential for hydrolysis.[17] |
Strategic Selection of an Alternative Reagent
The optimal choice of reagent is context-dependent. The following workflow provides a logical framework for making this decision.
Caption: Reagent selection workflow for cross-coupling reactions.
Experimental Protocols: A Side-by-Side Comparison
To provide a tangible comparison, here are representative protocols for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling using this compound
This protocol is a standard procedure adaptable from numerous literature precedents.[18][20]
Workflow Diagram:
Caption: Experimental workflow for a typical Suzuki coupling.
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Seal the flask with a septum and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add a solvent mixture, such as 1,4-dioxane (4 mL) and water (1 mL), via syringe.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.
Protocol 2: Suzuki-Miyaura Coupling using 4-Chloro-2-ethoxy-1-methylbenzene
This protocol highlights the necessary modifications when using a less reactive aryl chloride, based on modern catalytic systems.[11]
Step-by-Step Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-Chloro-2-ethoxy-1-methylbenzene (1.0 mmol), the desired arylboronic acid (1.5 mmol), and a strong base like potassium phosphate (K₃PO₄, 3.0 mmol).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a specialized bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the tube, and evacuate and backfill with Argon three times.
-
Add a dry, anhydrous solvent such as toluene or CPME (5 mL).
-
Heat the reaction mixture to a higher temperature, typically 100-110 °C, and stir vigorously. Monitor the reaction progress.
-
Follow the same workup and purification procedure as described in Protocol 1.
Causality Behind Experimental Choices: The use of a stronger base (K₃PO₄ vs. Cs₂CO₃), a higher temperature, and a specialized ligand (SPhos) are all critical interventions to overcome the higher activation energy barrier associated with the oxidative addition of the aryl chloride to the Pd(0) center.
Conclusion
While this compound remains a reliable and effective reagent in organic synthesis, a comprehensive understanding of its alternatives is essential for the modern chemist. Aryl chlorides offer a significant cost advantage for large-scale synthesis, provided the catalytic system is optimized to handle their lower reactivity. Aryl triflates, derived from phenols, provide an alternative and highly effective entry point into cross-coupling chemistry. The final choice should be a strategic decision based on a holistic analysis of cost, availability, reaction conditions, and the specific goals of the synthetic campaign.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. ias.ac.in [ias.ac.in]
- 9. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Palladium-catalyzed cross-coupling reaction of trialkylaluminiums with aryl triflates: facile conversion of a phenolic hydroxy group into an alkyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki Coupling of 4-Bromo-2-ethoxy-1-methylbenzene
Introduction: The Synthetic Value of Substituted Biaryls
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. The specific target of this guide, the coupling of 4-Bromo-2-ethoxy-1-methylbenzene, leads to the formation of complex substituted biphenyl structures that are prevalent in pharmaceuticals and organic electronics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing these C(sp²)-C(sp²) bonds, celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[1][2]
However, the "plug-and-play" nature of the Suzuki coupling can be misleading. The electronic and steric properties of the coupling partners profoundly influence catalyst selection and performance. This compound is a classic example of a challenging substrate: it is electron-rich due to the ethoxy and methyl substituents, and the ortho-ethoxy group introduces steric hindrance near the reaction center. These features can render the initial, often rate-limiting, oxidative addition step of the catalytic cycle sluggish.[3] This guide provides a comparative analysis of palladium catalysts, grounded in mechanistic principles and experimental data, to enable researchers to make informed decisions for this specific transformation.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is critical to rational catalyst selection. The reaction proceeds through a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[3][4]
-
Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-bromine bond of this compound. This is often the rate-determining step, especially for electron-rich aryl halides.[3]
-
Transmetalation: The organoboron reagent (e.g., a phenylboronic acid), activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.[2][5] The base is crucial for forming a more nucleophilic "ate" complex of the boronic acid.[1]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[4]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Comparative Analysis of Palladium Catalysts
The choice of catalyst is fundamentally about selecting a system that efficiently navigates every step of the catalytic cycle for a given substrate. For an electron-rich and sterically encumbered substrate like this compound, the ideal catalyst must be reactive enough to undergo oxidative addition but also capable of facilitating the subsequent steps without decomposition.
| Catalyst System | Precatalyst | Active Species | Key Characteristics & Performance Insights | Typical Loading (mol%) |
| Traditional Phosphines | Pd(PPh₃)₄ | Pd(0)(PPh₃)₂ | Pros: Historically significant, readily available, Pd(0) source requires no pre-reduction.[6] Cons: Air-sensitive, requires higher temperatures, moderate activity for electron-rich chlorides/bromides, potential for P-C bond scrambling.[7] Often gives moderate yields for challenging substrates.[8] | 2 - 5 |
| Diphosphine Ligands | PdCl₂(dppf) | Pd(0)(dppf) | Pros: Air-stable Pd(II) precatalyst, robust and versatile.[7][9] The wide bite angle of the dppf ligand promotes reductive elimination. Cons: Requires in-situ reduction to Pd(0), may require higher temperatures than modern systems. Can be less effective for highly sterically hindered substrates. | 1 - 3 |
| Buchwald Ligands | Pd(OAc)₂ + SPhos, XPhos, etc. | L-Pd(0) | Pros: Extremely high activity for electron-rich and sterically hindered aryl halides.[10][11] Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination.[10] Allows for room temperature reactions and very low catalyst loadings.[12] Cons: Ligands can be expensive, require careful handling (air-sensitive). | 0.1 - 2 |
| Palladacycles | Herrmann's Catalyst | L-Pd(0) | Pros: Highly stable precatalysts (often air and moisture stable), capable of extremely high turnover numbers (TONs) and turnover frequencies (TOFs).[13][14][15][16] Effective at very low catalyst loadings.[17] Cons: Activation mechanism can be complex.[17] May require higher temperatures to generate the active catalytic species.[18] | 0.001 - 1 |
Experimental Rationale: Causality Behind Procedural Choices
A successful coupling reaction is more than just the catalyst; it's a synergistic interplay of all components.
-
Choice of Base: The base activates the boronic acid for transmetalation. For substrates with base-sensitive functional groups, a milder base like K₂CO₃ or Cs₂CO₃ is preferred over strong bases like NaOH. The choice of cation (e.g., Cs⁺ vs. K⁺) can also influence solubility and reaction rates.
-
Solvent System: A mixture of an organic solvent and water is common.[4] Solvents like 1,4-dioxane, THF, or toluene are used to dissolve the organic substrates and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[19]
-
Temperature: While modern catalysts can operate at room temperature, legacy systems like Pd(PPh₃)₄ often require heating (e.g., 80-100 °C) to drive the oxidative addition and ensure a reasonable reaction rate.[6] Microwave heating can also be employed to accelerate the reaction.[20]
Workflow for Catalyst Screening
For a novel or challenging substrate, a systematic approach to catalyst selection is paramount. The following workflow provides a logical pathway from initial screening to an optimized protocol.
Caption: Logical workflow for selecting and optimizing a palladium catalyst.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific boronic acid partners. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise noted.
Protocol 1: Using a Buchwald Precatalyst (SPhos G3)
This protocol leverages a modern, highly active catalyst system suitable for electron-rich aryl bromides.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the SPhos G3 precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Inerting: Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Seal the flask and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 2-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using a Conventional Catalyst (PdCl₂(dppf))
This protocol uses a more traditional but robust catalyst.[4]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)-CH₂Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).
-
Inerting: Purge the flask with argon for 10 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under argon with stirring. Monitor the reaction for completion (typically 12-24 hours).
-
Workup and Purification: Follow the same procedure as described in Protocol 1.
Conclusion and Recommendations
For the Suzuki coupling of this compound, catalyst selection is critical for achieving high yields and efficient reaction times.
-
For Highest Activity and Mild Conditions: Modern Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium source are the superior choice.[11] They are specifically designed to overcome the challenges of electron-rich and sterically hindered substrates, often allowing for lower temperatures and significantly reduced catalyst loadings.
-
For Robustness and Cost-Effectiveness: PdCl₂(dppf) remains a viable and reliable option. While it may require higher temperatures and catalyst loadings than Buchwald systems, it is an air-stable solid that is easier to handle and less expensive.[9]
-
For Ultra-Low Loadings: If catalyst cost and removal are primary concerns, exploring Herrmann-type palladacycles is warranted, as they are known for their exceptional stability and ability to achieve very high turnover numbers.[15][18]
Ultimately, the optimal catalyst is application-dependent. For discovery chemistry where speed and scope are paramount, a Buchwald catalyst is recommended. For process development and scale-up, the stability and cost of PdCl₂(dppf) or the high turnover of a palladacycle may be more attractive.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]
- 17. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. cem.de [cem.de]
A Comparative Guide to the Biological Activity of 4-Bromo-2-ethoxy-1-methylbenzene Analogs
In the landscape of modern drug discovery, the exploration of halogenated organic compounds has consistently yielded molecules with significant therapeutic potential. Among these, substituted bromobenzenes represent a privileged scaffold due to the unique physicochemical properties imparted by the bromine atom, including its influence on metabolic stability and binding interactions. This guide provides a comprehensive comparison of the biological activities of analogs based on the 4-Bromo-2-ethoxy-1-methylbenzene core structure. Drawing upon a synthesis of recent research, we will delve into the nuanced structure-activity relationships (SAR) that govern their anticancer and antioxidant properties, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the therapeutic potential of this chemical space.
Introduction: The Therapeutic Promise of Brominated Aromatic Scaffolds
The benzene ring is a foundational motif in medicinal chemistry. Its substitution with various functional groups allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity. The introduction of a bromine atom, an ethoxy group, and a methyl group onto this scaffold, as in this compound, creates a unique chemical entity with potential for diverse biological interactions. While direct studies on this specific molecule are limited, research on structurally related analogs provides valuable insights into its potential therapeutic applications.
This guide will focus on two prominent areas of biological activity observed in analogs of this compound:
-
Anticancer Activity: The exploration of novel cytotoxic agents is a cornerstone of oncology research. We will examine how modifications to the brominated ethoxybenzene core can influence anticancer potency.
-
Antioxidant Activity: Oxidative stress is implicated in a multitude of pathological conditions. We will investigate the capacity of these analogs to scavenge free radicals and mitigate oxidative damage.
Our analysis will be grounded in experimental evidence from the scientific literature, providing a comparative framework to guide future research and development in this area.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is intricately linked to the nature and position of their substituents. The following sections dissect the available data to elucidate key structure-activity relationships.
Anticancer Activity: A Tale of Substitution and Cytotoxicity
Research into brominated aromatic compounds has revealed promising anticancer properties. While a systematic study of this compound analogs is not yet available, we can infer potential activities by examining related structures. Natural bromophenols and their derivatives, for instance, have demonstrated significant potential in drug development due to their anticancer, antioxidant, anti-diabetic, and anti-inflammatory activities.[1]
A study on synthesized methylated and acetylated derivatives of natural bromophenols revealed that certain compounds could inhibit the viability and induce apoptosis in leukemia K562 cells.[1] This suggests that the core brominated phenyl ring, when appropriately substituted, can serve as a pharmacophore for cytotoxic activity.
Furthermore, the synthesis of novel naphthalene-substituted triazole spirodienones, which can be considered more complex analogs, has yielded compounds with remarkable in vitro cytotoxic activity against breast cancer cell lines (MDA-MB-231).[2] One lead compound from this series was found to arrest the cell cycle and induce apoptosis.[2] These findings underscore the potential of developing potent anticancer agents by elaborating on a core brominated aromatic structure.
Table 1: Comparative Anticancer Activity of Structurally Related Analogs
| Compound Class | Key Structural Features | Cancer Cell Line | Activity (IC50 or % Inhibition) | Reference |
| Bromophenol Derivatives | Brominated and hydroxylated/methoxylated phenyl rings | Leukemia K562 | Inhibition of viability, apoptosis induction | [1] |
| Naphthalene-substituted triazole spirodienones | Naphthalene and triazole moieties on a spirodienone scaffold | MDA-MB-231 (Breast) | Cell cycle arrest, apoptosis induction | [2] |
| Indolylisoxazoline Analogs | Indole and isoxazoline rings | C4-2 (Prostate) | IC50 ranging from 2.5-5.0 µM | [3] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | Bromophenyl and triazole rings | SNB-75 (CNS) | 41.25% Percent Growth Inhibition | [4] |
This table is a representative summary. For detailed data, please refer to the cited literature.
The data suggests that the presence of a bromine atom on a phenyl ring is a recurring feature in compounds with anticancer activity. The specific activity is then modulated by other substituents and the overall molecular architecture.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
The antioxidant potential of phenolic compounds is well-established, and the introduction of a bromine atom can further enhance this activity. Studies on natural bromophenols and their synthetic derivatives have highlighted their capacity to combat oxidative stress.
In one study, synthesized methylated and acetylated bromophenol derivatives were evaluated for their antioxidant effects at the cellular level.[1] Certain compounds were found to ameliorate H₂O₂-induced oxidative damage and reduce the generation of reactive oxygen species (ROS) in HaCaT keratinocytes.[1] This protective effect underscores the potential of these compounds in conditions associated with oxidative stress.
Another study on benzylic bromophenols demonstrated their effectiveness as DPPH• and ABTS•+ radical scavengers.[5] The antioxidant activities of these derivatives were found to be comparable to standard antioxidants like BHA and BHT.[5]
Table 2: Comparative Antioxidant Activity of Structurally Related Analogs
| Compound Class | Assay | Key Findings | Reference |
| Methylated and Acetylated Bromophenol Derivatives | H₂O₂-induced oxidative damage in HaCaT cells | Ameliorated oxidative damage and ROS generation | [1] |
| Benzylic Bromophenol Derivatives | DPPH• and ABTS•+ radical scavenging | Effective radical scavengers, comparable to standard antioxidants | [5] |
This table is a representative summary. For detailed data, please refer to the cited literature.
These findings suggest that the this compound scaffold, possessing both a bromine atom and an electron-donating ethoxy group, is a promising starting point for the design of novel antioxidants.
Experimental Methodologies: A Guide to Evaluation
To ensure scientific rigor and enable comparative analysis, standardized experimental protocols are essential. The following sections detail representative methodologies for assessing the anticancer and antioxidant activities of this compound analogs.
Synthesis of Analogs
The synthesis of this compound analogs can be achieved through various organic synthesis routes. A general approach might involve the Suzuki cross-coupling reaction to introduce diverse aryl or heterocyclic moieties to the core structure.
Anticancer Activity Assays
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, K562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds (analogs) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Antioxidant Activity Assays
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several key SAR trends can be identified for brominated aromatic compounds:
-
Position of Bromine: The position of the bromine atom on the phenyl ring can significantly impact biological activity. While a systematic study on the 4-bromo isomer is needed, related research on other halogenated compounds suggests that the position influences binding affinity and metabolic stability.[6]
-
Nature of the Alkoxy Group: The ethoxy group in this compound is an electron-donating group. In many bioactive molecules, the length and nature of the alkoxy chain can affect lipophilicity and, consequently, cell permeability and target engagement.
-
Additional Substituents: The introduction of other functional groups, such as hydroxyl, acetyl, or larger heterocyclic moieties, can drastically alter the biological activity profile. For instance, the presence of hydroxyl groups is often crucial for antioxidant activity in bromophenols.[1][5] In the context of anticancer activity, the addition of complex side chains or fused ring systems can lead to interactions with specific biological targets like enzymes or receptors.[2]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and diseases related to oxidative stress. The analysis of structurally related analogs reveals that the presence of a bromine atom on a substituted benzene ring is a key feature for both anticancer and antioxidant activities.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. This would involve:
-
Varying the position of the substituents on the benzene ring to establish a clear SAR.
-
Modifying the alkoxy group to explore the impact of chain length and branching on activity.
-
Introducing a diverse range of substituents at the methyl position to probe interactions with biological targets.
Such a systematic approach will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds and will provide a solid foundation for the rational design of next-generation drug candidates.
References
- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
- 5. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficiency of different synthesis routes to 4-Bromo-2-ethoxy-1-methylbenzene
For researchers and professionals in drug development and synthetic chemistry, the efficient synthesis of substituted aromatic intermediates is a cornerstone of innovation. This guide provides an in-depth comparison of two primary synthetic routes to 4-Bromo-2-ethoxy-1-methylbenzene, a valuable building block in medicinal chemistry. The analysis focuses on the underlying chemical principles, experimental protocols, and a comparative assessment of efficiency based on yield, cost, and safety.
Introduction to this compound
This compound is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it a versatile intermediate in the synthesis of more complex molecules. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the ethoxy and methyl groups influence the molecule's electronic properties and steric environment.
This guide will explore two logical and common synthetic strategies for obtaining this target molecule:
-
Route 1: Electrophilic Aromatic Substitution. This approach involves the direct bromination of the precursor 2-ethoxy-1-methylbenzene.
-
Route 2: Nucleophilic Substitution. This route utilizes the well-established Williamson ether synthesis, starting from 4-bromo-2-methylphenol.
By examining the theoretical underpinnings and practical considerations of each route, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Mechanistic Considerations
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Route 1: Electrophilic Bromination of 2-ethoxy-1-methylbenzene
The direct bromination of 2-ethoxy-1-methylbenzene is an example of electrophilic aromatic substitution (EAS). The ethoxy and methyl groups are both activating and ortho-, para-directing. This means they increase the nucleophilicity of the benzene ring and direct incoming electrophiles to the positions ortho and para to themselves. In this case, the desired product is the result of bromination at the position para to the ethoxy group and meta to the methyl group.
The reaction proceeds through a two-step mechanism:
-
Generation of the Electrophile: A brominating agent, such as N-Bromosuccinimide (NBS) with an acid catalyst or bromine (Br₂) with a Lewis acid like FeBr₃, generates the electrophilic bromine species (Br⁺).
-
Nucleophilic Attack and Rearomatization: The electron-rich aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring to yield the final product.
Caption: Workflow for Electrophilic Bromination.
Route 2: Williamson Ether Synthesis from 4-bromo-2-methylphenol
The Williamson ether synthesis is a classic and highly reliable method for preparing ethers.[1][2] It is a nucleophilic substitution reaction, specifically an SN2 reaction.[3][4][5]
The mechanism involves two key steps:
-
Formation of the Alkoxide: A strong base, such as sodium hydroxide or potassium carbonate, deprotonates the phenolic hydroxyl group of 4-bromo-2-methylphenol to form a sodium or potassium phenoxide. This phenoxide is a potent nucleophile.
-
Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide). This is a concerted, one-step process where the carbon-oxygen bond is formed simultaneously as the carbon-halogen bond is broken.[1][2]
Caption: Workflow for Williamson Ether Synthesis.
Experimental Protocols
The following are representative experimental protocols for the two synthetic routes. These are based on established procedures for similar transformations and should be adapted and optimized as necessary.
Route 1: Electrophilic Bromination of 2-ethoxy-1-methylbenzene (Adapted Protocol)
Materials:
-
2-ethoxy-1-methylbenzene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Benzoyl peroxide (initiator, if using radical conditions) or Silica gel (acid catalyst)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxy-1-methylbenzene (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Route 2: Williamson Ether Synthesis of 4-bromo-2-methylphenol (Adapted Protocol)
Materials:
-
4-bromo-2-methylphenol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethyl iodide (EtI) or Ethyl bromide (EtBr)
-
Acetone or Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-bromo-2-methylphenol (1.0 eq) in acetone, add powdered potassium carbonate (1.5 eq).
-
Add ethyl iodide (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously for 12-24 hours, monitoring the reaction by TLC.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Comparative Analysis
| Parameter | Route 1: Electrophilic Bromination | Route 2: Williamson Ether Synthesis |
| Starting Material | 2-ethoxy-1-methylbenzene | 4-bromo-2-methylphenol |
| Key Reagents | N-Bromosuccinimide, Initiator/Catalyst | Strong Base, Ethyl Halide |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Substitution (SN2) |
| Predicted Yield | Moderate to High (dependent on selectivity) | High |
| Purity/Byproducts | Potential for regioisomers | Generally cleaner, with unreacted starting material as the main impurity |
| Cost of Starting Material (approx.) | Higher | Lower[3][5][6] |
| Cost of Reagents (approx.) | NBS: Moderate[1][2][7] | Ethyl Iodide: Higher[4][8][9] |
| Safety Considerations | NBS is a lachrymator and corrosive.[9] CCl₄ is toxic and environmentally harmful. | Diethyl ether is extremely flammable.[7] Strong bases are corrosive. |
| Environmental Impact | Use of halogenated solvents can be a concern. | Use of flammable and volatile organic solvents. |
Data Presentation and Characterization
Upon successful synthesis, the identity and purity of this compound should be confirmed using standard analytical techniques.
Expected Spectroscopic Data (Predicted):
-
¹H NMR: Signals corresponding to the aromatic protons (expecting an ABC system), the ethoxy group (a quartet and a triplet), and the methyl group (a singlet).
-
¹³C NMR: Resonances for the eight distinct carbon atoms in the molecule.
-
IR Spectroscopy: Characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), and C-Br bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the bromine atom.
Conclusion and Recommendations
Both the electrophilic bromination of 2-ethoxy-1-methylbenzene and the Williamson ether synthesis of 4-bromo-2-methylphenol represent viable pathways to this compound.
-
Route 1 (Electrophilic Bromination) offers a more direct approach but may present challenges in controlling regioselectivity, potentially leading to a mixture of isomers and requiring more rigorous purification.
-
Route 2 (Williamson Ether Synthesis) is a more convergent and generally higher-yielding method. While it involves a deprotonation step, the reaction is typically clean and predictable.
Recommendation: For laboratory-scale synthesis where high purity and predictable outcomes are paramount, the Williamson ether synthesis (Route 2) is the recommended approach. The starting material, 4-bromo-2-methylphenol, is more cost-effective, and the reaction is known for its reliability and high yields. While the cost of the ethylating agent may be higher, the overall efficiency and ease of purification make it a more attractive option for many applications.
For industrial-scale synthesis, a more detailed cost analysis of starting materials and reagents, as well as process safety and environmental considerations, would be necessary to make a definitive choice.
References
- 1. 99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 3. 2362-12-1 Cas No. | 4-Bromo-2-methylphenol | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. labdepotinc.com [labdepotinc.com]
- 5. H32307.06 [thermofisher.com]
- 6. 4-Bromo-2-methylphenol price,buy 4-Bromo-2-methylphenol - chemicalbook [m.chemicalbook.com]
- 7. N-Bromosuccinimide, 99.98%, Certified® 30g | eBay [ebay.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. Ethyl Iodide Cas No: 7681A 65-4 at 3600.00 INR in Noida, Uttar Pradesh | Insta Chemi Private Limited [tradeindia.com]
A Researcher's Guide to Spectroscopic Analysis: Confirming the Synthesis of 4-Bromo-2-ethoxy-1-methylbenzene
In the field of synthetic chemistry, particularly in drug development and materials science, the unambiguous confirmation of a target molecule's structure is paramount. Synthesis is not complete until the product is rigorously characterized. This guide provides an in-depth comparison of the spectroscopic signatures of a common starting material, 4-Bromo-2-methylphenol, and its resulting ether product, 4-Bromo-2-ethoxy-1-methylbenzene, after undergoing a Williamson ether synthesis. We will explore the expected transformations as observed through Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, providing the causal links between structural changes and spectral output.
The conversion of a phenol to an ether is a fundamental transformation that introduces significant changes to the molecule's electronic and steric environment. These changes are directly observable through spectroscopic methods, making them powerful tools for reaction monitoring and final product verification.
The Chemical Transformation: Williamson Ether Synthesis
The synthesis of this compound from 4-Bromo-2-methylphenol is typically achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] First, a strong base (like sodium hydride, NaH) deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion.[3][4] This phenoxide then attacks an ethylating agent, such as ethyl iodide or ethyl bromide, displacing the halide and forming the ether linkage.[4][5]
Spectroscopic Comparison: Before and After Ethylation
The conversion of the -OH group of the phenol to the -OCH₂CH₃ group of the ether product results in distinct and predictable changes in the IR, ¹H NMR, and ¹³C NMR spectra.
Infrared (IR) Spectroscopy: The Disappearance of a Key Functional Group
IR spectroscopy is exceptionally useful for identifying the presence or absence of specific functional groups.[6] The most dramatic change upon successful synthesis is the disappearance of the phenol's characteristic hydroxyl (-OH) peak and the appearance of C-O ether stretches.
-
Starting Material (4-Bromo-2-methylphenol): The spectrum is dominated by a strong, very broad absorption band in the region of 3200-3550 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded phenol.[7][8][9] Another key feature is a strong C-O stretching band around 1220 cm⁻¹.[7]
-
Product (this compound): In the product's spectrum, the broad O-H band will be completely absent. New, less intense C-H stretching bands for the ethoxy group will appear just below 3000 cm⁻¹. The most telling new signals are the C-O-C (ether) stretching vibrations, which typically appear as two distinct bands. An asymmetric stretch is found around 1250-1200 cm⁻¹, and a symmetric stretch appears around 1050-1020 cm⁻¹.
| Spectroscopic Feature | Starting Material (4-Bromo-2-methylphenol) | Product (this compound) | Rationale for Change |
| O-H Stretch | Strong, broad peak at ~3200-3550 cm⁻¹ | Absent | The acidic proton of the hydroxyl group is replaced by an ethyl group.[7][9] |
| Aromatic C-H Stretch | ~3030-3100 cm⁻¹ | ~3030-3100 cm⁻¹ | Aromatic C-H bonds remain, so these stretches are still present.[10] |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ (from -CH₃) | ~2850-2980 cm⁻¹ (from -CH₃ and -OCH₂CH₃) | Increased intensity and complexity due to the addition of the ethoxy group. |
| C-O Stretch | ~1220 cm⁻¹ (Phenolic) | ~1240 cm⁻¹ (Aryl C-O) and ~1040 cm⁻¹ (Alkyl C-O) | The single C-O bond of the phenol is replaced by the two distinct C-O bonds of the aryl ether. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Tracking Proton Environments
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule.[11][12] The ethylation of 4-Bromo-2-methylphenol results in clear, diagnostic changes in the ¹H NMR spectrum.
-
Starting Material (4-Bromo-2-methylphenol):
-
Phenolic Proton (-OH): A broad singlet that can appear over a wide range (typically 4-7 ppm) and its integral corresponds to one proton.[8] The chemical shift is variable and depends on concentration and solvent.
-
Aromatic Protons: Three protons on the aromatic ring will show distinct signals in the aromatic region (~6.5-7.5 ppm), with splitting patterns determined by their coupling to each other.[13][14]
-
Methyl Protons (-CH₃): A sharp singlet around 2.2 ppm, integrating to three protons.
-
-
Product (this compound):
-
Phenolic Proton (-OH): This signal is absent.
-
Ethoxy Protons (-OCH₂CH₃): Two new signals appear. A quartet around 4.0 ppm (integrating to 2H) corresponding to the -OCH₂- protons, which are split by the adjacent methyl group. A triplet around 1.4 ppm (integrating to 3H) for the -CH₃ protons of the ethoxy group, split by the adjacent methylene group.
-
Aromatic Protons: The chemical shifts of the three aromatic protons will be slightly altered due to the change in the electronic effect of the oxygen substituent (from -OH to -OEt), but they will remain in the ~6.7-7.3 ppm region.
-
Methyl Protons (-CH₃): The singlet for the methyl group on the ring remains, with a slight shift, typically around 2.3 ppm.
-
| Proton Environment | Starting Material (4-Bromo-2-methylphenol) | Product (this compound) | Rationale for Change |
| -OH | Broad singlet, ~4-7 ppm (1H) | Absent | Hydroxyl group is converted to an ether.[8] |
| -OCH₂CH₃ | Absent | Quartet, ~4.0 ppm (2H) | Introduction of the methylene group of the ethoxy substituent. |
| -OCH₂CH₃ | Absent | Triplet, ~1.4 ppm (3H) | Introduction of the methyl group of the ethoxy substituent. |
| Aromatic H | 3H in the range ~6.5-7.5 ppm | 3H in the range ~6.7-7.3 ppm | Slight shift due to the change in the electronic environment from -OH to -OEt. |
| Ar-CH₃ | Singlet, ~2.2 ppm (3H) | Singlet, ~2.3 ppm (3H) | The environment is largely unchanged, resulting in a minimal shift. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule.[15] The addition of the ethyl group provides two new, easily identifiable carbon signals.
-
Starting Material (4-Bromo-2-methylphenol): We expect to see 6 distinct signals for the aromatic carbons and one signal for the methyl carbon. The carbon bearing the -OH group (C-OH) is typically found around 150-155 ppm. The carbon bearing the bromine atom (C-Br) is significantly shielded due to the "heavy atom effect" and appears further upfield than might be expected based on electronegativity alone, often around 110-115 ppm.[16]
-
Product (this compound): All seven signals from the starting material's core structure will be present, albeit with slight shifts. Crucially, two new signals will appear in the aliphatic region:
-
-OCH₂-: A signal around 63-65 ppm.
-
-CH₃ (of ethoxy): A signal around 14-16 ppm. The aromatic C-O signal will shift slightly, typically appearing around 154-156 ppm.
-
| Carbon Environment | Starting Material (4-Bromo-2-methylphenol) | Product (this compound) | Rationale for Change |
| -OCH₂- | Absent | ~63-65 ppm | New carbon environment from the ethyl group. |
| -CH₃ (ethoxy) | Absent | ~14-16 ppm | New carbon environment from the ethyl group. |
| C-O (aromatic) | ~152 ppm | ~155 ppm | The electronic environment of the carbon attached to the oxygen changes upon ether formation. |
| C-Br (aromatic) | ~112 ppm | ~113 ppm | Minimal change as this carbon is distant from the reaction site. |
| Aromatic CH | 3 signals in ~115-135 ppm range | 3 signals in ~112-132 ppm range | Minor shifts due to the electronic change of the substituent. |
| Ar-CH₃ | ~16 ppm | ~16 ppm | Minimal change. |
Experimental Protocols
Acquiring high-quality spectroscopic data is essential for accurate analysis. Below are standardized protocols for sample preparation and data acquisition.
Protocol for FT-IR Spectroscopy
-
Sample Preparation: If the sample is a solid, thoroughly grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. If the sample is a liquid or low-melting solid, a neat spectrum can be obtained by placing a small drop between two salt plates (KBr or NaCl).[17]
-
Background Scan: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O), which will be automatically subtracted from the sample spectrum.[18]
-
Sample Scan: Place the prepared sample (pellet or salt plates) in the sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[19][20]
-
Data Processing: Process the resulting spectrum to label the wavenumbers of significant peaks.
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.75 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[21][22] The solution must be clear and homogeneous.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[22]
-
Instrument Setup: Insert the NMR tube into a spinner and place it in the spectrometer's autosampler or magnet.[23][24]
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved peaks.[24]
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse angle, relaxation delay). For ¹H NMR, a single scan may be sufficient, while ¹³C NMR often requires hundreds or thousands of scans due to the low natural abundance of the ¹³C isotope.[25]
-
Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).[23] The peaks are then integrated to determine the relative number of protons.
Visualization of Key Processes
Reaction Scheme
Caption: Reaction scheme for the Williamson ether synthesis of the target product.
Spectroscopic Analysis Workflow
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Interpreting IR Spectra [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 13. youtube.com [youtube.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. eng.uc.edu [eng.uc.edu]
- 18. profandrewmills.com [profandrewmills.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]
- 21. How To [chem.rochester.edu]
- 22. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 23. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 24. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 25. NMR Spectroscopy [www2.chemistry.msu.edu]
Isomeric purity analysis of 4-Bromo-2-ethoxy-1-methylbenzene
An In-Depth Comparative Guide to the Isomeric Purity Analysis of 4-Bromo-2-ethoxy-1-methylbenzene
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible synthesis. The isomeric purity of starting materials and intermediates can profoundly influence reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a senior application scientist's perspective on objectively comparing the primary analytical techniques for assessing the isomeric purity of this compound (CAS No. 871888-83-4), a key substituted benzene intermediate.
The synthesis of this compound can potentially yield several positional isomers, such as 4-Bromo-1-ethoxy-2-methylbenzene or 2-Bromo-4-ethoxy-1-methylbenzene.[1][2][3] The presence of these closely related structures necessitates analytical methods with high resolving power and specificity. We will explore and compare three gold-standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. This guide moves beyond mere protocols to explain the causality behind methodological choices, empowering you to select and implement the most effective strategy for your laboratory's needs.
The Analytical Challenge: Resolving Structural Ambiguity
Positional isomers often possess very similar physicochemical properties, such as polarity and boiling point, which makes their separation a non-trivial task.[4][5] The choice of analytical method must be tailored to the specific requirements of the analysis, whether it be for routine quality control, trace-level impurity detection, or definitive structural confirmation.
Comparison of Core Analytical Methodologies
We will now delve into the principles, protocols, and performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in separating components within a mixture.[6]
Principle of Separation: HPLC separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For aromatic isomers, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase. Separation selectivity is achieved by exploiting subtle differences in the hydrophobicity and electronic properties of the isomers.[7][8]
Expert Insight: The key to resolving positional isomers like those of this compound often lies in leveraging secondary separation mechanisms. While a standard C18 column provides separation based primarily on hydrophobicity, a phenyl-based stationary phase introduces π-π interactions between the column's phenyl rings and the aromatic analytes.[6][9] This alternative selectivity is frequently decisive in separating compounds with identical hydrophobicity but different electron density distributions, as is the case with positional isomers.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent like acetonitrile) to a final concentration of approximately 0.5 mg/mL. Prepare calibration standards of the main isomer and any available isomeric impurities for quantification.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: Isocratic elution with 65:35 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 280 nm (aromatic absorbance).[10]
-
Injection Volume: 5 µL.
-
Causality Behind Choices:
-
Phenyl-Hexyl Column: Chosen to induce π-π stacking interactions, which provides an orthogonal separation mechanism to the hydrophobic interactions of a C18 phase, enhancing resolution between positional isomers.[4][9]
-
Isocratic Elution: Simplifies the method for routine QC, improving reproducibility and reducing cycle time once separation is achieved.
-
Column Temperature: Maintained at 35 °C to ensure consistent retention times and improve peak shape by reducing mobile phase viscosity.
Data Interpretation: The output is a chromatogram showing peaks as a function of retention time. Isomeric purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks. For accurate quantification, a calibration curve generated from reference standards is required.
Workflow for HPLC Isomeric Purity Analysis
Caption: General experimental workflow for HPLC isomeric purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an ideal technique for analyzing volatile and thermally stable compounds.[11] Coupling it with a mass spectrometer provides both high-resolution separation and definitive identification.
Principle of Separation and Detection: In GC, a sample is vaporized and separated as it travels through a capillary column, propelled by a carrier gas. Separation is based on the analytes' boiling points and their interactions with the column's stationary phase.[10] The MS detector then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each component.
Expert Insight: For halogenated compounds, GC-MS offers exceptional sensitivity and specificity.[12][13] While isomers will have identical molecular ions, their fragmentation patterns in Electron Ionization (EI) mode can sometimes differ, aiding in identification. More powerfully, their chromatographic separation on a mid-polarity column (like a 5% phenyl-methylpolysiloxane) is typically excellent due to subtle differences in volatility and polarity. Negative Chemical Ionization (NCI) is an alternative ionization technique that can offer very high sensitivity for electrophilic compounds like brominated aromatics by monitoring for the bromide ion (m/z 79 and 81).[14][15][16]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: DB-5ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1 ratio), 1 µL injection volume.
-
Oven Program: Start at 120 °C, hold for 1 minute, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Source Temperature: 230 °C.
-
Causality Behind Choices:
-
DB-5ms Column: This is a workhorse, general-purpose column offering a good balance of polarity to resolve compounds with slightly different boiling points and polarities. The 5% phenyl content provides some selectivity towards aromatic compounds.
-
Split Injection: Used for a relatively concentrated sample to avoid overloading the column, ensuring sharp, symmetrical peaks.
-
Oven Program: The temperature ramp allows for the separation of closely eluting isomers by carefully controlling their migration through the column.
Data Interpretation: The total ion chromatogram (TIC) is analogous to an HPLC chromatogram. Each peak can be analyzed to view its mass spectrum. Isomers will have the same molecular ion peak, confirming their identity. Purity is determined by the area percent of the peaks in the TIC.
Workflow for GC-MS Isomeric Purity Analysis
Caption: General experimental workflow for GC-MS isomeric purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy is an inherently quantitative primary method that can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[17][18]
Principle of Quantification: The area (integral) of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[19] By adding a known amount of a high-purity internal standard to a known amount of the sample, the absolute purity of the target analyte can be calculated without requiring reference standards for the impurities.[20] Furthermore, the relative ratio of isomers can be determined by comparing the integrals of signals unique to each isomer.[18][21]
Expert Insight: qNMR is exceptionally powerful because it is a "structure-blind" quantification method for impurities, provided they have observable protons. Unlike chromatography, which requires that each impurity be separated and respond to the detector, qNMR can quantify all proton-containing species simultaneously. The key to a successful qNMR experiment is selecting non-overlapping signals for the analyte and the standard, and ensuring full relaxation of all nuclei by using a sufficiently long relaxation delay (d1), typically 5 times the longest spin-lattice relaxation time (T1).[22][23]
Experimental Protocol: ¹H qNMR
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 30° or 90° pulse.
-
Solvent: Chloroform-d (CDCl₃).
-
Relaxation Delay (d1): 30 seconds (ensure full relaxation).
-
Number of Scans: 16 to 64 (for good signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a unique, well-resolved signal for the analyte, the internal standard, and any identifiable isomeric impurities. For this compound, the aromatic protons or the methyl protons are good candidates.
-
Causality Behind Choices:
-
Internal Standard: Maleic acid is a good choice as it is non-volatile, stable, has a simple spectrum (a singlet in the aromatic region), and is soluble in many organic solvents.
-
Long Relaxation Delay (d1): This is the most critical parameter for quantification. A long delay ensures that all protons have fully returned to equilibrium before the next pulse, making the signal integrals directly proportional to the number of protons, regardless of their chemical environment.[22]
Data Interpretation: The purity is calculated using the following equation[17]:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (Wstd / Wanalyte) * Puritystd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
W = Weight
-
std = Internal Standard
The ratio of isomers is determined by comparing the integrals of signals unique to each isomer.
Workflow for qNMR Isomeric Purity Analysis
Caption: General experimental workflow for qNMR isomeric purity analysis.
Quantitative Performance Comparison
The optimal analytical technique is a function of the specific analytical goal, balancing sensitivity, accuracy, and throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between liquid and solid phases.[10] | Separation by volatility, detection by mass.[10] | Nuclear spin resonance in a magnetic field.[21] |
| Resolution of Isomers | Good to Excellent, highly dependent on column/mobile phase selection.[24] | Excellent, especially with long capillary columns. | Good, dependent on magnetic field strength and chemical shift differences. |
| Limit of Quantification (LOQ) | ~0.05% (UV) | ~0.01% (MS-SCAN), <0.005% (MS-SIM) | ~0.1% |
| Precision (Typical RSD%) | < 2% | < 5% | < 1%[19] |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes | 10 - 20 minutes per sample |
| Isomer Standards Required? | Yes, for definitive identification and quantification. | No for tentative ID (mass spec), Yes for definitive ID (retention time) & quantification. | No, for relative quantification of isomers. Yes (internal std) for absolute purity.[19][20] |
| Destructive Analysis? | Yes | Yes | No |
Conclusion and Recommendations
The selection of an optimal analytical method for the isomeric purity analysis of this compound is contingent upon the specific requirements of the analysis.
-
For Routine Quality Control (QC): HPLC is often the method of choice. It is robust, highly reproducible, and easily automated, making it ideal for high-throughput screening of batches where the potential isomeric impurities are known.
-
For High Sensitivity and Definitive Identification: GC-MS is superior. Its high chromatographic resolution combined with the structural information from mass spectrometry makes it the preferred method for identifying and quantifying unknown trace-level impurities or for use in regulatory filings where impurity identification is critical.[10]
-
For Primary Quantification and Structural Confirmation: qNMR is unparalleled. It serves as a primary, non-destructive method to determine absolute purity without needing to isolate and certify every potential impurity.[17][25] It is the definitive tool for certifying reference standards and for resolving disputes between other analytical methods.
For comprehensive quality assurance in a drug development setting, an integrated approach is most effective. HPLC or GC-MS can be employed for routine purity testing, while qNMR serves as the crucial orthogonal technique for the definitive certification of reference materials and for the structural confirmation of observed impurities. This multi-faceted strategy ensures the highest level of confidence in the isomeric purity of this compound, safeguarding the quality and integrity of the subsequent synthetic steps and the final pharmaceutical product.
References
- 1. 4-Bromo-1-ethoxy-2-methylbenzene,(CAS# 79636-93-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 4-Bromo-1-ethoxy-2-methylbenzene | 79636-93-4 [sigmaaldrich.com]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 4-Bromo-2-ethoxy-1-methylbenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive, technically grounded protocol for the safe handling, use, and disposal of 4-Bromo-2-ethoxy-1-methylbenzene (CAS No. 871888-83-4). Moving beyond a simple checklist, we delve into the rationale behind each procedural step, empowering you to work with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the Compound
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H332: Harmful if inhaled. [1]
-
H335: May cause respiratory irritation. [1]
The causality behind these hazards lies in the chemical's structure—a brominated aromatic ether. Such compounds can be reactive and may interfere with biological processes upon exposure. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of appropriate PPE is dictated by the identified hazards. The following table summarizes the mandatory PPE for handling this compound, grounded in established safety standards.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 or EN 166 | To protect against splashes and vapors that can cause serious eye irritation. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | EN 374 | To prevent skin irritation and absorption. Given the aromatic and halogenated nature of the compound, nitrile gloves are suitable for incidental contact. For prolonged or immersive contact, consider heavier-duty options like butyl or Viton™ gloves. Always consult the glove manufacturer's resistance chart.[2][3] |
| Body Protection | Laboratory Coat | --- | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Chemical Fume Hood | --- | All handling of this compound that may generate dust or vapors must be conducted in a certified chemical fume hood to prevent respiratory irritation. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation
-
Consult Safety Resources : Before beginning work, thoroughly review this guide and any available safety information. Ensure all personnel are trained on the specific hazards and handling procedures.[4]
-
Assemble PPE : Don all required PPE as outlined in the table above. Inspect gloves for any signs of degradation or perforation before use.
-
Prepare the Workspace : Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.
Handling and Use
-
Aliquotting and Transfer : Handle this compound as a solid or liquid in a well-ventilated fume hood. Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical, avoiding the generation of dust or aerosols.
-
Reaction Setup : If used in a reaction, ensure the apparatus is securely clamped and that any potential points of release are properly sealed or vented into the fume hood's exhaust.
-
Avoid Contamination : Do not return unused chemicals to the original container. Prevent contact with incompatible materials such as strong oxidizing agents.
Spill Management
In the event of a spill, a swift and appropriate response is critical.
-
Evacuate : If the spill is large or outside of a containment area, evacuate all non-essential personnel.
-
Contain : Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, gently cover with an absorbent to prevent dust from becoming airborne.
-
Clean-Up : Wearing appropriate PPE, carefully collect the absorbed material and contaminated debris into a designated, labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Responsible Waste Management
The proper disposal of this compound and its waste is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Waste Segregation : Collect all waste containing this compound, including contaminated consumables and solvent rinses, in a dedicated and clearly labeled "Halogenated Organic Waste" container.[5][6] Do not mix with non-halogenated waste.[5]
-
Containerization : Use a chemically compatible, leak-proof container with a secure lid.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[5]
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment, until it is collected by your institution's Environmental Health and Safety (EHS) department.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the safe handling process, the following workflow diagram has been developed.
Caption: A generalized workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



